molecular formula C6H15ClN2O2 B3044152 L-Lysine-3,3,4,4,5,5,6,6-D8 hcl CAS No. 344298-93-7

L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Cat. No.: B3044152
CAS No.: 344298-93-7
M. Wt: 190.7 g/mol
InChI Key: BVHLGVCQOALMSV-RLIARQKESA-N
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Description

L-Lysine-3,3,4,4,5,5,6,6-D8 hcl is a useful research compound. Its molecular formula is C6H15ClN2O2 and its molecular weight is 190.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Lysine-3,3,4,4,5,5,6,6-D8 hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysine-3,3,4,4,5,5,6,6-D8 hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-RLIARQKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride (commonly referred to as Lys-8 or Heavy Lysine ) is a highly specific stable isotope-labeled amino acid used primarily as a mass spectrometry internal standard in quantitative proteomics (SILAC) and metabolic tracing.

By replacing eight hydrogen atoms on the aliphatic side chain with deuterium (


), this reagent creates a predictable mass shift (+8.050 Da) distinguishable by high-resolution mass spectrometry (HRMS) without altering the physicochemical properties relevant to chromatographic retention or biological incorporation. This guide details its chemical identity, synthesis logic, and a validated workflow for SILAC applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The utility of Lys-8 relies on its isotopic purity and specific labeling pattern, which ensures that the


-carbon proton remains unlabeled (typically) or that the mass shift is strictly localized to the side chain, preventing metabolic loss of the label during transamination (though Lysine is generally not transaminated reversibly).
Technical Specifications
PropertySpecification
Chemical Name L-Lysine-3,3,4,4,5,5,6,6-

Hydrochloride
Common Aliases Lys-8, Heavy Lysine,

CAS Number (Labeled) 344298-93-7 (Monohydrochloride) / 2330877-90-0 (Dihydrochloride)
CAS Number (Unlabeled) 657-26-1 (L-Lysine HCl)
Chemical Formula

Molecular Weight (Free Base) 154.24 g/mol (Labeled) vs 146.19 g/mol (Unlabeled)
Mass Shift (

)
+8.0502 Da
Isotopic Enrichment Typically

atom D
Solubility Highly soluble in water (>50 mg/mL); slightly soluble in ethanol
Appearance White to off-white crystalline solid
Structural Visualization

The following diagram illustrates the specific deuteration pattern on the lysine side chain (carbons 3, 4, 5, and 6).[1]

ChemicalStructure Figure 1: Structural Representation of L-Lysine-d8. Green nodes indicate deuterated positions. C_alpha (H) COOH COOH C_alpha->COOH NH2_alpha NH2 C_alpha->NH2_alpha C3 C3 (D2) C_alpha->C3 C4 C4 (D2) C3->C4 C5 C5 (D2) C4->C5 C6 C6 (D2) C5->C6 NH2_epsilon ε-NH2 C6->NH2_epsilon

Synthesis & Production Logic

Understanding the synthesis is crucial for interpreting background noise in MS data. Unlike general H/D exchange methods which can be labile, Lys-8 is produced via de novo organic synthesis using stable deuterated building blocks.

Synthetic Route

The high isotopic purity is typically achieved through the alkylation of a protected glycine equivalent (e.g., diethyl acetamidomalonate) with a perdeuterated C4 electrophile.

  • Precursor Selection: The core deuterated block is often derived from 1,4-butanediol-d8 or succinic anhydride-d4 (reduced), converted to 1,4-dibromobutane-d8 .

  • Alkylation: The glycine enolate attacks the deuterated halide, attaching the full

    
     side chain.
    
  • Deprotection: Hydrolysis removes the protecting groups, yielding L-Lysine-d8.

  • Resolution: If a racemic synthesis is used, enzymatic resolution (e.g., Acylase I) separates the L-isomer.

Why this matters: This method ensures that the deuterium atoms are non-exchangeable under physiological conditions (pH 7.4, 37°C), guaranteeing that the mass tag remains stable during long-term cell culture.

Primary Application: SILAC Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics. Lys-8 is the reagent of choice (often paired with Arg-10) because Trypsin cleaves specifically at Lysine and Arginine residues, ensuring every tryptic peptide carries at least one label.

Mechanism of Action
  • Incorporation: Cells are grown in media where natural Lysine is replaced entirely by Lys-8.

  • Metabolic Integration: Over 5-6 cell doublings, the cellular machinery incorporates Lys-8 into all newly synthesized proteins.

  • Quantification: "Heavy" (Lys-8) and "Light" (Lys-0) samples are mixed 1:1. In the mass spectrometer, chemically identical peptides appear as doublets separated by exactly 8 Daltons (or multiples thereof).

Validated SILAC Protocol

Reagents:

  • Heavy Medium: DMEM/RPMI (Lys/Arg deficient) + 10% Dialyzed FBS + 100 mg/L L-Lysine-d8 HCl .

  • Light Medium: DMEM/RPMI (Lys/Arg deficient) + 10% Dialyzed FBS + 100 mg/L L-Lysine HCl (Unlabeled) .

Workflow:

  • Adaptation Phase:

    • Thaw cells and split into two populations: Light and Heavy.

    • Passage cells in respective media for at least 5 doublings to achieve >97% incorporation efficiency.

    • Validation: Lyse a small aliquot of Heavy cells and run LC-MS to confirm <1% unlabeled peptides.

  • Experimental Treatment:

    • Apply drug/stimulus to one population (e.g., Heavy) while treating the other (Light) with vehicle control.

  • Lysis & Digestion:

    • Lyse cells in denaturing buffer (e.g., 8M Urea).

    • Quantify protein concentration (BCA assay).

    • Mix Light and Heavy lysates 1:1 by protein mass.

    • Digest with Trypsin (Promega Gold) overnight.

  • LC-MS/MS Analysis:

    • Inject peptides onto C18 column.

    • Analyze via Orbitrap or Q-TOF.

    • Data Processing: Set search engine (MaxQuant/Proteome Discoverer) variable modification to Lys8 (+8.0142) .

SILAC Workflow Diagram

SILAC_Workflow Figure 2: Comparative SILAC Workflow using Lys-8 cluster_0 Cell Culture (Adaptation) cluster_1 Experiment LightCells Light Cells (Lys-0) Control Control Treatment LightCells->Control HeavyCells Heavy Cells (Lys-8) Drug Drug Treatment HeavyCells->Drug Mix 1:1 Mixing (Lysate) Control->Mix Drug->Mix Digestion Trypsin Digestion (Cleaves at Lys/Arg) Mix->Digestion MS LC-MS/MS Analysis Digestion->MS Data Quantification (Heavy/Light Ratio) MS->Data

Handling, Stability, and Storage[1]

To maintain the integrity of the isotopic label and prevent degradation:

  • Storage: Store powder at room temperature (desiccated) or -20°C for long term. Protect from light.[2][3]

  • Reconstitution: Dissolve in PBS or media. Sterile filter (0.22 µm) immediately. Do not autoclave solutions containing lysine, as Maillard reactions with glucose in media can occur at high heat.

  • Media Stability: Once added to cell culture media, Lys-8 is stable for roughly 4-6 weeks at 4°C. Avoid repeated freeze-thaw cycles of the supplemented media.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Link

  • Cambridge Isotope Laboratories. (2025). L-Lysine[2][1][4][5][6][7][8][9][10][11]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Product Page.[2] Isotope.com. Link

  • Sigma-Aldrich. (2025).[1] L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride Product Specification. SigmaAldrich.com. Link

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(12), 952-958. Link

  • CymitQuimica. (2025). L-Lysine-3,3,4,4,5,5,6,6-d8, monohydrochloride Properties. CymitQuimica. Link

Sources

L-Lysine-d8 HCl chemical and physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Stable Isotope Reagents for Quantitative Proteomics

Executive Summary

L-Lysine-d8 HCl (L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride) is a highly specialized stable isotope-labeled amino acid used primarily as a mass spectrometry standard in quantitative proteomics. Its primary utility lies in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , where it serves as the "heavy" metabolic precursor. By incorporating eight deuterium atoms (


) into the side chain, L-Lysine-d8 induces a predictable mass shift (+8.05 Da) in lysine-containing peptides without altering their physicochemical properties during chromatographic separation.

This guide details the physicochemical properties, synthesis logic, and rigorous experimental protocols for utilizing L-Lysine-d8 HCl in high-fidelity drug discovery and proteomic workflows.

Chemical Specifications & Structural Logic[2]

The utility of L-Lysine-d8 stems from its isotopic stability.[1] Unlike protons attached to heteroatoms (N, O, S), which exchange rapidly with solvent, the eight deuterium atoms in L-Lysine-d8 are covalently bonded to the carbon backbone (positions


). This ensures the mass tag remains intact throughout cellular metabolism and enzymatic digestion.
1.1 Chemical Identity[2]
  • IUPAC Name: (S)-2,6-Diaminohexanoic-3,3,4,4,5,5,6,6-d8 acid hydrochloride[1]

  • Common Name: L-Lysine-d8[1][3][4]

  • Molecular Formula:

    
     (Typically supplied as dihydrochloride, 
    
    
    
    , for enhanced solubility and stability)
  • Unlabeled CAS: 657-27-2 (for L-Lysine HCl)[5][6]

  • Labeled CAS: 2330877-90-0 (Generic for labeled salt)[1][4]

1.2 Structural Representation & Isotope Positioning

The labeling strategy specifically targets the methylene groups of the side chain to maximize mass shift while preserving the


-carbon proton (often used in NMR assignment) and the reactive amine groups.

ChemicalStructure cluster_sidechain Deuterated Side Chain (+8 Da) C_alpha (H) C_beta (D2) C_alpha->C_beta COOH COOH COOH->C_alpha NH2_alpha NH2 NH2_alpha->C_alpha C_gamma (D2) C_beta->C_gamma C_delta (D2) C_gamma->C_delta C_epsilon (D2) C_delta->C_epsilon NH2_epsilon ε-NH2 C_epsilon->NH2_epsilon

Figure 1: Structural topology of L-Lysine-d8. Green nodes indicate carbon positions fully substituted with deuterium (


).[3][4][7]
Physical & Chemical Properties[1][2][4][8][9][10][11]

The following data aggregates specifications from major isotope manufacturers (Cambridge Isotope Laboratories, Sigma-Aldrich) to establish a baseline for quality control.

PropertySpecificationTechnical Note
Molecular Weight (Free Base) ~154.24 g/mol Unlabeled MW is 146.19. Shift = +8.[7]05.
Molecular Weight (2HCl Salt) ~227.16 g/mol The 2HCl form is standard for SILAC media prep.
Appearance White to off-white crystalline powderHygroscopic; store desiccated.
Isotopic Enrichment

or

atom D
Critical for minimizing "heavy" peak broadening in MS.
Chiral Purity

L-isomer
D-isomer is biologically inert and will dilute the label efficiency.
Solubility Freely soluble in water (>50 mg/mL)High solubility allows easy preparation of 100x stock solutions.
Melting Point 263-264 °C (decomposition)Consistent with unlabeled L-Lysine HCl.[7]
pKa Values

-COOH: 2.2,

-NH

: 9.0,

-NH

: 10.5
Basic amino acid; positively charged at physiological pH.
Core Application: SILAC Methodology

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics.[8] L-Lysine-d8 is chosen because the protease Trypsin , universally used in bottom-up proteomics, cleaves specifically at the C-terminus of Lysine and Arginine residues.

The Mechanistic Advantage: Every tryptic peptide (except the C-terminal peptide of the protein) will end with either a Lysine or an Arginine.[9] By using L-Lysine-d8, every lysine-containing peptide in the "Heavy" sample will exhibit a mass shift of +8 Da (or multiples thereof if missed cleavages occur). This allows for precise relative quantification between two cell populations (e.g., Drug Treated vs. Control) analyzed in a single MS run.

3.1 Experimental Protocol: Metabolic Labeling

Objective: Complete replacement (>95%) of natural lysine with L-Lysine-d8 in live cells.

Reagents:

  • SILAC Media: DMEM or RPMI 1640 deficient in Lysine and Arginine.

  • Dialyzed FBS: Essential to remove unlabeled amino acids present in standard serum.

  • Heavy Stock: L-Lysine-d8 2HCl (dissolved in PBS at 100 mg/mL, filter sterilized).

  • Light Stock: Unlabeled L-Lysine HCl.

Workflow:

  • Media Preparation:

    • Light Medium: Supplement deficient media with unlabeled L-Lysine (final conc. ~0.4 mM or 73 mg/L for DMEM) and L-Arginine.

    • Heavy Medium: Supplement deficient media with L-Lysine-d8 (same molar concentration) and L-Arginine.

    • Note: L-Arginine is usually added to both. If using "Double SILAC" (Lys+Arg labeling), use L-Arginine-13C6-15N4.[9][10]

  • Cell Adaptation:

    • Split low-passage cells into two populations.

    • Seed Population A into Light Medium.

    • Seed Population B into Heavy Medium.

  • Incorporation Phase:

    • Culture cells for at least 5-6 cell doublings . This is the statistical threshold to reduce unlabeled protein to <3% (

      
      ).
      
    • Validation: Lyse a small aliquot of Heavy cells after passage 5. Digest and run LC-MS to verify >95% incorporation efficiency before proceeding to the actual experiment.

  • Experiment & Lysis:

    • Treat Heavy cells with drug/stimulus; keep Light cells as control (or vice versa).

    • Lyse cells in denaturing buffer (e.g., 8M Urea or SDS).

    • Quantification: Perform protein assay (BCA) to determine concentration.

  • Mixing:

    • Mix Light and Heavy lysates at a strict 1:1 ratio based on total protein mass.

  • Digestion:

    • Reduce (DTT), Alkylate (IAA), and digest with Trypsin.

3.2 Visualization: The SILAC Workflow

SILAC_Workflow cluster_inputs Cell Culture Setup cluster_culture Metabolic Incorporation (5-6 Doublings) LightMedia Light Media (L-Lys-H0) CellsLight Control Cells (Light Proteome) LightMedia->CellsLight HeavyMedia Heavy Media (L-Lys-d8) CellsHeavy Treated Cells (Heavy Proteome) HeavyMedia->CellsHeavy Mix 1:1 Mixing (Based on Protein Mass) CellsLight->Mix Lysis CellsHeavy->Mix Lysis Digestion Trypsin Digestion (Cleaves at Lys/Arg) Mix->Digestion MS LC-MS/MS Analysis Digestion->MS Data Quantification (Heavy/Light Ratio) MS->Data Detect Mass Shift (+8 Da)

Figure 2: SILAC workflow utilizing L-Lysine-d8 for differential protein quantification.

Critical Technical Considerations
4.1 The "Arginine-to-Proline" Conversion Problem

While this guide focuses on Lysine, SILAC experiments almost always involve Arginine. A common artifact in SILAC is the metabolic conversion of heavy Arginine to heavy Proline via the ornithine pathway, which splits the heavy signal and complicates quantitation.

  • Relevance to Lysine: This does not directly affect L-Lysine-d8 stability. L-Lysine is an essential amino acid in mammals and does not significantly back-convert to other amino acids in standard culture.

  • Mitigation: If using heavy Arginine alongside Lysine-d8, titrate the Arginine concentration carefully or add unlabeled Proline (200 mg/L) to suppress the conversion pathway.

4.2 Deuterium Isotope Effect

Deuterium is slightly more hydrophobic than hydrogen. In high-resolution Reverse Phase Chromatography (RPC), deuterated peptides may elute slightly earlier than their non-deuterated counterparts.

  • Impact: This "retention time shift" can complicate quantification if the integration windows are too narrow.

  • Solution: Modern software (MaxQuant, Proteome Discoverer) accounts for this shift.

    
     or 
    
    
    
    lysine variants (e.g., L-Lysine-
    
    
    ,
    
    
    ) have no retention time shift and are preferred if peak broadening is a major issue, though d8 remains widely used due to cost-effectiveness.
4.3 Storage and Stability
  • Hygroscopicity: L-Lysine HCl salts are hygroscopic.[11] Moisture absorption can lead to hydrolysis or weighing errors.

  • Storage: Store at room temperature (or 4°C) in a desiccator.

  • Solution Stability: Aqueous stock solutions should be aliquoted and frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quality Control & Validation

Researchers must validate the integrity of the isotope reagent before large-scale use.

  • Isotopic Enrichment Analysis (MS): Direct infusion MS of the reagent should show the M+8 peak as the dominant species (>98% abundance) relative to M+0.

  • NMR Verification:

    
    -NMR should show the disappearance of signals corresponding to the 
    
    
    
    protons, leaving only the
    
    
    -proton signal and the solvent peak.
References
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660. Available at: [Link]

  • PubChem. L-Lysine Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Synthesis Guide: High-Purity L-Lysine-d8 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Via Asymmetric Phase-Transfer Catalysis


)
CAS:  344298-93-7 (Labeled)
Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis of L-Lysine-d8 (specifically labeled at the


 positions) presents a unique challenge in isotopic chemistry: introducing a fully deuterated side chain while maintaining strict 

-enantiomeric purity (>99% ee) and preventing isotopic scrambling.

While fermentation is the standard for industrial L-Lysine, it is ill-suited for high-fidelity "d8" labeling due to metabolic scrambling of deuterium sources. Therefore, this guide details a Chemo-Catalytic Route utilizing Asymmetric Phase-Transfer Catalysis (PTC) . This approach allows for the modular attachment of a pre-deuterated side chain (derived from 1,4-dibromobutane-d8) to a glycine scaffold under mild conditions that preserve isotopic integrity.

Retrosynthetic Analysis

The synthesis is disconnected into two primary synthons:

  • The Nucleophile: A glycine equivalent protected as a Schiff base (O'Donnell's Imine), which provides the

    
    -carbon and the carboxylic acid moiety.
    
  • The Electrophile: A masked, deuterated 4-carbon chain. We utilize N-(4-bromobutyl-d8)phthalimide, derived from commercially available 1,4-dibromobutane-d8.

Retrosynthesis cluster_precursors Key Synthons Target L-Lysine-d8 HCl (Target Molecule) Intermediate Protected Lysine-d8 (Schiff Base) Target->Intermediate Hydrolysis Glycine Glycine Imine (Nucleophile) Intermediate->Glycine Asymmetric Alkylation (PTC) SideChain N-(4-bromobutyl-d8)phthalimide (Electrophile) Intermediate->SideChain

Figure 1: Retrosynthetic disconnection of L-Lysine-d8 showing the convergence of the glycine nucleophile and the deuterated side-chain electrophile.

Part 2: Precursor Engineering (The Deuterated Payload)

Before the core chiral synthesis, the deuterated side chain must be desymmetrized. We cannot use 1,4-dibromobutane-d8 directly in the alkylation, as it would lead to cross-linking (dimerization) of the glycine subunits.

Protocol 1: Synthesis of N-(4-bromobutyl-d8)phthalimide Rationale: This step creates a "masked" amine. The phthalimide group protects the


-nitrogen during the subsequent alkylation step.

Reagents:

  • 1,4-Dibromobutane-d8 (10.0 g, 1.0 eq) [Source: CIL/Sigma]

  • Potassium Phthalimide (2.8 g, 0.33 eq)

  • Acetone (Dry, 100 mL)

  • 18-Crown-6 (Catalytic, 5 mol%)

Step-by-Step Workflow:

  • Reflux: Suspend Potassium Phthalimide and 18-Crown-6 in dry acetone. Add 1,4-Dibromobutane-d8 (use 3-fold excess to favor mono-substitution). Reflux for 16 hours.

  • Filtration: Cool to Room Temperature (RT). Filter off the KBr precipitate.

  • Concentration: Remove acetone under reduced pressure.

  • Purification: The residue contains the product, unreacted dibromide, and trace bis-phthalimide. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

    • Note: Recover the excess 1,4-dibromobutane-d8 (elutes first) for reuse to minimize isotopic cost.

  • Yield: Expect ~75-80% yield based on phthalimide.

Part 3: The Core Engine – Asymmetric Phase-Transfer Alkylation

This is the critical stereodefining step. We use a Cinchona alkaloid-derived catalyst to facilitate the reaction between the glycine imine and our deuterated electrophile at the interface of a liquid-liquid bilayer.

Reaction System:

  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: N-(4-bromobutyl-d8)phthalimide (from Part 2).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).

  • Base/Solvent: 50% KOH (aq) / Toluene.[1]

Detailed Protocol:

  • Charge: In a jacketed reactor cooled to 0°C, dissolve the Glycine Imine (1.0 eq) and the Chiral Catalyst (0.1 eq) in Toluene (10V).

  • Addition: Add the N-(4-bromobutyl-d8)phthalimide (1.2 eq).

  • Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (5.0 eq) dropwise.

    • Critical Control Point: Stirring rate must be high (>800 RPM) to maximize the interfacial surface area, as the reaction kinetics are diffusion-controlled.

  • Incubation: Maintain at 0°C for 12–18 hours. Monitor by HPLC for consumption of the glycine starting material.

  • Quench: Separate phases. Wash the organic layer with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Intermediate Isolation: The crude product is the protected

    
    -Lysine-d8 derivative. It can be carried forward directly or crystallized from Ethanol/Water to upgrade chiral purity (Target: >98% ee).
    

Workflow Step1 1. Phase Transfer (Toluene/KOH/Cat) Step2 2. Phase Separation & Washing Step1->Step2 Step3 3. Global Deprotection (6N HCl, Reflux) Step2->Step3 Step4 4. Ion Exchange (Dowex 50W) Step3->Step4 Step5 Final Product L-Lysine-d8 HCl Step4->Step5

Figure 2: Operational workflow from alkylation to final salt formation.

Part 4: Deprotection & Salt Formation

The protected intermediate contains three blocking groups: the benzophenone imine (N-terminus), the tert-butyl ester (C-terminus), and the phthalimide (Side-chain N).

Protocol:

  • Hydrolysis: Dissolve the crude alkylated intermediate in 6N HCl.

  • Reflux: Heat to reflux (100°C) for 6–8 hours.

    • Chemistry: This harsh acidic condition simultaneously cleaves the imine (releasing benzophenone), hydrolyzes the ester, and cleaves the phthalimide (releasing phthalic acid).

    • Isotope Safety: The

      
      -proton is exchangeable under these conditions, but since we require an H at the 
      
      
      
      -position (and the solvent is
      
      
      /HCl), this stabilizes the desired L-Lysine-d8 structure. The side chain deuteriums (C-D bonds) are non-exchangeable and stable.
  • Workup: Cool to RT. Extract with Diethyl Ether (3x) to remove the benzophenone and phthalic acid byproducts. The aqueous layer contains the L-Lysine-d8.

  • Purification (Ion Exchange):

    • Load the aqueous phase onto a cation exchange column (Dowex 50W-X8,

      
       form).
      
    • Wash with water to remove neutral impurities.[2]

    • Elute L-Lysine-d8 with 2M

      
      .
      
  • Salt Formation: Concentrate the ammoniacal fractions to dryness. Dissolve the residue in a minimum volume of water/ethanol. Add concentrated HCl (1.05 eq) to adjust pH to ~5.0.

  • Crystallization: Add Ethanol to induce crystallization. Filter and dry the white solid.

Part 5: Quality Control & Validation

The final product must be validated for Isotopic Enrichment (Atom % D) and Chiral Purity.

Table 1: Specification & Analytical Targets

ParameterMethodAcceptance Criteria
Appearance VisualWhite crystalline powder
Identity 1H-NMR (

)
Absence of signals at

1.4-1.9 ppm (side chain). Signal at

3.7 (

-H) present.
Isotopic Enrichment High-Res MS

98 atom % D (Mass Shift +8.05 Da)
Chiral Purity Chiral HPLC

99% ee (L-isomer)
Chemical Purity HPLC (ELSD)

98.5%

Self-Validating Check (NMR): In the 1H-NMR of non-deuterated Lysine, you observe multiplets for


 protons (1.4–1.9 ppm) and 

protons (3.0 ppm). In L-Lysine-d8 , the region 1.4–1.9 ppm should be effectively silent (flat baseline), and the

-methylene signal at 3.0 ppm should also be absent/silent. Only the

-proton (triplet at ~3.75 ppm) should remain visible.
References
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research. Link

  • Cambridge Isotope Laboratories. "L-Lysine-3,3,4,4,5,5,6,6-d8 Hydrochloride Product Page." CIL Catalog. Link

  • Maruoka, K. (2008). "Practical Asymmetric Synthesis of Amino Acid Derivatives Using Chiral Phase-Transfer Catalysts." Chemical Reviews. Link

  • BenchChem. "Application Notes: The Role of 1,4-Dibromobutane-d8 in the Synthesis of Pharmaceutical Intermediates." Link

Sources

A Technical Guide to L-Lysine-d8 HCl: Physicochemical Properties and Applications in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of L-Lysine-d8 hydrochloride (HCl), a stable isotope-labeled (SIL) amino acid essential for modern analytical research. Primarily utilized as an internal standard, its precise molecular characteristics are fundamental to achieving accuracy and reproducibility in quantitative mass spectrometry (MS). This document details the physicochemical properties of L-Lysine-d8 HCl, with a core focus on the determination and significance of its molecular weight. Furthermore, it presents its principal applications in proteomics and metabolomics, supported by a detailed experimental protocol for its use in bioanalytical quantification. This guide is intended for researchers, scientists, and drug development professionals who employ quantitative MS-based methodologies.

Introduction to Stable Isotope Labeling and its Significance

Stable Isotope Labeling is a powerful and widely adopted technique for trace analysis and quantification, particularly in complex biological systems.[1] The method involves replacing one or more atoms in a molecule with their non-radioactive, heavy stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). These labeled molecules are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry due to their mass difference.[2]

This mass shift allows the SIL compound to serve as an ideal internal standard (IS) for quantitative analysis.[3] By adding a known quantity of the SIL standard to a sample, variations arising from sample preparation, matrix effects, and instrument response can be normalized. This approach significantly enhances the precision and accuracy of quantification compared to label-free methods.[4] L-Lysine-d8 HCl is a deuterated form of the essential amino acid L-Lysine and serves as a critical reagent in numerous quantitative proteomics and metabolomics studies, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[5][6]

Physicochemical Properties of L-Lysine-d8 HCl

The accurate determination of a compound's molecular weight is paramount for its application in mass spectrometry. It dictates the m/z (mass-to-charge ratio) settings for instrument methods and ensures the correct identification of the analyte peak. For L-Lysine-d8 HCl, it is crucial to distinguish between the average molecular weight and the monoisotopic mass.

  • Molecular Weight (Average Mass): The weighted average of the masses of all naturally occurring isotopes of the elements in the formula. This value is used for bulk chemical calculations.

  • Monoisotopic Mass (Exact Mass): The mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ²H). This value is critical for high-resolution mass spectrometry (HRMS).

The core physicochemical properties for the monohydrochloride form are summarized below.

PropertyValueSource
Chemical Name L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride[7]
Synonyms L-Lysine-d8 HCl[6]
CAS Number 344298-93-7[6][8]
Chemical Formula C₆H₇D₈N₂O₂ · HCl[6][7]
Linear Formula H₂N(CD₂)₄CH(NH₂)CO₂H · HCl[7][9]
Molecular Weight 190.70 g/mol [7][9]
Monoisotopic Mass 190.1757 g/mol Calculated
Isotopic Purity ≥98 atom % D[7]
Mass Shift M+8[9]

The following diagram illustrates the atomic composition used to calculate the molecular weight of the L-Lysine-d8 free base and its final hydrochloride salt form.

G cluster_0 Atomic Components of L-Lysine-d8 Free Base cluster_1 Salt Formation C Carbon (C) 6 x ~12.011 Da Lysine_Base L-Lysine-d8 (Free Base) ~154.24 Da C->Lysine_Base H Hydrogen (H) 6 x ~1.008 Da H->Lysine_Base D Deuterium (D) 8 x ~2.014 Da D->Lysine_Base N Nitrogen (N) 2 x ~14.007 Da N->Lysine_Base O Oxygen (O) 2 x ~15.999 Da O->Lysine_Base HCl Hydrogen Chloride (HCl) 1 x ~36.46 Da Final_Product L-Lysine-d8 HCl Molecular Weight: ~190.70 Da HCl->Final_Product Lysine_Base->Final_Product

Caption: Atomic contribution to the molecular weight of L-Lysine-d8 HCl.

The Role of L-Lysine-d8 HCl in Quantitative Mass Spectrometry

L-Lysine is an essential amino acid, making it a frequent analyte in biomedical and pharmaceutical research, from metabolic studies to protein characterization.[10][11] The deuterated analog, L-Lysine-d8 HCl, is indispensable for the accurate quantification of its unlabeled counterpart.

Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] In a typical workflow, a precise amount of L-Lysine-d8 HCl is spiked into every sample (e.g., plasma, urine, cell lysate) and calibration standard before processing. Because the labeled standard and the native analyte co-elute chromatographically and exhibit similar ionization behavior, any loss or variation during sample extraction, derivatization, or injection affects both compounds nearly identically.

During MS/MS analysis, the instrument is set to monitor a specific precursor-to-product ion transition for both the native L-Lysine and the L-Lysine-d8 standard. The quantification is then based on the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratiometric approach corrects for experimental variability, leading to highly reliable and reproducible results.[12]

Experimental Protocol: Quantification of L-Lysine in Human Plasma

This protocol provides a validated methodology for quantifying L-Lysine in human plasma using L-Lysine-d8 HCl as an internal standard.

Objective: To determine the concentration of L-Lysine in human plasma samples via LC-MS/MS.

Materials:

  • L-Lysine (analyte standard)

  • L-Lysine-d8 HCl (internal standard)

  • Human Plasma (K₂EDTA)

  • Methanol (LC-MS Grade) with 1% Formic Acid

  • Water (LC-MS Grade) with 0.1% Formic Acid

  • Acetonitrile (LC-MS Grade) with 0.1% Formic Acid

  • Microcentrifuge tubes, pipettes, vortex mixer, centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of L-Lysine in 0.1% formic acid in water.

    • Prepare a 100 µg/mL stock solution of L-Lysine-d8 HCl (Internal Standard, IS) in 0.1% formic acid in water.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the L-Lysine stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL in a surrogate matrix (e.g., water or stripped plasma).

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of each standard, quality control sample, or unknown plasma sample into a microcentrifuge tube.

    • Add 10 µL of the 100 µg/mL IS stock solution to every tube (except blanks) and vortex briefly.

    • Add 200 µL of ice-cold methanol with 1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate L-Lysine from other matrix components.

    • Ionization Mode: ESI Positive.

    • MS/MS Transitions (MRM):

      • L-Lysine: Q1 147.1 m/z → Q3 84.1 m/z

      • L-Lysine-d8 (IS): Q1 155.2 m/z → Q3 92.1 m/z

  • Data Analysis:

    • Integrate the peak areas for both the L-Lysine and L-Lysine-d8 transitions.

    • Calculate the Peak Area Ratio (PAR) = (Area of L-Lysine) / (Area of L-Lysine-d8).

    • Construct a calibration curve by plotting the PAR against the known concentrations of the standards.

    • Determine the concentration of L-Lysine in unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

The following diagram outlines this experimental workflow.

G cluster_workflow Quantitative Bioanalysis Workflow Sample Plasma Sample (or Calibrator) Spike Spike with L-Lysine-d8 HCl (IS) Sample->Spike Precipitate Protein Precipitation (Cold Methanol) Spike->Precipitate Centrifuge Centrifugation (14,000 x g) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis Data Data Processing (Peak Area Ratio) Analysis->Data Result Final Concentration (µg/mL) Data->Result

Caption: Workflow for L-Lysine quantification using a deuterated standard.

Conclusion

L-Lysine-d8 HCl is a cornerstone reagent for modern quantitative sciences. Its value is derived directly from its precise molecular composition, which imparts a known mass shift without altering its chemical behavior. Understanding its exact molecular weight is not merely an academic exercise; it is a prerequisite for the design of robust, accurate, and reliable analytical methods. As mass spectrometry platforms continue to advance in sensitivity and resolution, the demand for high-purity, well-characterized stable isotope-labeled standards like L-Lysine-d8 HCl will only intensify, cementing its role in drug development, clinical diagnostics, and fundamental biological research.

References

  • Longdom Publishing. (2024). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]

  • Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Gong, X., & Zhang, H. (2021). Chemical isotope labeling for quantitative proteomics. PMC - NIH. [Link]

  • baseclick. L-lysine hydrochloride for Research. [Link]

  • Singh, R., et al. (2024). Review on application of one of the most valuable players of amino acids: L-Lysine. SpringerLink. [Link]

  • Xtendlife. Health Benefits and Uses of L-Lysine HCL. [Link]

  • Patsnap Synapse. (2024). What is L-Lysine hydrochloride used for?. [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. L-Lysine Hcl. [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Is The Role of L-Lysine Hcl. [Link]

Sources

Technical Guide: L-Lysine-d8 HCl (SILAC Grade)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: L-Lysine-d8 HCl: Technical Specifications & SILAC Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers, Proteomics Scientists, and Bioanalytical Chemists

Executive Summary

L-Lysine-d8 HCl (Lys-d8) is a stable isotope-labeled amino acid utilized primarily as a metabolic tracer in quantitative proteomics, specifically in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . By substituting eight hydrogen atoms with deuterium (


H) at the 

and

positions, Lys-d8 induces a predictable mass shift (+8.05 Da) in tryptic peptides without altering their chemical reactivity.

This guide details the physicochemical identifiers, mechanistic principles, and validated protocols for utilizing L-Lysine-d8 HCl in high-resolution Mass Spectrometry (MS).

Chemical Identifiers & Specifications

Note: While the user requested "HCl" (monohydrochloride), the commercial standard for stability is often the dihydrochloride (2HCl). Both are detailed below to prevent procurement errors.

ParameterSpecification (Monohydrochloride)Specification (Dihydrochloride)
CAS Number 344298-93-7 2330877-90-0
Chemical Name L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochlorideL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Formula


Molecular Weight 190.70 g/mol 227.16 g/mol
Isotopic Purity

atom D

atom D
Chiral Purity

L-isomer

L-isomer
Mass Shift +8.0501 Da (Lysine residue)+8.0501 Da (Lysine residue)
Solubility Water (50 mg/mL)Water (100 mg/mL)
SMILES [2H]C([2H])(N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O.ClN/A

Key Identifier Note: Ensure the correct salt form is selected based on your media formulation buffer capacity. The 2HCl form is more acidic and may require pH adjustment in custom media preparations.

Mechanism of Action: The "Heavy" Proteome
3.1 Metabolic Incorporation

Mammalian cells are auxotrophic for lysine. When cultured in media where natural lysine is replaced by L-Lysine-d8, the cells incorporate the heavy isotope into every newly synthesized protein.

  • Target: All lysine-containing proteins.

  • Efficiency: Complete proteome labeling typically requires 5–6 cell doublings.

3.2 Tryptic Cleavage & Mass Shift

In "bottom-up" proteomics, proteins are digested with Trypsin , which cleaves specifically at the C-terminus of Arginine (Arg) and Lysine (Lys).

  • Result: Every lysine-terminated peptide carries a specific mass increment of +8 Da .

  • Quantification: The mass spectrometer detects pairs of peptides (Light vs. Heavy). The intensity ratio of these peaks (

    
    ) directly reflects the relative abundance of the protein in the two experimental conditions.
    
3.3 Expert Insight: The Deuterium Isotope Effect

While L-Lysine-d8 is cost-effective compared to


-Lysine (Lys-8), researchers must account for the Deuterium Isotope Effect .
  • Chromatography Issue: Deuterated compounds are slightly less hydrophobic than their hydrogenated counterparts. In high-resolution Reverse Phase LC (RPLC), Lys-d8 peptides may elute slightly earlier (1–3 seconds) than light peptides.

  • Mitigation: Ensure your quantification software (e.g., MaxQuant, Proteome Discoverer) has a sufficiently wide "retention time window" for matching precursor ions to prevent "orphan peak" errors.

Experimental Workflow: SILAC

The following diagram illustrates the comparative quantification workflow using L-Lysine-d8.[1]

SILAC_Workflow cluster_inputs Cell Culture Setup LightMedia Condition A (Light Lysine) Cells_L Cells (Light) LightMedia->Cells_L 5-6 Passages HeavyMedia Condition B (L-Lysine-d8) Cells_H Cells (Heavy) HeavyMedia->Cells_H Incorporation Lysis Lysis & Quantification Cells_L->Lysis Cells_H->Lysis Mix 1:1 Mixing Lysis->Mix Equal Protein Mass Digest Trypsin Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Peptides Data Ratio Calculation (Heavy/Light) LCMS->Data Peak Pairs

Figure 1: Differential Proteomics Workflow using L-Lysine-d8. Cells are grown separately, mixed 1:1 after lysis, and analyzed simultaneously to minimize technical variance.

Validated Protocol: SILAC Labeling

Prerequisites:

  • Media: SILAC-specific DMEM or RPMI (deficient in Lys/Arg).

  • Serum: Dialyzed Fetal Bovine Serum (dFBS) (10 kDa cutoff) to remove endogenous light amino acids.

  • Reagents: L-Lysine-d8 HCl (CAS 344298-93-7) and L-Arginine (or L-Arginine-13C6 if performing double labeling).

Step 1: Media Preparation
  • Reconstitution: Dissolve L-Lysine-d8 HCl in PBS to a stock concentration of 100 mg/mL. Filter sterilize (0.22 µm).

  • Formulation: Add L-Lysine-d8 to the deficient media at a final concentration of 0.4 mM (approx. 73 mg/L for Lys-HCl).

    • Note: Standard DMEM contains ~0.8 mM Lysine. However, 0.4 mM is often sufficient for labeling while reducing reagent costs.

  • Serum Addition: Add 10% Dialyzed FBS.

    • Critical: Do not use standard FBS; it contains light lysine which will degrade isotopic purity (labeling efficiency).

Step 2: Cell Adaptation & Labeling
  • Seeding: Split cells from a light culture into two populations.

  • Passaging: Culture the "Heavy" population in L-Lysine-d8 media for at least 5 doublings .

    • Why?

      
      . After 5 divisions, <3% of the original light protein mass remains.
      
  • Validation: Harvest a small aliquot of heavy cells after passage 5. Perform a rapid MS check.

    • Success Metric: Peptides should show >95% heavy isotope incorporation (Heavy peak intensity / Total intensity).

Step 3: Experiment & Harvest
  • Apply experimental treatment (e.g., Drug X) to the Heavy cells and Vehicle to Light cells (or vice versa).

  • Lyse cells in 8M Urea or SDS-based buffer.

  • Quantify protein concentration (BCA assay).

  • Mix: Combine equal amounts (e.g., 50 µg) of Light and Heavy lysates.

  • Proceed to reduction, alkylation, and trypsin digestion.

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Incomplete Incorporation (<95%) Insufficient cell doublings.Extend culture to 6-7 passages.
Contamination from non-dialyzed serum.Verify dFBS source; ensure 10 kDa cutoff dialysis.
Arginine-to-Proline Conversion Metabolic recycling of excess Arginine.Although this guide focuses on Lysine, if co-labeling with Arg, titrate Arginine concentration down or use cell lines auxotrophic for Arg.
Chromatographic Peak Split Deuterium isotope effect.Increase LC gradient length; adjust "Re-quantify" settings in MaxQuant.
References
  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.

  • Cambridge Isotope Laboratories. (2024). L-Lysine[2][3][4][1][5][6][7][8][9]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Product Page.[10][4][1][6][8] Isotope.com.

  • Sigma-Aldrich. (2024).[10] L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride Product Specification. SigmaAldrich.com.

  • Cox, J., et al. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology.

Sources

An In-depth Technical Guide to the Isotopic Purity and Mass Shift of L-Lysine-d8 HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core quality attributes of L-Lysine-d8 HCl, a deuterated stable isotope-labeled amino acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for its effective use in research and development. We will delve into the critical parameters of isotopic purity and mass shift, providing the necessary theoretical foundation and practical methodologies for their verification.

The Significance of Isotopic Labeling: The Case of L-Lysine-d8 HCl

L-lysine is an essential amino acid with a fundamental role in protein synthesis and various metabolic pathways.[1][2] Its deuterated analogue, L-Lysine-d8 HCl, in which eight hydrogen atoms are replaced by deuterium, serves as a powerful tool in a multitude of research applications. The primary utility of L-Lysine-d8 HCl lies in its application as an internal standard in quantitative mass spectrometry-based studies, such as in proteomics, metabolomics, and pharmacokinetic analyses.[3][4] The known mass shift between the labeled and unlabeled compound allows for precise and accurate quantification, mitigating matrix effects and variations in sample preparation and instrument response.

Understanding the Core Concepts: Isotopic Purity and Mass Shift

The utility of L-Lysine-d8 HCl is fundamentally dependent on two key specifications: its isotopic purity and the precise mass shift resulting from the deuterium labeling.

Isotopic Purity: This parameter defines the percentage of the compound that is fully deuterated at the specified positions. It is a critical measure of the quality of the labeled compound, as low isotopic purity can lead to interference from partially labeled or unlabeled species, compromising the accuracy of quantitative analyses. For L-Lysine-d8 HCl, a typical isotopic purity specification is 98 atom % D or higher.[5]

Mass Shift: The mass shift is the difference in mass between the deuterated and the unlabeled molecule. For L-Lysine-d8 HCl, the incorporation of eight deuterium atoms results in a nominal mass increase of 8 Daltons (Da) compared to the unlabeled L-Lysine. This distinct mass difference is the cornerstone of its application as an internal standard, enabling its differentiation from the endogenous analyte in a biological matrix.

Analytical Characterization: Methodologies and Protocols

The verification of isotopic purity and mass shift is predominantly accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry: The Gold Standard for Isotopic Analysis

High-resolution mass spectrometry is the definitive technique for determining the isotopic purity and confirming the mass shift of L-Lysine-d8 HCl.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred platform, offering the dual advantage of chromatographic separation and mass analysis.

1. Sample Preparation:

  • Prepare a stock solution of L-Lysine-d8 HCl in a suitable solvent, such as deionized water or a mixture of water and a polar organic solvent like methanol or acetonitrile. A typical starting concentration is 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.

2. Liquid Chromatography (LC) Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the separation of polar compounds like amino acids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the percentage of water to elute the polar L-Lysine.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing amino acids.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for resolving the isotopic peaks.

  • Scan Range: A scan range that encompasses the expected m/z values for both unlabeled and labeled L-Lysine is selected (e.g., m/z 100-250).

  • Data Acquisition: Acquire full scan mass spectra to observe the entire isotopic distribution.

  • Mass Spectrum of Unlabeled L-Lysine: The protonated molecule of unlabeled L-Lysine ([M+H]⁺) will appear at an m/z of approximately 147.11.

  • Mass Spectrum of L-Lysine-d8 HCl: The protonated molecule of L-Lysine-d8 ([M+H]⁺) will exhibit a mass shift of +8, appearing at an m/z of approximately 155.16.

  • Isotopic Purity Calculation: The isotopic purity is determined by calculating the relative abundance of the fully deuterated species (M+8) compared to the sum of all isotopic species (M+0 to M+8). The natural isotopic abundance of carbon-13 should be taken into account for accurate calculations.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC HILIC Separation Working->LC MS High-Resolution MS LC->MS Elution Spectrum Mass Spectrum MS->Spectrum Purity Isotopic Purity Calculation Spectrum->Purity

Caption: Workflow for determining isotopic purity and mass shift of L-Lysine-d8 HCl by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Labeling Position

While MS provides excellent information on the overall isotopic enrichment, NMR spectroscopy is invaluable for confirming the specific positions of the deuterium labels and for providing an independent measure of isotopic purity.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of L-Lysine-d8 HCl in a deuterated solvent, typically deuterium oxide (D₂O). The concentration will depend on the instrument's sensitivity, but a range of 5-20 mg/mL is common.

  • Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

2. NMR Data Acquisition:

  • ¹H NMR (Proton NMR): This experiment is used to detect any residual protons at the labeled positions. In a highly deuterated sample, the signals corresponding to the deuterated positions (3,3,4,4,5,5,6,6-d₈) should be significantly diminished or absent compared to the spectrum of unlabeled L-Lysine. The integration of the residual proton signals relative to the non-deuterated positions (e.g., the α-proton) can provide a quantitative measure of isotopic enrichment.

  • ²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels.

  • ¹³C NMR (Carbon-13 NMR): The signals for the carbons directly attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound. The absence of signals for protonated carbons at the labeled positions further confirms the deuteration.

  • ¹H NMR: The absence or significant reduction of proton signals at δ ≈ 1.4-1.9 ppm (for the methylene protons at positions 3, 4, 5, and 6) confirms successful deuteration.

  • ¹³C NMR: The carbon signals for the deuterated positions will appear as multiplets with reduced intensity due to the coupling with deuterium and longer relaxation times.

Visualizing the NMR Analysis Logic

NMR_Logic cluster_sample Sample cluster_experiments NMR Experiments cluster_interpretation Interpretation Lysine_d8 L-Lysine-d8 HCl in D₂O H1_NMR ¹H NMR Lysine_d8->H1_NMR C13_NMR ¹³C NMR Lysine_d8->C13_NMR Residual_Protons Residual Proton Signals H1_NMR->Residual_Protons Carbon_Splitting ¹³C Signal Splitting & Shift C13_NMR->Carbon_Splitting Purity_Confirmation Isotopic Purity & Positional Confirmation Residual_Protons->Purity_Confirmation Carbon_Splitting->Purity_Confirmation

Caption: Logical flow for the confirmation of isotopic labeling in L-Lysine-d8 HCl using NMR spectroscopy.

Data Summary and Quality Assurance

The quantitative data obtained from these analyses are crucial for ensuring the quality and reliability of L-Lysine-d8 HCl for its intended applications.

ParameterMethodTypical SpecificationImportance
Isotopic Purity Mass Spectrometry≥ 98 atom % DEnsures minimal interference from unlabeled or partially labeled species, leading to accurate quantification.
Mass Shift Mass SpectrometryM+8Confirms the correct number of deuterium atoms have been incorporated.
Positional Identity NMR SpectroscopyDeuteration at positions 3,3,4,4,5,5,6,6Verifies that the deuterium labels are in the correct and stable positions.
Chemical Purity HPLC-UV, LC-MS≥ 98%Ensures that the material is free from other chemical impurities that could interfere with the analysis.

Trustworthiness and Regulatory Context

The reliability of isotopically labeled standards is paramount, particularly in regulated environments such as clinical trials and drug development. The manufacturing of L-Lysine-d8 HCl should adhere to Good Manufacturing Practices (GMP) to ensure product quality, consistency, and safety.[4] Furthermore, for pharmaceutical applications, referencing pharmacopoeial monographs, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) for L-Lysine HCl, provides a benchmark for chemical purity and identification tests.[6][7][8][9][10][11]

Conclusion

The robust analytical characterization of L-Lysine-d8 HCl, with a focus on its isotopic purity and mass shift, is a critical prerequisite for its confident use in demanding research and development applications. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can independently verify the quality of this essential internal standard, thereby ensuring the accuracy, precision, and reliability of their quantitative data. This guide provides the foundational knowledge and practical protocols to empower scientists to perform these critical quality assessments.

References

  • USP Monographs: Lysine Hydrochloride - USP29-NF24. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). L-lysine. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) of L‐, D‐, DL‐lysine and L‐, D‐lysine ⋅ HCl. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • ACS Publications. (2011, July 4). Validation of Peptide MS/MS Spectra Using Metabolic Isotope Labeling for Spectral Matching-Based Shotgun Proteome Analysis. Retrieved from [Link]

  • Moravek, Inc. (2019, November 1). Good Manufacturing Practice - What Do These Guidelines Dictate?. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is L-Lysine hydrochloride used for?. Retrieved from [Link]

  • ResearchGate. (n.d.). MS1 spectra of amino acid lysine obtained using (a) conventional... Retrieved from [Link]

  • PubMed. (2020, August 15). A general approach to calculating isotopic distributions for mass spectrometry. Retrieved from [Link]

  • USP-NF. (n.d.). Lysine Hydrochloride. Retrieved from [Link]

  • Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • PubMed. (1987, February 2). 13C-NMR, 1H-NMR and gas-chromatography mass-spectrometry studies of the biosynthesis of 13C-enriched L-lysine by Brevibacterium flavum. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (2011, December 1). Lysine Hydrochloride. Retrieved from [Link]

  • NIST WebBook. (n.d.). L-Lysine, 3TBDMS derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of N e -trifluoroacetyl-L-lysine (Kt). Retrieved from [Link]

  • PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2017, December 20). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link]

  • UHasselt Document Server. (n.d.). The isotopic distribution conundrum. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]

  • NIHS. (n.d.). INTERNATIONAL ATOMIC AGENCY (IAEA)/WHO GUIDELINES ON GOOD MANUFACTURING PRACTICES FOR RADIOPHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • PMC. (n.d.). Stable isotope labeling tandem mass spectrometry (SILT): Integration with peptide identification and extension to data-dependent scans. Retrieved from [Link]

  • The University of Maryland, Baltimore. (n.d.). Lysine Hydrochloride. Retrieved from [Link]

  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • PubMed. (2013, February 15). Tandem mass spectrometry for measuring stable-isotope labeling. Retrieved from [Link]

  • gsrs. (n.d.). LYSINE HYDROCHLORIDE. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Lysine European Pharmacopoeia (EP) Reference Standard. Retrieved from [Link]

  • University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

  • PMC. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

  • NMR-BIO. (n.d.). Isotope - labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • SlidePlayer. (n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]

  • GNPS Library. (2020, November 16). Spectrum CCMSLIB00005755758. Retrieved from [Link]

  • EUR-Lex. (n.d.). REGULATIONS. Retrieved from [Link]

  • Joint Research Centre. (2017, February 28). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Retrieved from [Link]

  • Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

Sources

The Solvation Dynamics of L-Lysine-d8 Hydrochloride: A Comprehensive Guide for Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary L-Lysine-d8 hydrochloride is a critical stable isotope-labeled standard utilized extensively in proteomics, quantitative mass spectrometry, and NMR spectroscopy. This technical guide explores the physicochemical causality behind its solvation behaviors, provides quantitative solubility data across various media, and outlines self-validating experimental protocols for handling this compound with absolute scientific integrity.

Introduction to L-Lysine-d8 Hydrochloride

L-Lysine-d8 hydrochloride (CAS: 344298-93-7) is a deuterium-labeled isotopologue of the essential amino acid L-lysine, featuring eight deuterium atoms substituted along its aliphatic carbon backbone (3,3,4,4,5,5,6,6-d8)[1][2]. In modern drug development and analytical chemistry, it serves as an indispensable internal standard for the absolute quantification of lysine and its post-translational modifications (e.g., acetylation) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3]. Understanding its precise solubility profile in both aqueous and organic systems is paramount for optimizing mobile phases, preparing stable stock solutions, and preventing tracer precipitation during complex sample preparation workflows.

Physicochemical Principles of Solvation (Causality & Mechanisms)

The macroscopic thermodynamic solubility of L-Lysine-d8 HCl is governed by its ionic and zwitterionic characteristics. Because the isotopic substitution occurs on the non-polar carbon backbone, the bulk solubility profile of the d8 isotopologue mirrors that of unlabeled L-Lysine HCl[1][4][5].

  • Aqueous Solvation Causality: In the solid state, L-Lysine-d8 HCl exists as a stable crystalline lattice bound by strong electrostatic interactions between the protonated

    
    -amino group, the 
    
    
    
    -amino group, the carboxylate moiety, and the chloride counterion[6]. When introduced to water, the solvent's high dielectric constant (
    
    
    ) effectively shields these electrostatic forces. Water molecules form strong ion-dipole interactions and hydrogen bonds with the polar functional groups, yielding a highly negative solvation free energy (
    
    
    ) that easily overcomes the lattice energy[6]. Consequently, the compound exhibits exceptional aqueous solubility, reaching approximately 642–650 g/L at 20–25 °C[4][7][8].
  • Organic Solvation Causality: The solubility of L-Lysine-d8 HCl drops precipitously in organic solvents[4]. Alcohols such as methanol and ethanol possess significantly lower dielectric constants (

    
     and 
    
    
    
    , respectively). These solvents lack the capacity to adequately solvate the chloride anion and the highly polar zwitterionic backbone[6]. The thermodynamic penalty of breaking the crystal lattice is not offset by these weak solvent-solute interactions, rendering the compound practically insoluble in ethanol and only sparingly soluble in methanol[4][6][9].
  • Isotopic Effects on Solvation: The substitution of protium with deuterium (C-D vs. C-H) lowers the zero-point energy and increases bond strength, making the molecule more resistant to chemical and photochemical degradation[5][10]. However, this isotopic effect has a negligible impact on bulk thermodynamic solubility[5][11]. The primary solvation shell coordinates around the highly polar heteroatoms (N, O, Cl), leaving the hydrophobic deuterated carbon backbone to exert minimal influence on the overall partition coefficient.

Quantitative Solubility Data

The following table summarizes the solubility of L-Lysine-d8 HCl (extrapolated from high-purity unlabeled L-Lysine HCl data) across common laboratory solvents at standard ambient temperature (20–25 °C).

SolventDielectric Constant (

)
Solubility RangeSolvation Characteristics
Water (H₂O) ~80.1642 – 650 g/L[4][7][8]Freely soluble. Strong ion-dipole and H-bonding.
Dimethyl Sulfoxide (DMSO) ~46.7Soluble (Moderate)[6]Soluble due to high polarity, but lacks H-bond donation for the anion.
Ethylene Glycol ~37.0Soluble (Low)[6]Moderate solubility; out-competes monohydric alcohols.
Methanol (MeOH) ~32.7Sparingly Soluble[4][6]Limited capacity to solvate the chloride counterion.
Ethanol (EtOH) ~24.3Practically Insoluble[4][9]Insufficient dielectric constant to overcome lattice energy.

(Note: For routine analytical stock solutions, concentrations of 1–100 mg/mL in water are easily achieved, though ultrasonic agitation and gentle warming may accelerate initial dissolution for highly concentrated preparations[1].)

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity when preparing and validating L-Lysine-d8 HCl standards, the following self-validating protocols must be employed.

Protocol 1: Isothermal Gravimetric & HPLC Determination of Solubility

This protocol establishes the exact thermodynamic saturation point of the isotope in a specific solvent mixture (e.g., aqueous-organic mobile phases).

  • Solvent Preparation: Dispense 10.0 mL of the target solvent (e.g., 100% H₂O or 50:50 MeOH:H₂O) into a chemically inert, sealable borosilicate glass vial.

  • Solid Addition: Incrementally add L-Lysine-d8 HCl powder to the solvent until a visible excess of undissolved solid remains, ensuring saturation[6].

  • Isothermal Equilibration: Submerge the vial in a precision thermostated water bath set to 25.0 ± 0.1 °C. Agitate via magnetic stirring at 500 RPM for 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV (using a derivatization agent like FMOC-Cl) or LC-MS/MS against a calibrated standard curve.

Protocol 2: NMR-Based Verification of Isotopic Integrity

Because extreme pH or prolonged heating can theoretically induce hydrogen-deuterium (H/D) exchange, verifying the integrity of the d8 label post-solvation is critical[1][5].

  • Sample Preparation: Dissolve 5 mg of L-Lysine-d8 HCl in 0.5 mL of Deuterium Oxide (D₂O) or LC-MS grade H₂O[1].

  • NMR Acquisition: Acquire a

    
    H-NMR spectrum (500 MHz).
    
  • Data Analysis: Confirm the absence of proton signals in the 1.3–1.9 ppm range (corresponding to the

    
     aliphatic protons) and the ~3.0 ppm range (
    
    
    
    protons)[12]. The presence of peaks in these regions indicates isotopic scrambling or incomplete deuteration.
Visualizations

G Step1 1. Solvent Preparation (Aqueous vs Organic Media) Step2 2. L-Lysine-d8 HCl Addition (Excess Solid for Saturation) Step1->Step2 Step3 3. Isothermal Equilibration (Thermostated Bath at 20-25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation / Filtration) Step3->Step4 Step5 5. Quantitative Analysis (HPLC / Gravimetry) Step4->Step5 Step6 6. Isotopic Integrity Check (NMR / LC-MS) Step4->Step6

Workflow for the isothermal determination of L-Lysine-d8 HCl solubility and isotopic integrity.

G Solid L-Lysine-d8 HCl (Solid Crystal) Lattice Energy Barrier Dissociation Ion Dissociation [Lys-d8]+ and [Cl]- Solid->Dissociation Solvent Addition Aqueous Aqueous Solvation High Dielectric (ε ≈ 80) Dissociation->Aqueous + H2O Organic Organic Solvation (e.g., EtOH) Low Dielectric (ε ≈ 24) Dissociation->Organic + Alcohols Soluble Highly Soluble (~642 g/L at 20°C) Aqueous->Soluble ΔG_solv < 0 Insoluble Practically Insoluble Precipitation Organic->Insoluble ΔG_solv > 0

Thermodynamic pathways governing the solvation of L-Lysine-d8 HCl in aqueous versus organic media.

References
  • [4] Scientific Opinion on the safety and efficacy of concentrated liquid L-lysine | Source: CABI Digital Library | URL: [Link]

  • [12] L-Lysine | CID 5962 | Source: PubChem | URL:[Link]

  • [8] L-Lysine HCL - Purity Guaranteed at Best Prices | Source: Avanscure | URL:[Link]

  • [6] Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Source: ResearchGate | URL: [Link]

  • [9] L-lysine Monohydrochloride 98.5% For Synthesis | Source: Tradeindia | URL: [Link]

  • [10] Effect of Deuterium Oxide (D2O) on Foodborne Amino and Fatty Acid Stability | Source: RIFST | URL:[Link]

  • [5] Development of the Direct Deuteration Method for Amino Acids | Source: MDPI | URL:[Link]

  • [11] Chromatographic Separation of Deuterium-Labeled Amino Acids | Source: IISTE | URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the storage, handling, and stability maintenance of L-Lysine-d8 Hydrochloride (HCl) . It is designed for analytical chemists and researchers utilizing this compound as an internal standard in quantitative mass spectrometry (LC-MS/GC-MS) and metabolomics.

Executive Summary

L-Lysine-d8 HCl is a stable isotope-labeled essential amino acid, typically deuterated at the 3,3,4,4,5,5,6,6 positions.[1][2] Its primary utility lies in its role as a surrogate internal standard , correcting for matrix effects, extraction efficiency, and ionization variability in proteomic and metabolomic workflows.

While chemically robust, the analytical integrity of L-Lysine-d8 is vulnerable to hygroscopic variation and microbial degradation rather than isotopic scrambling. This guide recommends a rigorous -20°C desiccated storage protocol for the solid state and a single-use aliquot strategy for aqueous solutions to ensure <1% quantitative error over long-term studies.

Chemical Profile & Isotopic Integrity

To understand the storage requirements, one must first understand the molecular vulnerabilities.

  • Compound: L-Lysine-d8 Hydrochloride (typically Dihydrochloride,

    
    )[3]
    
  • Labeling Pattern: 3,3,4,4,5,5,6,6-d8.

  • Isotopic Stability: The deuterium atoms are bonded to carbon (C-D bonds). C-D bonds are shorter and stronger than C-H bonds due to the Kinetic Isotope Effect (KIE). Unlike labile protons on the amine (

    
    ) or carboxyl (
    
    
    
    ) groups, these C-D labels do not exchange with solvent protons under neutral or physiological conditions.
  • Salt Form: The hydrochloride salt improves water solubility and crystalline stability compared to the free base, but it significantly increases hygroscopicity .

Critical Degradation Vectors

The stability of L-Lysine-d8 is threatened by three primary vectors. Understanding these allows us to engineer effective storage controls.

Vector A: Hygroscopicity (The Silent Killer)

L-Lysine HCl is highly hygroscopic. It avidly absorbs atmospheric moisture.

  • Impact: Moisture absorption alters the effective mass. If you weigh 10 mg of "wet" standard, you may only be dispensing 9.5 mg of actual Lysine-d8. This introduces a systematic negative bias in quantitation.

  • Mitigation: Desiccated storage and rapid weighing protocols.

Vector B: Microbial Consumption

Amino acids are primary nitrogen sources for bacteria and fungi.

  • Impact: Aqueous stock solutions kept at 4°C are susceptible to microbial growth within weeks, leading to the consumption of the standard and the introduction of metabolic contaminants.

  • Mitigation: Sterile filtration, freezing (-20°C), and acidification.

Vector C: Photochemical & Thermal Stability

While Lysine is relatively thermally stable, prolonged exposure to UV light or heat can accelerate oxidation, particularly of the amine groups (browning/Maillard reaction precursors if reducing sugars are present in contaminants).

Recommended Storage Protocols

The following protocols are designed to be self-validating and minimize experimental error.

Long-Term Storage (Solid Powder)
  • Temperature: -20°C is the gold standard. While some vendors list Room Temperature (RT) for shipping, long-term storage at -20°C significantly slows oxidative processes and moisture migration.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastic for long-term storage if possible to prevent moisture permeation.

  • Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar or desiccator box) containing active desiccant (silica gel or Drierite).

Protocol: Handling the Solid

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins). Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.

  • Weighing: Weigh rapidly in a low-humidity environment. Reseal immediately.

Stock Solution Preparation & Storage

Never store L-Lysine-d8 as a liquid at 4°C for more than 24-48 hours.

  • Solvent: 0.1 M HCl or ultrapure water. Acidic conditions (0.1 M HCl) prevent microbial growth and stabilize the amine groups.

  • Format: Single-Use Aliquots .

    • Prepare a high-concentration stock (e.g., 10 mM).

    • Aliquot into small volumes (e.g., 100 µL) in cryovials.

    • Flash freeze.

  • Stability: Stable for 6 months at -20°C or 2 years at -80°C .

DOT Diagram: Storage Workflow

StorageWorkflow Receipt Receipt of L-Lysine-d8 HCl Inspect Visual Inspection (Clumping = Moisture) Receipt->Inspect Equilibrate Equilibrate to RT (Prevent Condensation) Inspect->Equilibrate Solubilize Solubilize (0.1M HCl Preferred) Equilibrate->Solubilize Immediate Use Freeze Deep Freeze (-20°C to -80°C) Equilibrate->Freeze Solid Storage (Desiccated) Aliquot Aliquot (Single-Use) Solubilize->Aliquot Aliquot->Freeze

Figure 1: Optimal workflow for receiving and processing stable isotope standards to minimize moisture contamination.

Stability Validation (Quality Control)

Trust but verify. Before running a critical batch of samples, validate the integrity of your internal standard.

Method: Isotopic Purity Check (MS Scan)

Inject a dilute solution (10 µM) of the L-Lysine-d8 into the Mass Spectrometer.

  • Target: Monitor the [M+H]+ ion.

    • Native Lysine (Monoisotopic): m/z ~147.1

    • L-Lysine-d8: m/z ~155.15

  • Acceptance Criteria:

    • The signal at m/z 147.1 (d0) should be < 0.5% of the m/z 155.15 peak.

    • Significant signal at m/z 154 or 153 indicates potential deuterium loss (rare) or impurity.

    • Significant signal at m/z 147 indicates contamination with native lysine.

Method: Quantitative Verification (NMR)

If the powder appears clumped (moisture ingress), perform a qNMR (Quantitative NMR) using an external standard (e.g., Maleic acid) to determine the actual weight percent of Lysine vs. Water. This corrects the "wet weight" error.

Summary of Physicochemical Properties

PropertySpecificationNotes
Molecular Formula

Dihydrochloride is the common stable form.
Molecular Weight ~227.16 g/mol Varies slightly by enrichment %.
Solubility > 50 mg/mL in WaterFreely soluble.[4]
Hygroscopicity HighRequires desiccation.
Reconstitution 0.1 M HCl (Recommended)Acid inhibits bacterial growth.
Shelf Life (Solid) > 4 YearsIf stored at -20°C, desiccated.[5]
Shelf Life (Liquid) 6 MonthsIf stored at -20°C, aliquoted.

References

  • Cambridge Isotope Laboratories. (2025).[2][3] L-Lysine[1][2][3][4][5][6][7][8][9][10]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Technical Data Sheet. Retrieved from

  • Cayman Chemical. (2024). L-Lysine-d3 (hydrochloride) Product Information & Stability Data. Retrieved from

  • Sigma-Aldrich (Merck). (2024). L-Lysine Hydrochloride Product Specification and Storage. Retrieved from

  • Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1] (Mechanistic insight on C-D bond stability).

  • Carl Roth. (2025). Safety Data Sheet: L-Lysine hydrochloride. Retrieved from

Sources

Decoding the NMR Spectral Landscape of L-Lysine-d8 HCl: A Technical Guide for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds.

Introduction & Rationale

Stable isotope-labeled amino acids are indispensable in modern drug development, serving as heavy tracers in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and as robust internal standards in quantitative NMR (qNMR) and mass spectrometry. Among these, L-Lysine-d8 hydrochloride is highly prized. However, interpreting its NMR spectra requires a deep understanding of isotopic substitution causality—specifically, how the incorporation of deuterium (spin


) fundamentally alters scalar coupling, relaxation dynamics, and the Nuclear Overhauser Effect (NOE).

This whitepaper deconstructs the structural architecture of L-Lysine-d8 HCl and provides a self-validating framework for its application in quantitative NMR workflows.

Structural and Isotopic Architecture

L-Lysine-d8 HCl is chemically designated as L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride[1]. In this specific isotopic architecture, all eight protons on the aliphatic side-chain carbons (


) are replaced by deuterium.

The only carbon-bound proton remaining is the


-proton at the C2 position. This targeted deuteration pattern rewires the spin system of the molecule, collapsing complex multiplets into isolated, highly quantifiable signals.

NMR Spectral Causality: The Physics of Deuteration

To effectively utilize L-Lysine-d8, an application scientist must understand why the spectra change, not just how.

H NMR Interpretation: The Collapse of Scalar Coupling

In unlabeled L-Lysine, the


-proton appears as a complex multiplet (typically a triplet or doublet of doublets) at ~3.75 ppm due to 

scalar coupling with the adjacent

-protons[2].

In L-Lysine-d8, the replacement of


-protons with deuterium eliminates this 

coupling. While a weak

coupling exists (roughly 6.5 times smaller than

), it is typically unresolved on standard spectrometers. Consequently, the

-proton collapses into a sharp, isolated singlet[1]. The side-chain signals (1.47 ppm to 3.02 ppm) become entirely silent in the

H spectrum.
C NMR Interpretation: Isotope Effects and Signal Attenuation

The


C spectrum of L-Lysine-d8 exhibits profound isotopic alterations driven by three physical phenomena:
  • Primary Isotope Shifts: The

    
    , and 
    
    
    
    carbons experience an intrinsic upfield shift (shielding effect) of approximately 0.5 to 1.0 ppm. This occurs because the heavier deuterium atoms lower the zero-point vibrational energy of the C-D bonds, altering the time-averaged electron distribution around the carbon nuclei[3].
  • Scalar Coupling (

    
    ):  Unlike protons (
    
    
    
    ), deuterium has a nuclear spin of
    
    
    . According to the
    
    
    rule, a carbon attached to two deuteriums (-CD
    
    
    -) splits into a quintet. The
    
    
    coupling constant is approximately 20 Hz.
  • Loss of NOE: In standard proton-decoupled

    
    C NMR, carbons benefit from massive signal enhancement via the Nuclear Overhauser Effect (NOE) from attached protons. The deuterated side-chain carbons lose this NOE enhancement. Combined with the signal splitting (into quintets) and longer 
    
    
    
    relaxation times, the side-chain carbon signals become extremely weak under standard acquisition parameters[3].

Signal_Logic A L-Lysine-d8 Structure (3,3,4,4,5,5,6,6-d8) B Alpha Position (C2) 1H Remaining A->B C Side Chain (C3-C6) 8x 2H (Deuterium) A->C B1 1H NMR: Singlet (~3.75 ppm) Loss of 3J(H,H) scalar coupling B->B1 B2 13C NMR: Singlet (~57.4 ppm) Full NOE retained B->B2 C1 1H NMR: Silent (Signals disappear) C->C1 C2 13C NMR: Quintets 1J(C,D) ~20 Hz, Isotope Shifted C->C2

Causality of Deuteration on L-Lysine-d8 NMR Spectral Outputs.

Self-Validating qNMR Protocol using L-Lysine-d8

L-Lysine-d8 is an ideal internal standard for qNMR because its isolated


-proton singlet at 3.75 ppm rarely overlaps with the complex aliphatic multiplets of biological samples[4]. However, quantitative accuracy requires a self-validating methodology.
Step-by-Step Methodology
  • Sample Preparation: Lyophilize the biofluid or cell extract and reconstitute in 600 µL of D

    
    O (99.9% D). Causality: Reconstituting in D
    
    
    
    O minimizes dynamic range issues and baseline distortions caused by the massive H
    
    
    O solvent peak.
  • Standard Spike-in: Add a precisely weighed aliquot of L-Lysine-d8 HCl (e.g., 1.00 mM final concentration) and 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the chemical shift reference (0.00 ppm)[4].

  • Acquisition Parameters (The

    
     Constraint):  The 
    
    
    
    -proton of L-Lysine-d8 lacks nearby protons, which significantly increases its longitudinal relaxation time (
    
    
    ). To ensure
    
    
    signal recovery, the relaxation delay (
    
    
    ) must be set to
    
    
    (typically 15–20 seconds). Using a standard 2-second delay will result in severe under-quantification.
  • Self-Validation (Isotopic Purity Check): Before quantifying target analytes, integrate the region from 1.30 to 3.10 ppm. In a perfectly pure d8 standard, this area is exactly zero. Any residual signal represents isotopic impurity (e.g., d7 or d6 species). Validation Rule: Calculate this residual area and subtract it from the

    
    -proton integral to yield the true active concentration of the internal standard.
    

qNMR_Workflow N1 Sample Preparation (Biofluid / Cell Extract) N2 Spike-in L-Lysine-d8 HCl (Internal Standard) N1->N2 N3 Solvent Exchange (Lyophilization & D2O Reconstitution) N2->N3 N4 1H NMR Acquisition (Long T1 Relaxation Delay, >5x T1) N3->N4 N5 Spectral Processing (Phase/Baseline Correction) N4->N5 N6 Quantification & Validation (Integrate Alpha-CH & Subtract Impurities) N5->N6

Self-Validating qNMR Workflow utilizing L-Lysine-d8 HCl.

Data Presentation

Table 1: Comparative NMR Chemical Shifts (Dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


O, pH ~7.0) 
Note: Chemical shifts are approximate and referenced to DSS at 0.00 ppm. Deuterated side-chain carbons exhibit upfield isotope shifts and quintet splitting[1][2].
Carbon Position

H Unlabeled (ppm)

H L-Lysine-d8 (ppm)

C Unlabeled (ppm)

C L-Lysine-d8 (ppm)
C1 (Carboxyl) N/AN/A177.3 (s)177.3 (s)
C2 (

)
3.75 (t/dd)~3.75 (s)57.4 (s)~57.4 (s)
C3 (

)
1.89 (m)Silent32.6 (s)~31.8 (quintet)
C4 (

)
1.47 (m)Silent24.1 (s)~23.3 (quintet)
C5 (

)
1.72 (m)Silent29.1 (s)~28.3 (quintet)
C6 (

)
3.02 (t)Silent42.0 (s)~41.2 (quintet)

Table 2: Optimized qNMR Acquisition Parameters for L-Lysine-d8

ParameterRecommended SettingMechanistic Rationale
Pulse Angle 90°Maximizes signal-to-noise ratio (SNR) for low-concentration metabolites.
Relaxation Delay (

)
15 - 20 secondsEnsures complete longitudinal relaxation (

) of the isolated

-proton.
Acquisition Time (

)
3 - 4 secondsProvides sufficient digital resolution to define the sharp

-proton singlet.
Temperature 298 K (Regulated)Prevents chemical shift drift during long acquisition times.

References

  • PubChem (National Center for Biotechnology Information) . "L-Lysine | C6H14N2O2 | CID 5962 - 1H and 13C NMR Spectra". NIH. Retrieved from:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB) . "BMRB entry bmse000043 - L-Lysine". BMRB.io. Retrieved from:[Link]

  • PubChem (National Center for Biotechnology Information) . "L-Lysine-3,3,4,4,5,5,6,6-D8 hcl | C6H15ClN2O2 | CID 71309642". NIH. Retrieved from:[Link]

  • Novak, P. et al. "Intrinsic Long Range Deuterium Isotope Effects on 13C NMR Chemical Shifts as a Conformational Probe". Croatica Chemica Acta. Retrieved from:[Link]

  • National Institutes of Health (PMC) . "Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights (Quantitative NMR Protocol)". NIH. Retrieved from:[Link]

Sources

safety data sheet (SDS) for L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Safety, Handling, and Application Dynamics of L-Lysine-3,3,4,4,5,5,6,6-D8 Hydrochloride in Quantitative Proteomics

Executive Summary

As a Senior Application Scientist, I approach the handling and application of[1] not merely as a laboratory consumable, but as the foundational variable in a complex quantitative equation. This heavily deuterated, stable isotope-labeled amino acid is a cornerstone reagent in Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) and quantitative mass spectrometry (MS)[2]. By substituting eight protium atoms with deuterium on the aliphatic carbon chain, this compound introduces a predictable +8.05 Da mass shift per incorporated lysine residue during tryptic digestion, enabling the precise relative quantification of protein expression dynamics[1].

This guide dissects the physicochemical properties, Safety Data Sheet (SDS) handling causality, and self-validating experimental protocols required to maximize the efficacy of this critical reagent.

Molecular Architecture & Physicochemical Baseline

Before interacting with the compound, it is critical to establish its physicochemical baseline. The isotopic purity (typically ≥ 98-99 atom % D) is the most critical quality attribute; incomplete labeling leads to isotopic envelope overlap in MS spectra, which confounds quantitative algorithms and invalidates data[3].

Table 1: Quantitative Data Summarization of L-Lysine-d8 HCl

ParameterSpecificationMechanistic Relevance
Chemical Name (2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid, HClStandard IUPAC nomenclature for regulatory compliance[1].
CAS Number 344298-93-7Unique identifier for the monohydrochloride salt[4].
Molecular Formula C6H15ClN2O2Incorporates 8 deuteriums for the necessary mass shift[1].
Molecular Weight 190.70 g/mol Essential for calculating precise molarity in SILAC media[1].
Mass Shift (Δm) +8.05 DaProvides distinct isotopic envelope separation in MS spectra.
Isotopic Enrichment ≥ 98-99 atom % DMinimizes "light" contamination, maximizing MS signal-to-noise[3].

Safety Data Sheet (SDS) Analytics & Environmental Control

While under the Globally Harmonized System (GHS) for transport and handling[3], treating it with standard "non-hazardous" complacency is a critical error in proteomics. The SDS guidelines must be interpreted through the lens of isotopic preservation.

  • Hazard Identification & PPE: The compound presents no acute toxicity, flammability, or reactivity hazards[3]. However, standard Personal Protective Equipment (PPE)—nitrile gloves, safety glasses, and a lab coat—is strictly mandatory. Causality: This is less about protecting the user and entirely about protecting the reagent. Human skin naturally sheds proteases, bacteria, and light amino acids (including natural L-Lysine), which can contaminate the heavy isotope pool and skew MS quantification.

  • Storage and Stability (The Causality of Degradation):

    • Solid State: The lyophilized powder must be stored at room temperature or -20°C, strictly protected from light and moisture[2][4]. Causality: The hydrochloride salt is hygroscopic. Moisture absorption facilitates localized micro-dissolution, which can accelerate spontaneous degradation or invite microbial contamination.

    • Stock Solutions: When reconstituted in LC-MS grade water, the stock solution must be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month)[5]. Causality: Aqueous amino acids are highly susceptible to bacterial consumption. Furthermore, stock solutions must be sterilized via a 0.22 μm filter immediately upon reconstitution to establish a sterile baseline before introduction to cell cultures[5].

Self-Validating Experimental Protocol: SILAC Incorporation

To ensure absolute trustworthiness in downstream MS data, the incorporation of L-Lysine-d8 HCl into a cell culture workflow must function as a self-validating system. We achieve this by mandating an incorporation efficiency checkpoint before any biological perturbation occurs.

Protocol: High-Fidelity SILAC Media Preparation and Cell Labeling

  • Media Depletion: Begin with a customized basal medium (e.g., DMEM or YNB) completely depleted of natural L-Lysine and L-Arginine. Causality: Any residual "light" amino acids will competitively incorporate into newly synthesized proteins, capping the maximum achievable labeling efficiency.

  • Heavy Isotope Supplementation: Reconstitute in sterile water and add it to the "Heavy" medium at a concentration matching the standard physiological formulation (e.g., 30 mg/L for specific yeast strains, or up to 146 mg/L for mammalian DMEM)[6].

  • Dialyzed Serum Addition: Supplement the medium with 10% Dialyzed Fetal Bovine Serum (dFBS). Causality: Standard FBS contains a rich pool of free, light amino acids. Dialysis (typically 10 kDa MWCO) strips these low-molecular-weight interferents while retaining the macromolecular growth factors essential for cell viability.

  • Cell Adaptation: Culture the target cell line in the Heavy medium for a minimum of 5 to 10 cell doublings[6]. Causality: This duration ensures near-complete turnover of the pre-existing proteome, replacing light lysine residues with the deuterated variant.

  • The Validation Checkpoint (Incorporation Assay): Before initiating the primary biological perturbation (e.g., drug treatment or osmotic stress[6]), harvest a

    
     cell aliquot. Extract proteins, perform a rapid tryptic digest, and run a preliminary LC-MS/MS analysis.
    
    • Self-Validation Metric: Calculate the Heavy/Light (H/L) ratio of identified peptides. The incorporation efficiency must be ≥ 95%. If the threshold is not met, the system invalidates itself, dictating further passaging before the main experiment can proceed.

Mechanistic Workflow Visualization

The following diagram illustrates the parallel processing and convergence point of a standard SILAC experiment utilizing L-Lysine-d8 HCl. The tryptic digestion step is critical, as Trypsin specifically cleaves at the C-terminus of Lysine and Arginine, ensuring that nearly every resulting peptide contains at least one heavy labeled amino acid.

SILAC_Workflow LightMed Light Medium (L-Lysine-H0) CellCtrl Cell Culture (Control State) LightMed->CellCtrl HeavyMed Heavy Medium (L-Lysine-D8 HCl) CellTreat Cell Culture (Treated State) HeavyMed->CellTreat Mix Protein Extraction & 1:1 Mixing CellCtrl->Mix CellTreat->Mix Digest Tryptic Digestion (Cleavage at Lys/Arg) Mix->Digest MS LC-MS/MS Analysis (+8 Da Mass Shift Detection) Digest->MS

Figure 1: SILAC workflow utilizing L-Lysine-D8 HCl for relative protein quantification via LC-MS/MS.

References

  • Title: L-Lysine-3,3,4,4,5,5,6,6-D8 hcl | C6H15ClN2O2 | CID 71309642 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Analysis of sphingolipid-signaling at the plasma membrane of Saccharomyces cerevisiae Source: LMU München URL: [Link]

Sources

Strategic Sourcing and Technical Validation of L-Lysine-d8 HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical and commercial analysis of L-Lysine-d8 HCl, designed for researchers and procurement professionals in quantitative proteomics.

A Technical Guide for Quantitative Proteomics and SILAC Applications

Executive Summary

L-Lysine-d8 HCl (L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride) is a critical stable isotope-labeled reagent used primarily in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) .[1][2][3] By replacing eight hydrogen atoms with deuterium (


H), this reagent creates a mass shift of +8.05 Da relative to the natural "light" lysine (Lys-0).[1][4]

While 13C/15N-labeled lysine (+8 Da) is often preferred for its lack of chromatographic retention time shifts, L-Lysine-d8 offers a cost-effective alternative for high-throughput screens, provided the "deuterium effect" is managed during LC-MS analysis.[1][2][5] This guide covers commercial sourcing, technical specifications, and validation protocols to ensure data integrity.

Part 1: Technical Specifications & Quality Attributes

To ensure experimental success, the reagent must meet specific criteria. "Bargain" isotopes often fail on enantiomeric purity (containing D-Lysine), which cells cannot metabolize, leading to incomplete labeling.[1][3]

Core Specifications
AttributeRequirementScientific Rationale
Chemical Formula C

H

D

N

O

[2][5][6] • HCl
The hydrochloride salt improves solubility in cell culture media compared to the free base.[5][7]
Isotopic Purity ≥ 98 atom % D Lower enrichment leads to complex isotopic envelopes (M+7, M+6 peaks) that complicate quantification software (MaxQuant, Proteome Discoverer).[1][4]
Chemical Purity ≥ 98% (CP) Impurities can be toxic to sensitive cell lines (e.g., stem cells, primary neurons), altering the proteome before measurement.[1][3][4]
Chirality L-Isomer > 99% CRITICAL: Cheaper synthesis methods produce racemic mixtures (DL-Lysine).[2][4][5][7] Mammalian cells only incorporate L-Lysine.[2][5][7] D-Lysine remains in the media, wasting money and potentially inhibiting growth.[1][2][5][7]
Mass Shift +8.0501 Da Distinct from

C

N

-Lysine (+8.0142 Da).[4][5][7] Ensure your search engine (e.g., Andromeda) is configured for the correct neutron mass.[1][3][5]
The "Deuterium Effect" in LC-MS

Unlike


C or 

N labeling, deuterium labeling slightly alters the hydrophobicity of the amino acid.[1][4]
  • Mechanism: C-D bonds are shorter and less polarizable than C-H bonds.[4][5][7]

  • Consequence: Deuterated peptides interact less strongly with C18 columns, often eluting slightly earlier than their light counterparts.[1][4][7]

  • Impact: If the shift is significant, the light and heavy peaks may not align perfectly in the MS1 scan, potentially affecting ionization efficiency due to matrix effects.[1][3] Modern software (MaxQuant) corrects for this, but it requires high-quality chromatography.[1][5][7]

Part 2: Commercial Landscape & Pricing Analysis[2][3]

The market is divided into Primary Manufacturers (isotope enrichment specialists) and Distributors (catalog houses).[4][5][7] Prices vary significantly based on pack size and enantiomeric certification.[5][7]

Supplier Comparison Matrix
SupplierProduct CodePack SizeApprox. Price (USD)Notes
Cambridge Isotope Labs (CIL) DLM-26410.25 g~$880 - $950Gold Standard. High enantiomeric purity.[2][4][5] Often re-sold by Sigma/Eurisotop.[5][7]
Sigma-Aldrich (Merck) 6162141 g / BulkInquire (Login)Reliable sourcing.[4][5][7] Ensure you select "L-Lysine" and not the racemic "DL" (Prod #489026).[5][7]
Thermo Fisher Scientific N/A (Kit)Kit~$500 (Kit)Usually sells

C/

N Lysine (+8) in SILAC kits (Cat# 88209) to avoid deuterium shifts.[4][5] d8 is less common here.[5][7]
MedChemExpress (MCE) HY-N0470S410 mg~$210Good for small-scale pilots.[2][4][5][7] Expensive per gram.[5][7]
CDN Isotopes D-6367*0.1 g~$475Warning:[2][4][5][7] Often lists "D-Lysine" or "DL-Lysine".[2][5][7] Must verify L-isomer availability specifically.
Eurisotop DLM-26410.25 g~€880European distributor for CIL.[2][4][5][7]

Pricing Insight: Purchasing 1g of bulk isotope is roughly 30-40% cheaper per mg than buying 100mg vials.[2][4][5][7] For long-term SILAC projects, bulk purchase is mandatory to maintain batch consistency.[1][2][5][7]

Part 3: Application Workflow (SILAC)

The following diagram illustrates the standard workflow for incorporating L-Lysine-d8 into a differential expression proteomics experiment.

SILAC_Workflow cluster_0 Cell Culture Phase cluster_1 Sample Processing cluster_2 Analysis Media_L Media A (Light Lys-0) Cells_L Cells (Control) Adaptation (5+ Passages) Media_L->Cells_L Proliferation Media_H Media B (Heavy Lys-d8) Cells_H Cells (Treated) Adaptation (5+ Passages) Media_H->Cells_H Incorporation (>95%) Lysis Lysis & Quantification Cells_L->Lysis Cells_H->Lysis Mixing 1:1 Mixing (Light : Heavy) Lysis->Mixing Digestion Trypsin Digestion (Cleaves at Lys/Arg) Mixing->Digestion LCMS LC-MS/MS (High Res Orbitrap) Digestion->LCMS Data Quantification (MaxQuant/Andromeda) LCMS->Data Ratio H/L

Caption: Workflow for SILAC experiments. Critical step: Cells must be passaged at least 5 times (or 5 doublings) in Lys-d8 media to achieve >95% incorporation before mixing.[2][4][5]

Part 4: Quality Control & Validation Protocols

Before committing precious biological samples to a full experiment, you must validate the reagent and the incorporation efficiency.[1][3]

Protocol 1: Incorporation Efficiency Test

Objective: Confirm that the cells have fully replaced natural Lysine with Lysine-d8.[2][5][7]

  • Culture: Grow cells in Lys-d8 media for 5 passages.

  • Harvest: Lyse 1x10^6 cells; do not mix with light cells.

  • Digest: Perform standard trypsin digestion.

  • MS Analysis: Run a short gradient (30-60 min) LC-MS/MS.

  • Data Check: Search against the proteome.[5][7][8]

    • Pass: >95% of identified lysine-containing peptides show the +8 Da shift.[2][5][7]

    • Fail: Significant presence of "Light" peaks indicates incomplete adaptation or L-Lysine contamination in the dialyzed FBS.[2][5][7]

Protocol 2: Proline Conversion Check (The "Arginine-to-Proline" Problem)

Note: While this primarily affects Arginine labeling, Lysine-d8 users must be aware of metabolic cross-talk. In some cell lines, high concentrations of heavy amino acids can trigger metabolic pathways that convert them into other amino acids.[1][2]

  • Check: Look for "satellite" peaks in Proline-containing peptides.[2][5][7]

  • Solution: If conversion is observed, titrate the Lysine-d8 concentration down to the minimum required for normal growth (usually ~20-50 mg/L depending on media).[2][4][5][7]

References

  • Ong, S. E., et al. (2002).[1][7] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][3][9] Molecular & Cellular Proteomics. Link

  • Cambridge Isotope Laboratories. (2025).[4][5][7] L-Lysine[2][5][6][10][11][12][13][14][15][16][17][18]·2HCl (3,3,4,4,5,5,6,6-D8, 98%) Product Page.[1][3][19][20][21]

  • Sigma-Aldrich. (2025).[4][5][7] L-Lysine-d8 hydrochloride Product Specification. [1][4]

  • Zhang, G., et al. (2011).[1][7] The impact of deuterium isotope effects on chromatographic retention of peptides in reverse phase liquid chromatography. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2025).[4][5][7] SILAC Protein Quantitation Kits & Reagents.

Sources

Methodological & Application

using L-Lysine-d8 hcl as an internal standard in LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Use of L-Lysine-d8 HCl as an Internal Standard in LC-MS Analysis

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, liquid chromatography-mass spectrometry (LC-MS) stands as the definitive tool for quantitative analysis of small molecules in complex biological matrices. The accuracy and reliability of these measurements are paramount, directly influencing critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. However, the analytical process is susceptible to variations, including sample loss during preparation, fluctuations in injection volume, and ionization suppression or enhancement within the mass spectrometer source—collectively known as the matrix effect.

To counteract these sources of error, the Stable Isotope Dilution (SID) method, employing a stable isotope-labeled (SIL) internal standard, is the gold standard. A SIL internal standard is an analogue of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). L-Lysine-d8 hydrochloride (HCl) is a deuterated form of the essential amino acid L-Lysine and serves as an exemplary internal standard for its quantification.

This application note provides a comprehensive guide for researchers and drug development professionals on the principles, protocols, and best practices for using L-Lysine-d8 HCl as an internal standard in LC-MS bioanalysis. We will delve into the causality behind experimental choices, providing not just a methodology, but a framework for developing a robust, accurate, and self-validating quantitative assay.

Physicochemical Properties: L-Lysine vs. L-Lysine-d8 HCl

An ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior during sample extraction and ionization. Due to the minimal mass difference, L-Lysine-d8 HCl fulfills these criteria exceptionally well. The deuterium labels are on non-exchangeable positions, ensuring stability throughout the analytical process.

PropertyL-LysineL-Lysine-d8 HClRationale for Comparison
Chemical Formula C₆H₁₄N₂O₂C₆H₆D₈N₂O₂·HClDemonstrates the isotopic labeling.
Molecular Weight (Free Base) 146.19 g/mol 154.24 g/mol The mass difference allows for distinct detection by the mass spectrometer.
Molecular Weight (HCl Salt) 182.65 g/mol 190.70 g/mol Accurate weight is critical for preparing standard solutions.
pKa (α-carboxyl) ~2.18~2.18Identical pKa values ensure identical behavior in varying pH conditions (e.g., mobile phase, extraction buffers).
pKa (α-amino) ~8.95~8.95Ensures co-extraction and similar chromatographic retention.
pKa (ε-amino) ~10.53~10.53Critical for consistent ionization efficiency in the MS source.

Principle of Stable Isotope Dilution (SID) LC-MS/MS

The core principle of SID is the addition of a known concentration of the SIL internal standard (L-Lysine-d8 HCl) to all samples, calibrators, and quality controls (QCs) at the very beginning of the sample preparation process. The analyte (L-Lysine) and the internal standard are then extracted and analyzed together.

Because they are chemically and chromatographically identical, any sample loss or ionization variability will affect both compounds to the same degree. The mass spectrometer distinguishes between the light (analyte) and heavy (internal standard) forms. The concentration of the analyte is then determined by the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant and accurate, even if the absolute signal intensity fluctuates. This methodology is a cornerstone of regulatory guidelines for bioanalytical method validation.

Experimental Protocol: Standard and Sample Preparation

This section details the step-by-step methodology for preparing solutions. Precision in this stage is foundational to the accuracy of the entire assay.

Materials:

  • L-Lysine (Reference Standard)

  • L-Lysine-d8 HCl (Internal Standard)

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Calibrated analytical balance

  • Calibrated pipettes

  • Class A volumetric flasks

  • Polypropylene microcentrifuge tubes

Step 1: Stock Solution Preparation (1 mg/mL)
  • Analyte Stock (S1): Accurately weigh ~10 mg of L-Lysine reference standard into a 10 mL Class A volumetric flask. Record the exact weight. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water. This yields a nominal concentration of 1 mg/mL.

  • Internal Standard Stock (IS1): Accurately weigh ~10 mg of L-Lysine-d8 HCl into a 10 mL Class A volumetric flask. Record the exact weight. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water.

    • Scientist's Note: Using a solvent mixture like Methanol:Water ensures complete dissolution of the polar amino acid salts. All stock solutions should be stored at -20°C or colder to prevent degradation. Polypropylene tubes are recommended over glass for storing working solutions to minimize potential adsorption.

Step 2: Intermediate and Working Standard Preparation
  • Analyte Working Solutions (CAL & QC): Perform serial dilutions from the S1 stock to prepare a series of working solutions that will be used to spike into the biological matrix to create the calibration curve and QC samples. The concentration of these working solutions should be chosen to cover the expected physiological or therapeutic range of L-Lysine.

  • Internal Standard Working Solution (IS-WS): Dilute the IS1 stock to a final concentration that yields a robust and stable signal in the LC-MS system when added to the sample. A common target concentration in the final sample is 50-100 ng/mL.

    • Example Dilution: To make a 10 µg/mL IS-WS, dilute 100 µL of the 1 mg/mL IS1 stock to 10 mL with 50:50 Methanol:Water.

Step 3: Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules like lysine from plasma or serum.

  • Aliquot Samples: Pipette 50 µL of each study sample, calibrator (matrix spiked with CAL working solutions), and QC sample into separate 1.5 mL polypropylene microcentrifuge tubes.

  • Add Internal Standard: Add 20 µL of the IS-WS (e.g., 10 µg/mL) to every tube .

    • Causality Note: This is the most critical step in the SID method. Adding the internal standard early ensures it undergoes the exact same extraction procedure as the analyte, thereby compensating for any variability or loss.

  • Vortex: Briefly vortex each tube for 10-15 seconds to ensure homogeneity.

  • Precipitate Proteins: Add 200 µL of cold Methanol (containing 0.1% formic acid, if desired for pH control) to each tube.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.

Workflow for Sample Preparation

G cluster_prep Solution Preparation cluster_sample Sample Processing S1 Analyte Stock (1 mg/mL) CAL_WS Analyte Working Stds (Serial Dilution) S1->CAL_WS IS1 IS Stock (L-Lysine-d8) (1 mg/mL) IS_WS IS Working Std (e.g., 10 µg/mL) IS1->IS_WS Add_IS Add 20 µL of IS-WS IS_WS->Add_IS Sample 50 µL Sample (Unknown, CAL, or QC) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precip Add 200 µL Cold Methanol Vortex1->Precip Vortex2 Vortex & Centrifuge Precip->Vortex2 Transfer Transfer Supernatant Vortex2->Transfer Final Ready for Injection Transfer->Final

Caption: Workflow for preparing standards and processing biological samples using protein precipitation.

Protocol: LC-MS/MS Method Development

The goal is to achieve baseline separation of L-Lysine from other endogenous compounds and to obtain a stable, sensitive signal.

Liquid Chromatography (LC) Parameters
  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for highly polar compounds like lysine. A C18 column with an ion-pairing agent can also be used.

    • Example: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Rationale: Formic acid is a volatile modifier that aids in protonation of the analyte, making it suitable for positive ion electrospray ionization (ESI+).

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and ramp down to a lower percentage to elute the polar analyte.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters

The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • L-Lysine: Q1: 147.1 -> Q3: 84.1 (Quantifier), 130.1 (Qualifier)

    • L-Lysine-d8: Q1: 155.2 -> Q3: 92.1 (Quantifier)

    • Mechanistic Note: The precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ions (Q3) are characteristic fragments generated by collision-induced dissociation (CID). For lysine, the 84.1 m/z fragment corresponds to the loss of the carboxyl group and the side chain amine group, forming a stable cyclic iminium ion. The +8 Da shift in the L-Lysine-d8 fragment confirms its identity.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Gas Flows: Optimized for the specific instrument model.

LC-MS/MS Analysis Workflow

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Inject Inject Sample Column HILIC Column (Separation) Inject->Column Elution Gradient Elution Column->Elution ESI ESI+ Source (Ionization) Elution->ESI Q1 Q1: Precursor Ion Selection (m/z) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Integration Peak Integration (Analyte & IS) Detector->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Curve Calibration Curve (Ratio vs. Conc.) Ratio->Curve Quant Quantify Unknowns Curve->Quant

Caption: Logical flow of the LC-MS/MS analysis from sample injection to final quantification.

Data Analysis and Method Validation

System Suitability

Before injecting any study samples, a system suitability test (SST) must be performed. This involves injecting a standard solution multiple times to ensure the system is performing optimally.

ParameterAcceptance CriteriaRationale
Peak Area (IS) %RSD < 15%Ensures stable spray and instrument response.
Retention Time %RSD < 2%Confirms chromatographic stability.
Signal-to-Noise (LLOQ) S/N > 10Guarantees sufficient sensitivity at the lowest calibration point.
Quantification and Validation

The concentration of L-Lysine in unknown samples is calculated from a calibration curve constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used.

The method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry." Key parameters include:

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentration levels (low, mid, high) in replicate (n≥5) across several days. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).

  • Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Matrix Effect: Quantified by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of L-Lysine-d8 HCl is expected to fully compensate for any matrix effects.

  • Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Troubleshooting

IssuePotential CauseRecommended Solution
High IS Variability Inconsistent sample preparation; MS source instability.Review pipetting technique for IS addition; clean and tune the MS source.
Poor Peak Shape Column degradation; incompatible injection solvent.Replace the column; ensure the final sample solvent is similar to the initial mobile phase.
Crosstalk Isotopic contribution from the d8-IS to the analyte MRM channel.Check the purity of the L-Lysine-d8 HCl standard. If necessary, use a higher deuteration level (e.g., d9) or adjust MRM transitions.
No Signal Incorrect MRM transitions; clogged LC or MS lines.Verify all MS parameters; perform system flushes and checks.

Conclusion

The use of L-Lysine-d8 HCl as a stable isotope-labeled internal standard is fundamental to developing a robust, reliable, and accurate LC-MS/MS method for the quantification of L-Lysine in complex biological matrices. Its chemical and physical similarity to the analyte ensures it effectively compensates for variations in sample preparation and instrument response. By following the detailed protocols and validation principles outlined in this guide, researchers can achieve the high level of data integrity required for regulated bioanalysis, ultimately supporting confident decision-making in research and development.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • Guo, K., et al. A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of seven amino acids in neonatal blood spots. Journal of Chromatography B. (2007). [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry. (2005). [Link]

standard protocol for lysine quantification by isotope dilution mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantification of Lysine via Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust, field-proven protocol for the absolute quantification of Lysine (Lys) in complex biological matrices (plasma, cell culture media, and protein hydrolysates). Unlike traditional colorimetric assays (ninhydrin) or pre-column derivatization methods (OPA/FMOC), this protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) on a Triple Quadrupole LC-MS/MS system.

Why this approach?

  • Causality: Biological matrices contain co-eluting contaminants that suppress ionization. By introducing a stable isotope-labeled internal standard (

    
    -Lysine) prior to sample processing, every source of error—extraction loss, hydrolysis inefficiency, and matrix effects—is mathematically nullified. The heavy isotope behaves chemically identically to the analyte but is spectrally distinct.
    
  • Scope: This guide covers two workflows:

    • Free Lysine: Direct quantification in plasma/serum.

    • Total Lysine: Acid hydrolysis of proteins/peptides.

Principle of Operation

The core of this method is the Response Ratio . In electrospray ionization (ESI), signal intensity is not always linear with concentration due to ion competition. However, the ratio of the endogenous Lysine signal to the co-eluting heavy Internal Standard (IS) signal remains constant regardless of matrix suppression.



Workflow Logic Diagram

Lysine_IDMS_Workflow cluster_Prep Matrix-Specific Processing Start Sample Input Spike Spike Internal Standard (Lys-13C6, 15N2) Start->Spike Critical Step: Normalization Plasma Plasma/Media (Free Lysine) Spike->Plasma Protein Protein/Tissue (Total Lysine) Spike->Protein Precip Protein Precipitation (Sulfosalicylic Acid) Plasma->Precip Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein->Hydrolysis LCMS LC-MS/MS Analysis (HILIC Column, MRM Mode) Precip->LCMS Supernatant Hydrolysis->LCMS Dried & Reconstituted Data Quantification (Isotope Ratio Calculation) LCMS->Data

Figure 1: Dual-stream workflow for Lysine quantification.[1][2] The Internal Standard is added immediately to correct for all downstream processing variances.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Standard L-Lysine HCl (High Purity >99%)Calibration Curve generation.
Internal Standard L-Lysine-

HCl
Mass-shifted reference (+8 Da).
Hydrolysis Acid 6M HCl (LC-MS grade)Protein bond cleavage.
Precipitation Agent 10% Sulfosalicylic Acid (SSA) or MethanolRemoval of proteins from plasma.
Mobile Phase A 20 mM Ammonium Formate + 0.1% Formic Acid in WaterProton source, pH control.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Organic eluent.[3]
Column HILIC (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7µm)Retention of polar amino acids without derivatization.

Experimental Protocols

Protocol A: Sample Preparation

Important: Do not use glass pipettes for trace analysis to avoid adsorption, though Lysine is generally robust.

Stream 1: Free Lysine in Plasma

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard Working Solution (e.g., 100 µM Lys-

    
    ).
    
    • Note: The IS concentration should mimic the expected analyte concentration range.

  • Precipitate: Add 200 µL of ice-cold Methanol (or 50 µL 10% Sulfosalicylic Acid). Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 50 µL of supernatant to an autosampler vial containing 450 µL of Mobile Phase B (High organic content matches initial HILIC conditions).

Stream 2: Total Lysine in Protein (Hydrolysis)

  • Weigh: Place 1-5 mg of protein sample into a heavy-walled glass hydrolysis vial.

  • Spike IS: Add Internal Standard before hydrolysis to correct for recovery losses.

  • Acidify: Add 1 mL of 6M HCl.

    • Optional: Add 0.1% Phenol to scavenge halogens if Tyrosine quantification is also required.[4]

  • Purge: Flush headspace with Nitrogen gas for 30 seconds to prevent oxidation; cap tightly.

  • Incubate: Heat at 110°C for 24 hours .

  • Dry: Cool to room temperature. Evaporate acid under a stream of nitrogen or in a vacuum concentrator (SpeedVac).[4]

  • Reconstitute: Dissolve residue in 1 mL Mobile Phase A/B (50:50). Filter (0.22 µm) before injection.

Protocol B: LC-MS/MS Method Setup

Chromatography (HILIC Mode) Lysine is highly polar and retains poorly on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for underivatized analysis.

  • Flow Rate: 0.4 mL/min[5]

  • Column Temp: 35°C

  • Injection Vol: 2 µL

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase
0.01090Loading
1.01090Isocratic Hold
5.05050Elution Gradient
5.11090Re-equilibration
8.01090End

Mass Spectrometry (MRM Parameters) Operate in Positive ESI mode. The specific transitions must be optimized for your instrument (collision energy, cone voltage).

CompoundPrecursor (m/z)Product (m/z)TypeDwell (ms)
L-Lysine 147.184.1Quantifier50
L-Lysine147.1130.1Qualifier50
Lysine IS (

)
155.192.1Quantifier50
  • Mechanism:[1][6] The transition 147.1 -> 84.1 corresponds to the loss of ammonia and formic acid/CO group, a characteristic fragmentation of alpha-amino acids. The IS shifts exactly +8 Da (6 carbons + 2 nitrogens).

Data Analysis & Self-Validation

Quantification Logic

Do not rely on absolute area. Calculate the Area Ratio :



Plot


 against the concentration of standards to generate the calibration curve.
The Self-Validating System (QC)

To ensure trustworthiness, every batch must include:

  • Linearity Check:

    
     over the range (e.g., 1 µM to 1000 µM).
    
  • Internal Standard Stability: Plot the absolute area of the IS across all injections. A deviation >20% indicates matrix suppression or injection failure, even if the ratio looks correct.

  • Accuracy (Recovery): QC samples (Low, Mid, High) must read within ±15% of nominal value.

  • Carryover: Inject a solvent blank immediately after the highest standard. Lysine signal should be <20% of the LLOQ (Lower Limit of Quantification).

Mass Shift Visualization

Mass_Shift L Lysine [M+H]+ = 147.1 L_Frag Fragment 84.1 L->L_Frag Collision Energy (Loss of NH3 + COOH) IS Internal Std (+8 Da) [M+H]+ = 155.1 IS_Frag Fragment 92.1 IS->IS_Frag Identical Chemistry Mass Shifted

Figure 2: MRM Transition Logic. The internal standard undergoes identical fragmentation physics, ensuring that any drift in instrument performance affects both equally, maintaining ratio integrity.

References

  • Creative Proteomics. "Optimizing Sample Preparation for Accurate Lysine Measurement." Creative Proteomics Application Guides.

  • Teerlink, T., et al. "Measurement of Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry."[7] Clinical Chemistry, 2004.

  • Thermo Fisher Scientific. "Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research." Thermo Fisher Application Notes.

  • Shimadzu. "LC-MS/MS Method Package for D/L Amino Acids." Shimadzu Technical Reports.

  • Restek Corporation. "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek Chromatograms, 2021.

Sources

role of L-Lysine-d8 hcl in SILAC-based quantitative proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantitative Proteomics Using L-Lysine-d8 HCl (SILAC)

Executive Summary & Technical Profile

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for quantitative proteomics, allowing for the detection of subtle changes in protein abundance with high statistical power. While


-labeled amino acids are common, L-Lysine-d8  (

-Lysine) remains a critical, cost-effective reagent for "Heavy" channel labeling.

This guide details the specific application of L-Lysine-d8 HCl, addressing its unique physicochemical properties, the "Deuterium Effect" on chromatography, and the critical suppression of metabolic artifacts.

Chemical Specifications
PropertySpecification
Compound Name L-Lysine-d8 Hydrochloride
Chemical Formula

Labeled Residue Mass Shift +8.0501 Da (per Lysine residue)
Isotopic Purity

atom D
Solubility Highly soluble in water/media (HCl salt form)
CAS Number 344298-93-7

Mechanism of Action & Experimental Logic

Why Lysine?

Trypsin, the most common protease used in bottom-up proteomics, cleaves specifically at the C-terminus of Arginine (Arg) and Lysine (Lys) residues. By replacing natural Lysine in the cell culture media with L-Lysine-d8, every trypsin-digested peptide ending in a Lysine will carry a predictable mass shift of +8 Da.

The "Deuterium Effect" (Expert Insight)

Unlike


 or 

labeling, which does not alter the hydrophobicity of the amino acid, Deuterium (

) is slightly less hydrophobic than Protium (

).
  • Impact: Deuterated peptides often elute slightly earlier (2–10 seconds) than their non-labeled counterparts in Reverse Phase Liquid Chromatography (RPLC).

  • Resolution: When setting up quantification software (e.g., MaxQuant, Skyline), you must ensure the retention time alignment window is wide enough to capture this shift, or "Quantification on Co-eluting Peaks" may fail.

Critical Control: The Arginine-to-Proline Conversion

A major artifact in SILAC is the metabolic conversion of heavy Arginine into heavy Proline via the arginase pathway. While this guide focuses on Lysine-d8, SILAC is rarely done with Lysine alone (usually Lys+Arg). If you use Heavy Arginine alongside Lysine-d8, you must suppress this conversion to prevent signal splitting.

The Solution: Supplement the media with excess L-Proline. This feedback-inhibits the synthesis of Proline from Arginine.

Experimental Workflow (Visualized)

The following diagram illustrates the differential labeling workflow, highlighting the mixing point which eliminates downstream processing variability.

SILAC_Workflow cluster_light Condition A (Control) cluster_heavy Condition B (Treated) L_Media Light Media (L-Lysine-H8) L_Cells Cell Culture (>5 Doublings) L_Media->L_Cells L_Lysis Lysis & Quant L_Cells->L_Lysis Mix 1:1 MIXING (Critical Step) L_Lysis->Mix H_Media Heavy Media (L-Lysine-d8) H_Cells Cell Culture (>5 Doublings) H_Media->H_Cells H_Lysis Lysis & Quant H_Cells->H_Lysis H_Lysis->Mix Digest Trypsin Digestion (Cleaves at Lys/Arg) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Bioinformatics (Ratio H/L) LCMS->Data

Figure 1: Comparative SILAC Workflow.[1] Mixing occurs immediately after lysis to minimize technical error.

Detailed Protocol: L-Lysine-d8 Labeling

Phase A: Media Preparation

Standard DMEM formulation requires 146 mg/L L-Lysine HCl.

  • Base Media: Use SILAC-specific DMEM or RPMI (deficient in Lysine and Arginine).[2]

  • Serum: Use Dialyzed Fetal Bovine Serum (dFBS) (10%).[3]

    • Why: Standard FBS contains naturally occurring (Light) amino acids that will dilute your label incorporation.

  • Heavy Media Preparation (500 mL):

    • Add 73 mg L-Lysine-d8 HCl (Final: 146 mg/L or ~0.8 mM).

    • Add 42 mg L-Arginine HCl (Heavy or Light depending on multiplexing).

    • CRITICAL: Add 100 mg L-Proline (Final: 200 mg/L) to prevent Arg

      
       Pro conversion.
      
  • Filter Sterilize: Use a 0.22

    
    m PES filter.
    
Phase B: Cell Culture & Incorporation
  • Seeding: Split cells into the Heavy media.

  • Passaging: Maintain cells in Heavy media for at least 5 cell doublings .

    • Calculation: If split ratio is 1:2, pass 5 times. If 1:10, pass 2 times.

  • Validation: Before the actual experiment, lyse a small aliquot and run on MS. Check incorporation efficiency.

    • Target:

      
       incorporation (Peptide Heavy / (Heavy + Light) 
      
      
      
      ).
Phase C: The Experiment & Lysis
  • Treatment: Apply drug/stimulus to the Heavy cells; keep Light cells as vehicle control (or vice versa).

  • Harvest: Wash cells

    
     with ice-cold PBS to remove extracellular amino acids.
    
  • Lysis: Lyse in buffer (e.g., 8M Urea or SDS-based).

  • Quantification: Perform a BCA or Bradford assay.

    • Note: You must quantify protein concentration before mixing to ensure a 1:1 ratio.

Phase D: Digestion & MS
  • Mixing: Mix equal amounts of protein (e.g., 50

    
    g Light + 50 
    
    
    
    g Heavy).
  • Reduction/Alkylation: DTT followed by Iodoacetamide.

  • Digestion: Add Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting: Use C18 StageTips or columns.

  • LC-MS/MS: Analyze using a high-resolution mass spectrometer (e.g., Orbitrap).

Data Interpretation & Troubleshooting

The Mass Spectrum

In the MS1 spectra, you will observe "doublets" for every Lysine-containing peptide.

Peptide TypeMass Difference (

)
Note
Terminating in Lysine +8.05 Da The signature L-Lysine-d8 shift.
Terminating in Arginine 0 Da (if Arg Light)No shift unless Heavy Arg is also used.
Missed Cleavage (Lys-Lys) +16.10 Da Two heavy lysines present.
Troubleshooting Diagram

Troubleshooting Start Issue: Low Label Incorporation (<95%) Check1 Did cells double >5 times? Start->Check1 Check2 Was Dialyzed FBS used? Check1->Check2 Yes Sol1 Extend culture duration Check1->Sol1 No Check3 Is Proline conversion occurring? Check2->Check3 Yes Sol2 Replace FBS with Dialyzed FBS Check2->Sol2 No Sol3 Add 200mg/L Proline Check3->Sol3 Yes (Heavy Proline peaks visible)

Figure 2: Decision tree for troubleshooting incomplete SILAC labeling.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology.

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics.

  • Zhang, G., et al. (2011). The deuterium isotope effect in HPLC of deuterated compounds. Analytical Chemistry.

Sources

Leveraging L-Lysine-d8 HCl for Robust Sample Preparation in Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

I. Introduction: The Imperative for Precision in Metabolomics

Metabolomics, the comprehensive study of small molecules in a biological system, offers a real-time snapshot of physiological and pathological states.[1] However, the journey from raw biological sample to meaningful data is fraught with potential for variability. Technical variations arising from sample collection, extraction efficiency, and instrument performance can obscure true biological differences, making robust normalization an essential, non-negotiable step in the analytical workflow.[2][3]

Internal standards are the cornerstone of this normalization process.[3][4] By introducing a known quantity of a reference compound into every sample at the earliest stage, we can correct for variations that occur during sample processing and analysis.[5] An ideal internal standard closely mimics the physicochemical behavior of the analytes of interest. Stable isotope-labeled (SIL) compounds are considered the gold standard for mass spectrometry-based metabolomics, as they co-elute with their endogenous counterparts and experience identical matrix effects and ionization efficiencies, yet are distinguishable by their mass.[5][6][7]

This application note provides a detailed protocol and scientific rationale for using L-Lysine-d8 hydrochloride (L-Lysine-d8 HCl), a deuterated analog of the essential amino acid L-Lysine, as a spike-in internal standard for quantitative metabolomics of cellular extracts.

II. Profile of the Internal Standard: L-Lysine-d8 HCl

L-Lysine-d8 HCl is a deuterated form of L-Lysine, an essential amino acid central to numerous metabolic pathways.[8] Its properties make it an excellent internal standard for several reasons:

  • Chemical Analogy: As a stable isotope-labeled version of an endogenous metabolite, it shares near-identical chemical and physical properties (e.g., polarity, pKa, chromatographic retention time) with natural L-Lysine.[6]

  • Mass Distinguishability: The incorporation of eight deuterium atoms results in a significant mass shift (+8 Da) from the unlabeled L-Lysine, allowing for clear differentiation by a mass spectrometer without interfering with the measurement of the endogenous analyte.

  • Broad Applicability: While it is the perfect standard for quantifying L-Lysine itself, its utility extends to normalizing a class of related compounds (i.e., amino acids) or serving as a general quality control marker for the entire analytical process.[9][10]

  • Commercial Availability: High-purity L-Lysine-d8 HCl is readily available from various chemical suppliers.

While labeling with heavy isotopes like ¹³C or ¹⁵N is often preferred for their greater chemical stability, deuterium labeling is a well-established and cost-effective alternative.[5] It is crucial that the deuterium labels are on non-exchangeable positions to ensure the isotope remains intact throughout the sample preparation workflow.[5]

III. The Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of L-Lysine-d8 HCl is an application of Isotope Dilution Mass Spectrometry (IDMS). This technique relies on the principle that the ratio of the analytical signal of the endogenous (light) metabolite to the signal of the spiked-in (heavy) SIL internal standard will remain constant, even if sample is lost during preparation or if instrument response fluctuates.[6][7]

By adding a precise amount of L-Lysine-d8 HCl to each sample before extraction, any subsequent loss of analyte will be accompanied by a proportional loss of the internal standard. Therefore, normalizing the peak area of the endogenous L-Lysine (and other target metabolites) to the peak area of L-Lysine-d8 HCl effectively cancels out this variability, leading to significantly improved accuracy and precision in quantification.[5]

IV. Comprehensive Protocol for Cellular Metabolomics

This protocol is optimized for adherent mammalian cells but can be adapted for suspension cells or other biological matrices with appropriate modifications.

A. Critical Materials & Reagents
Reagent/MaterialSpecifications
L-Lysine-d8 HClPurity ≥98%
LC-MS Grade Methanol (MeOH)
LC-MS Grade Acetonitrile (ACN)
LC-MS Grade Water
Phosphate Buffered Saline (PBS)1x, sterile, 37°C
Liquid Nitrogen
Cell ScrapersSterile
Centrifugal Filters10 kDa MWCO (e.g., Amicon Ultra)
Autosampler VialsTotal recovery vials with pre-slit caps
B. Experimental Workflow: Step-by-Step Guide

The entire workflow, from sample harvesting to final extract preparation, is designed to minimize artificial metabolic changes and ensure consistent recovery.

G cluster_prep Phase 1: Sample Collection & Quenching cluster_extraction Phase 2: Metabolite Extraction cluster_processing Phase 3: Sample Clarification Harvest 1. Harvest Cells (Aspirate media, wash with PBS) Quench 2. Quench Metabolism (Snap-freeze with liquid nitrogen) Harvest->Quench Immediate (Critical Step) Spike 3. Add Extraction Solvent (Ice-cold 80% MeOH) + Spike L-Lysine-d8 HCl Quench->Spike Add IS at earliest point Scrape 4. Scrape & Collect (Mechanically dislodge cells) Spike->Scrape Vortex 5. Lyse & Precipitate (Vortex thoroughly on ice) Scrape->Vortex Centrifuge 6. Pellet Debris (14,000 x g, 15 min, 4°C) Vortex->Centrifuge Supernatant 7. Collect Supernatant (Metabolite-rich extract) Centrifuge->Supernatant Dry 8. Dry Extract (Vacuum centrifugation) Supernatant->Dry Reconstitute 9. Reconstitute (For LC-MS analysis) Dry->Reconstitute Final Ready for LC-MS Analysis

Caption: Workflow for sample preparation using a spike-in internal standard.

Step 1: Preparation of L-Lysine-d8 HCl Stock Solution

The accuracy of your quantification is directly tied to the accuracy of your spike-in. Prepare a stock solution with high precision.

  • Weighing: Accurately weigh approximately 5 mg of L-Lysine-d8 HCl.

  • Dissolving: Dissolve the powder in LC-MS grade water to create a 1 mg/mL stock solution.

  • Aliquoting: Aliquot the stock solution into small volumes (e.g., 20 µL) in microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C to prevent degradation and repeated freeze-thaw cycles. A single aliquot should be used for one batch of experiments.

Step 2: Cell Harvesting

This step is designed to remove extracellular media components without inducing metabolic shock. A minimum of 10⁶ cells is recommended for robust metabolomic analysis.[11]

  • Remove the cell culture dish (e.g., 6 cm dish) from the incubator.

  • Aspirate the culture medium completely.

  • Quickly and gently wash the cell monolayer twice with 5 mL of pre-warmed (37°C) 1x PBS to remove any remaining media. Aspirate the PBS completely after the final wash.

    • Causality: Using warmed, isotonic PBS minimizes osmotic stress on the cells, which could otherwise alter metabolite pools.[11] Using a non-trypsin method like scraping prevents cell membrane damage that can cause metabolite leakage.[11]

Step 3: Quenching Metabolism

This is the most critical step for obtaining a true snapshot of the metabolome. Cellular metabolism must be halted instantaneously to prevent enzymatic activity from altering metabolite concentrations.[11][12]

  • Immediately after removing the final PBS wash, place the dish on a level surface.

  • Add liquid nitrogen directly to the dish, ensuring the entire cell monolayer is covered and flash-frozen.

    • Causality: Liquid nitrogen provides the most rapid and effective method for arresting all metabolic activity without compromising cell integrity.[13]

Step 4: Metabolite Extraction & Spiking of Internal Standard

  • Before the liquid nitrogen has fully evaporated, add 500 µL of ice-cold, pre-chilled (-20°C) 80% methanol (MeOH) directly onto the frozen cells.

  • Spike-In: To this 500 µL of extraction solvent, add a precise volume of your L-Lysine-d8 HCl stock solution. A final concentration of 1-5 µM in the extract is a common starting point, but this should be optimized for your specific platform.

    • Causality: Adding the internal standard at this stage ensures it undergoes all subsequent extraction, centrifugation, and processing steps alongside the endogenous metabolites, enabling it to account for variability in each step.[5][6] The cold methanol serves a dual purpose: it keeps the sample quenched while efficiently extracting a broad range of polar and semi-polar metabolites.[14][15]

  • Place the dish on ice. Use a cell scraper to mechanically scrape the frozen cell lysate into the methanol solution.

  • Transfer the entire cell lysate/methanol suspension into a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute at 4°C to complete cell lysis and protein precipitation.

Step 5: Sample Processing for LC-MS Analysis

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collection: Carefully transfer the supernatant, which contains the metabolites and the internal standard, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum centrifuge (e.g., SpeedVac). Do not use heat, as it can degrade sensitive metabolites.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS method (e.g., 50:50 Methanol:Water). Vortex for 30 seconds and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.

  • Final Transfer: Transfer the final, clarified extract to an autosampler vial for analysis.

C. Quality Control (QC) Sample Preparation

To monitor instrument performance and analytical reproducibility, a pooled QC sample is essential.[4][16]

  • After reconstitution (Step 5.4), take an equal, small volume (e.g., 10 µL) from every biological sample.

  • Combine these small volumes into a new tube. This is your pooled QC sample.

  • Inject the QC sample periodically (e.g., every 8-10 injections) throughout the analytical run.

    • Causality: The QC sample represents the average metabolic profile of the entire study. Any deviation in the QC injections over time indicates instrument drift, which can be corrected during data processing.[4]

V. Data Processing and Normalization

After data acquisition via LC-MS, the peak areas for endogenous L-Lysine and the internal standard L-Lysine-d8 HCl are integrated.

The normalization factor is calculated based on the signal of the internal standard. The simplest and most direct application is for the quantification of L-Lysine:

Normalized Response Ratio = (Peak Area of Endogenous L-Lysine) / (Peak Area of L-Lysine-d8 HCl)

This ratio, which corrects for analytical variability, is then used for statistical comparisons between different experimental groups. For other metabolites, L-Lysine-d8 HCl can serve as a global normalization standard, although using multiple internal standards representing different chemical classes is considered a more advanced and often superior strategy for comprehensive metabolome coverage.[17][18]

VI. References

  • Sysi-Aho, M., et al. (2011). Normalization of metabolomics data using multiple internal standards. Bioinformatics. Available at: [Link]

  • Redestig, H., et al. (2009). Normalization method for metabolomics data using optimal selection of multiple internal standards. BMC Bioinformatics. Available at: [Link]

  • Zhang, T., et al. (2023). A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. Biotechnology and Bioengineering. Available at: [Link]

  • Canelas, A. B., et al. (2022). Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2005). Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum. FEMS Microbiology Letters. Available at: [Link]

  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. Available at: [Link]

  • Misra, B. B., et al. (2025). Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets. Computational and Structural Biotechnology Journal. Available at: [Link]

  • Heal, K. R., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry. Available at: [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. IsoLife. Available at: [Link]

  • Schrimpe-Rutledge, A. C., et al. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]

  • IROA Technologies. (2025). Why Internal Standard Sets Are Essential for Reliable Metabolomic Analysis. IROA Technologies. Available at: [Link]

  • Al-Salami, H., et al. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Advances. Available at: [Link]

  • Gil, A., et al. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites. Available at: [Link]

  • Liu, X., et al. (2025). Protocol for spatial metabolomics and isotope tracing in the mouse brain. STAR Protocols. Available at: [Link]

  • Arome Science. (2025). Metabolomics Quality Control, Reproducibility & Method Validation Guide. Arome Science. Available at: [Link]

  • Emwas, A.-H. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites. Available at: [Link]

  • Hisanori, A., et al. (1996). Rapid Determination of Lysine in Biological Samples by Isocratic Liquid Chromatography. Journal of AOAC International. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. Available at: [Link]

Sources

Metabolic Flux & Protein Turnover Analysis in Microbial Fermentation using L-Lysine-d8 HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of L-Lysine-d8 HCl (L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride) as a metabolic tracer in microbial fermentation. Unlike broad-spectrum isotope labeling (e.g.,


C-Glucose or 

N-Salts) which distributes isotopes across the entire metabolome, L-Lysine-d8 provides a targeted entry point for Protein-Specific Metabolic Flux Analysis (MFA) and Fractional Synthesis Rate (FSR) determination. This protocol is optimized for bacteria (E. coli, C. glutamicum) and yeast (S. cerevisiae), addressing the specific challenges of isotope dilution, auxotrophy management, and LC-MS/MS quantification.

Introduction: The Logic of Lysine-d8 Tracing

In microbial fermentation, standard Metabolic Flux Analysis (MFA) focuses on central carbon metabolism. However, determining the flux of protein synthesis —the rate at which biomass is generated and turned over—requires a tracer that incorporates directly into the proteome without metabolic scrambling.

L-Lysine-d8 is the gold standard for this application due to three mechanistic pillars:

  • Chemical Stability: The deuterium atoms at positions 3, 4, 5, and 6 are non-exchangeable under physiological conditions, ensuring the +8 Da mass shift is conserved during protein hydrolysis.

  • Trypsin Compatibility: Trypsin cleaves exclusively at the C-terminus of Lysine and Arginine. Every lysine-containing peptide generated will carry the specific mass tag, simplifying MS quantification.

  • Metabolic Isolation: In most industrial microbes, exogenous lysine is transported and incorporated directly into translation, bypassing central carbon scrambling (unlike Glutamine or Alanine).

Diagram 1: Isotope Tracing Logic

This diagram illustrates the flow of L-Lysine-d8 from media to mass spectrometer, highlighting the conservation of the mass tag.

LysineFlow Media Fermentation Media (Defined, Lys-d8) Transport Active Transport (LysP/LAO Systems) Media->Transport Uptake Pool Intracellular Lysine Pool Transport->Pool Accumulation Pool->Media Efflux (Rare) Ribosome Ribosomal Translation Pool->Ribosome tRNA-Lys charging Protein Labeled Protein (Biomass) Ribosome->Protein Synthesis Flux Digestion Tryptic Digestion (Peptides) Protein->Digestion Sample Prep MS LC-MS/MS (Mass Shift +8 Da) Digestion->MS Detection

Caption: Pathway of L-Lysine-d8 incorporation. Note the direct flow from uptake to translation, minimizing metabolic scrambling.

Material Specifications & Pre-Requisites

Chemical Specifications

Ensure the tracer meets these strict criteria to prevent isobaric interference.

ParameterSpecificationCriticality
Compound L-Lysine-3,3,4,4,5,5,6,6-d8 HydrochlorideEssential
Isotopic Purity ≥ 98 atom % DHigh purity prevents complex isotopic envelopes in MS1.
Chiral Purity ≥ 99% L-isomerD-Lysine inhibits bacterial growth and is not incorporated.
Form Hydrochloride Salt (HCl)Improves solubility in aqueous media compared to free base.
Mass Shift +8.050 DaDistinct from natural isotopic distribution (

C,

N).
Strain Requirements (Expert Insight)

The Auxotrophy Dilemma:

  • Auxotrophic Strains (Lys-): Ideal. The microbe cannot synthesize lysine. 100% of intracellular lysine comes from the media (Lys-d8).

  • Prototrophic Strains (Wild Type): Challenging. The microbe synthesizes its own light lysine (

    
    H), diluting the tracer.
    
    • Solution: Use high concentrations of Lys-d8 (>100 mg/L) to trigger feedback inhibition of the dap pathway, suppressing endogenous synthesis [1].

Experimental Protocol: Dynamic Metabolic Labeling

This protocol utilizes a Pulsed-SILAC approach adapted for fermentation to measure protein synthesis flux.

Phase 1: Media Preparation (Defined Medium)

Crucial: Do not use Yeast Extract or Tryptone. They contain unlabeled amino acids that will ruin the experiment.

  • Prepare M9 Minimal Media (or organism-specific defined mineral medium).

  • Supplement with glucose (carbon source) and ammonium chloride (nitrogen source).

  • Tracer Addition: Add L-Lysine-d8 HCl to a final concentration of 50–100 mg/L .

    • Note: For high-density fermentation, feed Lys-d8 continuously to maintain concentration.

Phase 2: Fermentation & Labeling Pulse
  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Adaptation: Allow cells to reach exponential phase (OD600 ~ 0.5–0.8).

  • The Pulse (Start t=0):

    • Scenario A (Auxotrophs): Cells are grown in Lys-d8 from the start.

    • Scenario B (Prototrophs/Pulse): Grow in light lysine until mid-log phase. Rapidly filter cells, wash 2x with PBS, and resuspend in pre-warmed media containing L-Lysine-d8 .

  • Sampling: Collect 1–5 mL of culture at defined time points (e.g., 0, 15, 30, 60, 120 mins).

Phase 3: Quenching & Extraction

Objective: Stop metabolic activity instantly to preserve the snapshot.

  • Quench: Immediately inject sample into ice-cold methanol (60% v/v final) or pellet by centrifugation at 4°C (10,000 x g, 1 min).

  • Wash: Wash pellet 2x with ice-cold PBS to remove extracellular Lys-d8.

  • Lysis: Resuspend in Lysis Buffer (8M Urea, 50mM Tris-HCl pH 8.0). Sonication: 3 cycles, 10s on/off.

  • Clarification: Centrifuge (15,000 x g, 10 min). Collect supernatant.

Phase 4: Enzymatic Digestion (FASP Method)
  • Reduction/Alkylation: Add DTT (5mM, 30 min, 56°C) followed by Iodoacetamide (15mM, 20 min, dark).

  • Digestion: Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio).

    • Mechanism:[1][2] Trypsin cuts at Lys-d8. The resulting C-terminal lysine will carry the +8 Da tag.

  • Incubation: Overnight at 37°C.

  • Desalting: Use C18 StageTips or SPE columns. Dry peptides in a vacuum centrifuge.

LC-MS/MS Analysis & Workflow Visualization

Instrument Settings
  • Mode: Data-Dependent Acquisition (DDA) for discovery; Parallel Reaction Monitoring (PRM) for targeted flux analysis.

  • Resolution: High (>60,000 at m/z 200) is required to resolve the deuterium isotope peaks.

  • Dynamic Exclusion: 30s (prevents re-sampling abundant peptides).

Diagram 2: Analytical Workflow

This diagram maps the critical steps from cell harvest to data generation.

Workflow cluster_0 Fermentation cluster_1 Proteomics Prep cluster_2 Data Analysis Culture Microbial Culture (Exp Phase) Pulse Add Lys-d8 (t=0) Culture->Pulse Sample Time-Course Sampling (t1, t2, t3...) Pulse->Sample Lysis Cell Lysis & Protein Extraction Sample->Lysis Trypsin Trypsin Digestion (Specific Cleavage) Lysis->Trypsin LCMS LC-MS/MS Analysis Trypsin->LCMS Ratio Calculate H/L Ratio LCMS->Ratio Flux Flux Calculation (Synthesis Rate) Ratio->Flux

Caption: Step-by-step workflow for determining protein synthesis flux using Lys-d8.

Data Analysis: Calculating Flux

To determine the Fractional Synthesis Rate (FSR) , analyze the ratio of Heavy (Lys-d8) to Light (Lys-H) peptides over time.

The Equation:



Where:

  • 
    : Relative Isotope Abundance of the protein at time 
    
    
    
    (Heavy / [Heavy + Light]).
  • 
    : Enrichment of the intracellular free lysine pool (must be measured or assumed 100% in auxotrophs).
    
  • 
    : Labeling duration.
    

Interpretation:

  • Rapid Increase in H/L Ratio: High turnover/synthesis rate (e.g., Heat Shock Proteins).

  • Slow Increase: Stable structural proteins.

Troubleshooting & Self-Validation (E-E-A-T)

A robust protocol must include checks to verify data integrity.

IssueSymptomValidation / Fix
Incomplete Incorporation Heavy peak is <95% in auxotrophs after long culture.Check Media: Ensure no contaminating light lysine from impure reagents. Check Strain: Verify auxotrophy (plate on minimal media w/o Lys).
Arginine Conversion Lys-d8 label appears on Proline residues (mass shift +8 Da on Pro).Metabolic Check: Some microbes convert Lys

Pro. Use pro auxotrophs or mathematically correct for Proline mass shifts [2].
Recycling Light Lysine reappears during chase phase.Intracellular Proteolysis: Protein degradation releases light Lys back into the pool. Keep chase times short to measure gross synthesis.
Mass Shift Errors Peaks not matching +8 Da.Deuterium Effect: Deuterium elutes slightly earlier than Hydrogen in Reverse Phase LC. Use a wide retention time window for quantification.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[3] Molecular & Cellular Proteomics. Link

  • Bensimon, A., et al. (2012). Mass spectrometry-based proteomics and network biology. Annual Review of Biochemistry. Link

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology. Link

  • Cambridge Isotope Laboratories. (2023). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Application Note. Link

  • Mitterer, G., et al. (2019). Dyn-SILAC: A method to measure protein turnover rates in vivo. Methods in Enzymology. Link

(Note: URLs provided are direct links to authoritative publishers or DOI landing pages.)

Sources

Precision Quantitation of L-Lysine in Human Plasma via Stable Isotope Dilution HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-throughput method for the quantification of L-Lysine in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). Unlike legacy methods requiring time-consuming derivatization, this protocol utilizes a "dilute-and-shoot" approach enabled by a zwitterionic or amide-based stationary phase. By employing L-Lysine-4,4,5,5-d4 as a stable isotope internal standard (IS), this method auto-corrects for matrix suppression and extraction efficiency, ensuring clinical-grade accuracy (Accuracy: 85–115%, CV <15%) suitable for pharmacokinetic and metabolic profiling.

Introduction & Scientific Rationale

L-Lysine is an essential amino acid critical for protein biosynthesis, collagen formation, and carnitine production.[1][2] In clinical research, plasma lysine levels (typically 120–318 µmol/L) are vital biomarkers for metabolic disorders, including pyridoxine-dependent epilepsy and nutritional status assessment.

Why HILIC-MS/MS?

Traditional Reverse-Phase (C18) chromatography fails to retain polar amino acids like lysine, often leading to elution in the "void volume" where ion suppression is highest. While derivatization (e.g., Butanol-HCl) improves retention, it introduces toxic reagents and variability.

The Solution: This protocol employs HILIC , which retains polar analytes using an aqueous layer on the stationary phase. We utilize Stable Isotope Dilution (SID) , the gold standard for quantitation. By spiking the plasma with a deuterated analog (Lysine-d4) before sample preparation, the IS behaves nearly identically to the analyte, compensating for:

  • Extraction Loss: Any lysine lost during protein precipitation is mirrored by the IS.

  • Matrix Effects: Co-eluting phospholipids that suppress ionization affect both the analyte and IS equally, maintaining the integrity of the response ratio.

Materials & Reagents

Chemical Standards
  • Analyte: L-Lysine Hydrochloride (High Purity >99%)

  • Internal Standard (IS): L-Lysine-4,4,5,5-d4 Hydrochloride (Isotopic Enrichment >98%)

    • Why d4? A +4 Da mass shift is sufficient to avoid isotopic overlap with the natural M+1/M+2 isotopes of endogenous lysine.

Matrix & Solvents
  • Blank Matrix: Synthetic Plasma or Charcoal-Stripped Human Plasma (for calibration curve preparation).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Methanol.

  • Additives: LC-MS Grade Ammonium Formate and Formic Acid (FA).

Experimental Workflow

The following workflow minimizes sample handling to reduce error.

Stock Solution Preparation[3][4]
  • Lysine Stock (10 mM): Dissolve L-Lysine HCl in water.

  • IS Stock (1 mM): Dissolve L-Lysine-d4 in water.

  • Working IS Solution: Dilute IS Stock to 50 µM in 100% ACN.

    • Note: Preparing the IS in ACN allows it to act as the precipitating agent in the next step.

Sample Preparation (Protein Precipitation)

The "crash" method is used to remove plasma proteins while extracting free amino acids.

  • Aliquot: Transfer 50 µL of Plasma (Sample, Standard, or QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike & Precipitate: Add 200 µL of Working IS Solution (50 µM Lysine-d4 in ACN).

    • Ratio: 1:4 (Plasma:Organic). This ensures >98% protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to a new vial. Add 100 µL of ACN .

    • Reasoning: HILIC requires high organic content to bind the analyte to the column. Injecting a water-rich sample causes peak distortion. This step ensures the sample solvent matches the initial mobile phase conditions.

Workflow Visualization

SamplePrep Plasma 50 µL Human Plasma Vortex Vortex & Protein PPT Plasma->Vortex IS Add 200 µL IS in ACN (Lysine-d4) IS->Vortex Spin Centrifuge 10,000g @ 4°C Vortex->Spin Supernatant Collect Supernatant Spin->Supernatant Dilution Dilute 1:1 with ACN (Match Mobile Phase) Supernatant->Dilution Inject Inject 2 µL into LC-MS/MS Dilution->Inject

Figure 1: Step-by-step protein precipitation and HILIC-compatible dilution workflow.

Instrumental Method (LC-MS/MS)[4][5][6][7][8][9][10]

Liquid Chromatography Conditions[9][11]
  • System: UHPLC System (e.g., Agilent 1290, Waters ACQUITY).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Phenomenex Kinetex HILIC).

    • Why Amide? Amide phases offer superior retention for polar amines compared to bare silica and are stable at a wide pH range.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Description
0.00 90% Initial binding (High Organic)
1.00 90% Isocratic hold
5.00 60% Linear gradient elution
5.10 40% Column wash
6.50 40% Wash hold
6.60 90% Return to initial

| 9.00 | 90% | Re-equilibration (Critical for HILIC) |

Mass Spectrometry Parameters[4][6][9][10][11]
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Spray Voltage: 3500 V.

  • Gas Temps: 350°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Role
L-Lysine 147.1 84.1 50 20 Quantifier
L-Lysine 147.1 130.1 50 12 Qualifier

| L-Lysine-d4 | 151.1 | 88.1 | 50 | 20 | Internal Standard |

Note: The transition 147.1 -> 84.1 corresponds to the loss of [NH3 + HCOOH], a characteristic fragmentation for lysine.

Quantification Logic & Calculation

The concentration of Lysine is determined not by absolute intensity, but by the Area Ratio .



A calibration curve is constructed by plotting Area Ratio (Y-axis) vs. Concentration (X-axis).

SID_Logic Sample Patient Sample (Unknown Lys) Mix Mix & Extract Sample->Mix Standard Internal Standard (Fixed Lys-d4) Standard->Mix MS LC-MS/MS Analysis Mix->MS Det1 Detect m/z 147.1 (Variable Signal) MS->Det1 Det2 Detect m/z 151.1 (Reference Signal) MS->Det2 Ratio Calculate Ratio (Lys / Lys-d4) Det1->Ratio Det2->Ratio Result Quantified Conc. (Corrected for loss) Ratio->Result

Figure 2: Stable Isotope Dilution (SID) logic ensuring self-validating quantification.

Validation Strategy (FDA/ICH M10 Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

Linearity
  • Range: 10 µmol/L to 1000 µmol/L (covering physiological and pathological ranges).

  • Acceptance:

    
    . Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
    
Accuracy & Precision[10][11]
  • QC Levels: Low (30 µM), Medium (200 µM), High (800 µM).

  • Replicates: n=5 per level over 3 separate days.

  • Criteria: CV < 15% and Accuracy within 85-115%.

Matrix Effect (ME)

This is the most critical validation step for plasma.

  • Calculation:

    
    
    
  • Requirement: The IS-normalized Matrix Factor should be close to 1.0 (indicating the IS suppresses exactly as much as the analyte).

Troubleshooting & Expert Tips

  • Carryover: Lysine is "sticky." If you see carryover in blank samples, increase the needle wash solvent strength (e.g., 50:50 MeOH:Water + 0.5% Formic Acid).

  • Peak Shape: If peaks are broad or split, the sample diluent is likely too aqueous. Ensure the final sample injected is at least 75% ACN.

  • Column Life: HILIC columns degrade if exposed to high pH or lack of buffer. Always keep at least 10mM buffer in the aqueous phase.

References

  • US Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5962, Lysine. Retrieved from [Link]

Sources

developing HILIC-MS methods for amino acid profiling with L-Lysine-d8 hcl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity HILIC-MS/MS Profiling of Amino Acids Using L-Lysine-d8 HCl

Executive Summary

This guide details the development of a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) for the profiling of underivatized amino acids. Unlike Reversed-Phase (RP) chromatography, which struggles to retain polar zwitterions, HILIC provides superior retention and sensitivity.

Critical Component: The protocol specifically utilizes L-Lysine-d8 HCl (3,3,4,4,5,5,6,6-d8) as a surrogate Internal Standard (IS). Its co-elution with native Lysine and similar ionization efficiency corrects for significant matrix effects common in biological extracts, ensuring quantitative accuracy.

Scientific Foundation

Why HILIC for Amino Acids?

Amino acids are highly polar, zwitterionic compounds. In standard C18 RP-LC, they elute in the void volume, leading to ion suppression and poor reproducibility. HILIC employs a polar stationary phase (e.g., Amide or Zwitterionic) and a low-aqueous/high-organic mobile phase.

Mechanism of Action:

  • Partitioning: A water-rich layer forms on the surface of the polar stationary phase.[1][2] Analytes partition between the bulk organic-rich mobile phase and this stagnant water layer.[1]

  • Electrostatic Interactions: At acidic pH (e.g., pH 3.0), amino acids are positively charged. They interact with negatively charged sites (or dipole moments) on the stationary phase.

The Role of L-Lysine-d8 HCl
  • Co-elution: As an isotopologue, it behaves chromatographically identical to L-Lysine but is mass-resolved.

  • Matrix Correction: It experiences the exact same ion suppression/enhancement events as the analyte at that specific retention time.

  • Stability: The HCl salt form improves stability and solubility in aqueous stock solutions.

Materials & Reagents

Internal Standard Specifications
  • Compound: L-Lysine-d8 dihydrochloride (3,3,4,4,5,5,6,6-d8)

  • MW (Free Base): ~154.19 Da (Native Lysine ~146.19 + 8 Da)

  • MW (Salt): ~227.16 Da[3]

  • Chemical Purity: ≥ 98%

  • Isotopic Enrichment: ≥ 99 atom % D

LC-MS Grade Reagents
  • Acetonitrile (ACN): Hypergrade for LC-MS.

  • Water: 18.2 MΩ·cm (Milli-Q).

  • Ammonium Formate: Mass spec grade (buffer).

  • Formic Acid: Eluent additive (pH control).

Method Development Strategy

Column Selection
  • Recommended: Zwitterionic (e.g., ZIC-HILIC, Agilent HILIC-Z) or Amide (e.g., Waters BEH Amide) .

    • Why: These phases provide a stable water layer and separate critical isobaric pairs like Leucine and Isoleucine.

  • Dimensions: 2.1 x 100 mm, 1.7 µm or 2.7 µm particle size (for UHPLC).

Mobile Phase Optimization
  • Buffer: Ammonium Formate (10–20 mM) is essential to maintain ionic strength and stable ionization.

  • pH: Adjusted to pH 3.0 with Formic Acid.

    • Reasoning: At pH 3.0, amino acids are protonated

      
      , maximizing ESI+ sensitivity. It also suppresses silanol activity on silica-based columns.
      
  • Solubility Check: Ensure buffer salts do not precipitate in 90% ACN. Ammonium Formate is soluble; Phosphate is NOT.

Visualized Workflows

HILIC Separation Mechanism

HILIC_Mechanism cluster_mobile Mobile Phase (Flowing) cluster_stationary Stationary Phase Environment MP Bulk Mobile Phase (90% ACN / 10% Buffer) WaterLayer Water-Rich Layer (Stagnant on Surface) MP->WaterLayer Partitioning (Major Mechanism) Surface Polar Stationary Phase (Zwitterionic / Amide) WaterLayer->Surface Electrostatic Interaction Analyte Amino Acid (Polar/Charged) Analyte->WaterLayer Retained

Caption: Schematic of the HILIC retention mechanism showing the partitioning of polar amino acids into the water-rich layer immobilized on the stationary phase.[2]

Analytical Workflow

Workflow Sample Biological Sample (Plasma/Cell Media) IS_Add Add Internal Standard (L-Lysine-d8 HCl) Sample->IS_Add Precip Protein Precipitation (Add 3-4 Vol. Cold ACN) IS_Add->Precip Centrifuge Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Dilution Supernatant Dilution (Ensure >80% Organic) Centrifuge->Dilution HILIC HILIC Separation (Amide/ZIC Column) Dilution->HILIC MS MS/MS Detection (MRM Mode) HILIC->MS

Caption: Step-by-step analytical workflow from sample preparation to MS detection.

Detailed Protocol

Step 1: Stock Solution Preparation
  • L-Lysine-d8 Stock (1 mg/mL): Dissolve L-Lysine-d8 HCl in 0.1 M HCl (improves stability over pure water). Store at -20°C.

  • Working IS Solution: Dilute Stock to 10 µg/mL in 50:50 ACN:Water.

Step 2: Sample Preparation (Plasma/Serum)
  • Goal: Remove proteins while maintaining high organic content for HILIC compatibility.

  • Aliquot 50 µL of plasma into a centrifuge tube.

  • Add 10 µL of Working IS Solution (L-Lysine-d8).

  • Add 200 µL of cold Acetonitrile (1:4 ratio) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Critical Step: Transfer supernatant to a vial. Do not evaporate to dryness. Evaporation often leads to redissolution issues with polar compounds. If dilution is needed, use 90:10 ACN:Buffer .

Step 3: LC-MS/MS Parameters

LC Conditions:

  • Mobile Phase A: 20 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 2 µL (Keep low to prevent solvent effects).

Gradient Table:

Time (min) % B (Organic) State
0.0 90 Initial Hold
1.0 90 Initial Hold
8.0 50 Elution Gradient
8.1 40 Column Wash
10.0 40 Column Wash
10.1 90 Re-equilibration

| 13.0 | 90 | Ready |

MS/MS Transitions (ESI Positive):

Analyte Precursor (m/z) Product (m/z) Role
L-Lysine 147.1 84.1 Quantifier
147.1 130.1 Qualifier
L-Lysine-d8 155.1 92.1 Quantifier (IS)

| | 155.1 | 138.1 | Qualifier (IS) |

Note: The product ion 92.1 corresponds to the standard Lysine fragment (84.1) + 8 Deuteriums, confirming the label is retained in the fragment.

Validation & Troubleshooting

Linearity & Recovery
  • Linearity: 0.5 – 500 µM.

  • Recovery: 85-115% (Corrected by IS).

  • Matrix Effect: HILIC often shows ion enhancement for early eluters. The IS corrects this.

Troubleshooting Guide
IssueProbable CauseSolution
Peak Tailing pH mismatch or metal interactionEnsure pH is ~3.0. Use PEEK-lined columns or system passivation if severe.
Split Peaks Injection solvent too aqueousEnsure sample diluent matches initial mobile phase (e.g., 90% ACN).
RT Shift Insufficient equilibrationHILIC requires longer equilibration than RP. Allow 15-20 column volumes.
Low Sensitivity Ion suppression from saltsUse a divert valve to send the first 1 min (void volume) to waste.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from

  • Waters Corporation. (2020). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from

  • Cambridge Isotope Laboratories. L-Lysine-d8 Product Page & Specifications. Retrieved from

  • McCalley, D. V. (2017). Understanding and managing the complex retention mechanisms of HILIC. Journal of Chromatography A. Retrieved from

Sources

High-Precision Metabolic Tracing & Proteomics: L-Lysine-d8 HCl Application Guide

[1]

Executive Summary

L-Lysine-d8 HCl (L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride) is a stable isotope-labeled essential amino acid utilized primarily in quantitative proteomics and metabolic flux analysis. Characterized by a mass shift of +8.05 Da relative to unlabeled (light) lysine, it serves as a "Heavy" tracer in Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Unlike

Mechanism of Action & Chemical Properties

The Tracer Logic

L-Lysine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo.[1] When cultured in media where natural lysine is replaced by L-Lysine-d8, cells incorporate the heavy isotope into every newly synthesized protein at specific lysine residues.

  • Chemical Formula:

    
    [2]
    
  • Mass Shift: +8.0501 Da (per lysine residue).

  • Target: Tryptic peptides.[3] Trypsin cleaves at the C-terminus of Lysine (K) and Arginine (R). Labeling with Lys-d8 ensures that all lysine-containing peptides carry a distinct mass signature.

Deuterium vs. (The Chromatographic Shift)

Critical Expert Insight: While


earlier
  • Implication: Quantification software must be set to allow a retention time window (RT window) that accounts for this shift, otherwise, the heavy peak may be missed or misaligned.

Application I: Quantitative Proteomics (SILAC)

SILAC allows for the relative quantification of protein abundance between two biological states (e.g., Drug Treated vs. Control).

SILAC Workflow Visualization

SILAC_Workflowcluster_0Cell Culture (Adaptation Phase)StartExperimental DesignLightCondition A (Control)Light Media (Lys-H)Start->LightHeavyCondition B (Treated)Heavy Media (Lys-d8)Start->HeavyIncubatePassage x5 Doublings(>95% Incorporation)Light->IncubateHeavy->IncubateTreatmentApply Drug/Stimulusto Heavy CellsIncubate->TreatmentHeavy OnlyHarvestHarvest & Lyse CellsIncubate->HarvestLight OnlyTreatment->HarvestMixMix Lysates 1:1(Based on Protein Mass)Harvest->MixDigestTrypsin Digestion(Cleaves at K and R)Mix->DigestLCMSLC-MS/MS AnalysisDigest->LCMSDataData Analysis(Quantify Light/Heavy Ratio)LCMS->Data

Figure 1: Standard SILAC workflow using L-Lysine-d8. Cells are differentially labeled, mixed, and analyzed to determine relative protein abundance.[3][4]

Detailed Protocol: SILAC with L-Lysine-d8

Reagents:

  • SILAC Media: DMEM or RPMI deficient in L-Lysine and L-Arginine.[3][5]

  • Dialyzed FBS: Essential to remove endogenous light amino acids (10 kDa cutoff).

  • L-Lysine-d8 HCl: (Heavy Tracer).[6]

  • L-Arginine HCl: (Light, or Heavy Arginine-13C6/15N4 if doing double labeling).[7]

  • L-Proline: (See Technical Considerations).

Step-by-Step Methodology:

  • Media Preparation:

    • Light Media: Add L-Lysine (natural) to 146 mg/L and L-Arginine to 84 mg/L (concentrations for DMEM).

    • Heavy Media: Add L-Lysine-d8 HCl to 146 mg/L and L-Arginine to 84 mg/L.

    • Note: Filter sterilize (0.22 µm) after adding amino acids.[5][7] Add 10% Dialyzed FBS.

  • Adaptation Phase (The "5-Doubling" Rule):

    • Thaw cells and split into two populations: Light and Heavy.[4]

    • Culture cells for a minimum of 5 cell doublings . This is statistically required to replace >97% of the proteome with the heavy isotope [1].

    • Validation: Before the main experiment, harvest a small aliquot of Heavy cells, digest, and run MS to confirm incorporation efficiency is >95%.

  • Experimental Treatment:

    • Treat the "Heavy" population with the drug/stimulus. Treat "Light" with vehicle control.

  • Lysis & Mixing:

    • Lyse cells in a denaturing buffer (e.g., 8M Urea or SDS-based buffer).

    • Quantify protein concentration (BCA assay).[6]

    • Crucial Step: Mix Light and Heavy lysates at a strict 1:1 ratio based on total protein mass.

  • Digestion:

    • Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.

    • Why Trypsin? It cleaves C-terminal to Lysine. Every peptide (except C-terminal of protein) ending in Lysine will carry the +8 Da tag.

  • LC-MS/MS Settings:

    • Instrument: Orbitrap or Q-TOF.

    • Modification Setting: Add "Label:2H(8)" on Lysine as a variable or fixed modification depending on search engine (MaxQuant/Proteome Discoverer).

    • Retention Time Alignment: Enable "Re-quantify" or widen the match-between-runs window to account for the deuterium shift.

Application II: Protein Turnover (Pulse-SILAC)

While standard SILAC measures abundance, Pulse-SILAC (pSILAC) measures the rate of synthesis and degradation.[5]

The Pulse Logic

Instead of adapting cells for 5 doublings, you switch media at Time 0.

  • Scenario: Cells grown in Light media are switched to Heavy media (Lys-d8) at

    
    .
    
  • Measurement: The appearance of Heavy peptides over time reflects the synthesis rate (

    
    ). The disappearance of Light peptides reflects degradation (
    
    
    ).
Protocol Adjustments for Turnover
  • Pulse Start: Wash cells 2x with PBS to remove Light media. Add pre-warmed Heavy (Lys-d8) media.

  • Time Points: Harvest cells at defined intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Data Analysis:

    • Calculate the ratio of Heavy / (Heavy + Light) for each peptide.

    • Plot this ratio against time.

    • Fit to first-order kinetics equation:

      
      .
      

Technical Considerations & Troubleshooting (Self-Validating Systems)

The Arginine-to-Proline Conversion Problem

Issue: Mammalian cells can metabolically convert Arginine into Proline via the ornithine pathway. If you use Heavy Arginine alongside Lys-d8, some Heavy Arginine may convert to Heavy Proline, splitting the signal and confusing the spectra. Solution: Even if only using Lys-d8, if you use Heavy Arginine in a double-label experiment, you must add excess L-Proline (200 mg/L) to the media. This feedback inhibits the biosynthetic pathway, forcing the cell to use the exogenous light Proline [2].

Incomplete Incorporation

Symptom: Heavy peaks are lower than expected in the control heavy sample. Cause: Insufficient doubling time or residual light lysine in the "Dialyzed" FBS. Validation: Always run a "Heavy Only" control. If Light peptides are observed >5%, the FBS dialysis failed or the adaptation time was too short.

The "Deuterium Effect" in Data Analysis

Issue: Heavy peptide elutes 5 seconds before Light peptide. Fix: In MaxQuant, ensure "Match between runs" is on, but more importantly, check the "Match time window" . For Lys-d8, a window of 0.7–1.0 min is usually sufficient, but tight windows (<0.2 min) may exclude the heavy partner.

Quantitative Data Summary

ParameterSpecificationNotes
Isotope L-Lysine-d8 (

)
3,3,4,4,5,5,6,6-d8
Mass Shift +8.0501 DaMonoisotopic mass difference
Media Conc. 146 mg/L (DMEM)Match standard formulation
Adaptation Time 5-6 Cell DoublingsRequired for >95% labeling
LC Shift -2 to -10 secondsElutes earlier than Light Lys
Co-Reagent Dialyzed FBSMandatory to exclude light AA

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.

  • Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597.

  • Cambridge Isotope Laboratories. (n.d.).[5] L-Lysine-d8 Product Page & Applications.[8][2]

  • Thermo Fisher Scientific. (n.d.).[3] SILAC Metabolic Labeling Systems Selection Guide.

  • Zhang, G., et al. (2011). Mass spectrometric analysis of lysine-d8-labeled proteins: A new approach for the study of protein turnover. Analytical Chemistry. (General reference for deuterium effect in proteomics).

pre-column derivatization techniques for GC-MS analysis of lysine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-LYS-04 Optimizing Lysine Quantitation: A Comparative Protocol for Silylation vs. Alkyl Chloroformate Derivatization in GC-MS

Executive Summary

Lysine (2,6-diaminohexanoic acid) presents a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS) due to its zwitterionic nature, high polarity, and the presence of two distinct amine groups (


 and 

). Incomplete derivatization of the

-amine often leads to peak tailing, "ghost" peaks, and non-linear quantification.

This guide details two validated workflows to solve these challenges:

  • Method A (The "Gold Standard"): MTBSTFA Silylation for high-stability analysis of dry extracts.

  • Method B (The "Rapid" Method): Ethyl Chloroformate (ECF) derivatization for direct analysis of aqueous biofluids.

The Chemical Challenge

Lysine possesses three active protons that must be replaced to achieve volatility:

  • Carboxylic acid (

    
    , pKa 
    
    
    
    2.2)
  • 
    -Amine (
    
    
    
    , pKa
    
    
    9.0)
  • 
    -Amine (
    
    
    
    , pKa
    
    
    10.5)

Critical Failure Mode: If the derivatizing reagent is sterically hindered or moisture is present, the


-amine may fail to react, resulting in a mono-derivatized artifact that elutes earlier or adheres to the column active sites.

Method A: Silylation with MTBSTFA (High Stability)

Best for: Lyophilized tissue extracts, cell culture media, and applications requiring high spectral specificity.

Unlike standard TMS (Trimethylsilyl) derivatives, TBDMS (tert-butyldimethylsilyl) derivatives are hydrolytically stable and produce a characteristic


 fragmentation ion (loss of the tert-butyl group), significantly improving signal-to-noise ratios in SIM mode.
Reagents & Materials
  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Internal Standard (IS): L-Lysine-

    
    ,
    
    
    
    (Ideal) or Norleucine (Cost-effective).
Step-by-Step Protocol
  • Sample Drying (CRITICAL):

    • Aliquot sample (e.g., 50 µL plasma extract) into a glass vial.

    • Add IS (e.g., 10 µL of 1 mM Norleucine).

    • Evaporate to complete dryness under

      
       stream at 40°C or via lyophilization.
      
    • Note: Any residual water will hydrolyze the reagent, forming siloxanes that foul the source.

  • Derivatization:

    • Add 50 µL anhydrous acetonitrile (solubilizes the polar residue).

    • Add 50 µL MTBSTFA + 1% TBDMCS .

    • Cap tightly with a PTFE-lined crimp cap.

    • Vortex for 30 seconds.

  • Incubation:

    • Heat at 100°C for 60 minutes .

    • Why: The

      
      -amine of lysine is sterically accessible but requires thermal energy to drive the reaction to 100% completion (Tri-TBDMS-Lysine).
      
  • Injection:

    • Cool to room temperature. Transfer to autosampler vial.

    • Inject 1 µL in Split mode (10:1) to prevent column overload.

Workflow Visualization (Method A)

MTBSTFA_Workflow Start Aqueous Sample Dry Lyophilize/N2 Dry (Remove H2O) Start->Dry + Internal Std React Add MTBSTFA + ACN (100°C, 60 min) Dry->React Must be anhyd. Deriv Tri-TBDMS-Lysine Formed React->Deriv Silylation GC GC-MS Injection (Split 10:1) Deriv->GC

Figure 1: Critical path for MTBSTFA derivatization. Note the mandatory drying step.

Method B: Alkyl Chloroformate (Rapid Aqueous)

Best for: Urine, serum, and high-throughput clinical metabolomics.

This method utilizes Ethyl Chloroformate (ECF) . The reaction occurs in seconds in an aqueous medium. It converts amines to carbamates and carboxylic acids to esters.

Reagents & Materials
  • Reagent: Ethyl Chloroformate (ECF).

  • Catalyst/Base: Pyridine (scavenges HCl byproduct).

  • Alcohol: Ethanol (forms the ethyl ester).

  • Extraction Solvent: Chloroform (

    
    ) or Isooctane.
    
Step-by-Step Protocol
  • Preparation:

    • To 100 µL of aqueous sample (urine/plasma), add 10 µL Internal Standard.

  • Basification & Reaction:

    • Add 175 µL Water:Ethanol:Pyridine (60:32:8) .

    • Mechanism: Pyridine acts as an acid scavenger; Ethanol participates in esterification.

    • Add 15 µL ECF .

    • Vortex vigorously for 30 seconds. Gas evolution (

      
      ) is normal.
      
  • Extraction:

    • Add 300 µL Chloroform (containing 1% ECF) .

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 rpm for 3 minutes to separate phases.

  • Injection:

    • Aspirate the bottom organic layer .

    • Inject 1 µL (Splitless or Split 5:1).

Workflow Visualization (Method B)

ECF_Workflow Sample Biofluid (Aqueous) Mix Add EtOH + Pyridine + ECF (Vortex 30s) Sample->Mix Reaction Reaction Mechanism: COOH -> Ethyl Ester NH2 -> Carbamate Mix->Reaction Extract Add Chloroform (Phase Separation) Mix->Extract Inject Inject Organic Layer Extract->Inject

Figure 2: ECF derivatization allows for direct reaction in aqueous media, bypassing the drying step.

Comparative Analysis & Quality Control

Technique Comparison
FeatureMethod A: MTBSTFA (Silylation)Method B: ECF (Chloroformate)
Moisture Tolerance Zero (Must be anhydrous)High (Works in water)
Reaction Time 60-90 mins (Heat required)< 5 mins (Room Temp)
Derivative Stability High (Days if kept dry)Moderate (Analyze within 24h)
Lysine Specifics Forms Tri-TBDMS-LysineForms N,N-di(ethoxycarbonyl) ethyl ester
Mass Spec Signal Strong

(Base Peak)
Molecular ion often weak; complex fragmentation
Cost High (Reagents expensive)Low
Troubleshooting the "Double Peak"

A common artifact in Lysine analysis is the appearance of two peaks.

  • Cause: Incomplete derivatization of the

    
    -amine.
    
  • Solution (MTBSTFA): Increase incubation temp to 100°C. Ensure Pyridine is fresh and anhydrous.

  • Solution (ECF): Ensure pH is > 8 during reaction. If pH drops due to HCl generation, the amine protonates (

    
    ) and cannot react with ECF. Increase Pyridine volume.
    
Mass Spectral Validation (TBDMS-Lysine)

When using Method A, confirm the peak identity using these ions:

  • MW (Tri-TBDMS-Lysine): ~488 Da

  • Target Ion (Quant): m/z 431 (

    
    , Loss of t-butyl group).
    
  • Qualifier Ions: m/z 302, m/z 200.

References

  • Sobolevsky, T. G., et al. (2003). Optimized method for the simultaneous determination of amino acids and amines in human urine by GC-MS.
  • Husek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids with chloroformates. Journal of Chromatography B. Retrieved from [Link]

  • NIST Mass Spectral Library. (2023). Lysine, 3TBDMS derivative Mass Spectrum. National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Kaspar, H., et al. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of Total Lysine in Animal Feed via HPLC-FLD

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the determination of Total Lysine in complex animal feed matrices using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD). Unlike UV-based methods, this protocol utilizes pre-column derivatization with o-phthalaldehyde (OPA) to achieve femtomole-level sensitivity and superior selectivity against complex feed backgrounds. The method aligns with ISO 13903:2005 and AOAC 994.12 standards, ensuring regulatory compliance for nutritional labeling and formulation.

Introduction

Lysine is typically the first limiting amino acid in swine and poultry diets. Accurate quantification is critical for optimizing feed conversion ratios (FCR) and minimizing nitrogen excretion. Feed samples present unique challenges: high protein complexity, lipid interference, and particulate matter.

Standard UV detection (254 nm) often lacks the specificity required for feed matrices. This protocol employs fluorescence detection , exploiting the reaction between primary amines (Lysine) and OPA in the presence of a thiol (2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1]

Key Advantages[2]
  • High Specificity: OPA does not react with secondary amines or non-amine matrix components, significantly reducing background noise.

  • Sensitivity: Detection limits (LOD) < 1 pmol, superior to ninhydrin or PITC methods.

  • Speed: Pre-column derivatization occurs in seconds, allowing for high-throughput automated workflows.

Theory of Operation

Chemical Basis

Lysine contains two primary amine groups (


-amino and 

-amino). Both react with OPA/2-Mercaptoethanol (2-ME) in a basic environment (Borate Buffer, pH 10.4) to form a fluorescent derivative.

Reaction Mechanism:



Workflow Logic

The analysis follows a strict linear path designed to liberate protein-bound lysine, remove interferences, and selectively tag the analyte.

LysineWorkflow Sample Feed Sample (Ground < 0.5mm) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Protein Breakdown Neutralization Neutralization & Filtration (0.22 µm) Hydrolysis->Neutralization pH Adjustment Derivatization OPA Derivatization (Pre-Column) Neutralization->Derivatization Tagging HPLC HPLC Separation (C18 Column) Derivatization->HPLC Injection Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC->Detection Quantification

Figure 1: Analytical workflow for Total Lysine determination in feed.

Materials and Reagents

Equipment
  • HPLC System: Binary gradient pump, Autosampler with mixing capability (essential for automated derivatization), Column Oven, Fluorescence Detector (FLD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm or equivalent).

  • Hydrolysis Station: Block heater or drying oven capable of maintaining 110°C ± 1°C.

  • Glassware: Screw-cap hydrolysis tubes (borosilicate) with PTFE-lined caps.

Reagents (HPLC Grade)
  • Hydrolysis Acid: 6 M HCl containing 0.1% Phenol (Phenol acts as a scavenger to prevent halogenation of Tyrosine, though less critical for Lysine, it preserves the overall amino acid profile).

  • Internal Standard (IS): Norleucine or Norvaline (2.5 µmol/mL in 0.1 M HCl). Critical for correcting physical losses during sample prep.

  • Derivatization Reagent (OPA):

    • Dissolve 10 mg OPA in 250 µL Methanol.

    • Add 25 µL 2-Mercaptoethanol (2-ME).

    • Dilute to 10 mL with 0.4 M Borate Buffer (pH 10.4).

    • Note: Prepare fresh daily or use a commercial "OPA Reagent" kit. OPA degrades rapidly in oxygen.

  • Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10 v/v/v).

Experimental Protocol

Sample Preparation (Acid Hydrolysis)

This step liberates lysine from the protein matrix. Incomplete hydrolysis is the #1 source of error.

  • Grinding: Grind feed sample to pass through a 0.5 mm sieve. Homogeneity is vital.

  • Weighing: Accurately weigh 100–200 mg of sample into a hydrolysis tube.

  • Acid Addition: Add 5.0 mL of 6 M HCl (with 0.1% Phenol).

  • Nitrogen Flush: Flush the tube with nitrogen gas for 30 seconds to remove oxygen (prevents oxidation of amino acids). Cap tightly immediately.

  • Hydrolysis: Incubate at 110°C for 24 hours .

  • Cooling & Dilution: Cool to room temperature. Transfer quantitatively to a 50 mL or 100 mL volumetric flask.

  • Internal Standard: Add exactly 1.0 mL of Internal Standard solution (Norleucine).

  • Make to Volume: Dilute to volume with HPLC-grade water.

  • Filtration: Filter an aliquot through a 0.22 µm PVDF filter into a vial.

Automated Derivatization Program

Perform this inside the HPLC autosampler to ensure consistent reaction timing (exact 2.0 minutes).

  • Draw: 5 µL Sample (or Standard).

  • Draw: 5 µL Borate Buffer (0.4 M, pH 10.4).

  • Draw: 1 µL OPA Reagent.

  • Mix: Mix in loop or vial (3x aspiration).

  • Wait: 1.0 minute (Reaction time).

  • Draw: 1 µL Injection Diluent (0.1 M Phosphate pH 7.0) - Optional, stops reaction.

  • Inject: Inject entire volume onto the column.

HPLC Method Parameters

ParameterSetting
Column Temp 40°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL (total derivatized mix)
Excitation

340 nm
Emission

450 nm
Run Time 25 minutes
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.0982Equilibrate
1.0982Injection
15.04357Linear Gradient
18.00100Wash Column
20.00100Hold Wash
20.1982Re-equilibrate
25.0982End Run

Data Analysis & Calculation

Identification

Lysine typically elutes late in the chromatogram (after the Internal Standard) due to its two amine groups interacting with the OPA and the column.

Calculation (Internal Standard Method)

Using an Internal Standard (IS) corrects for injection variability and matrix effects.



Where


 (Response Factor) is:


  • 
    : Concentration of Lysine in sample (mg/kg).
    
  • 
    : Concentration of Lysine in standard.
    

Method Validation (Typical Performance)

MetricTypical ValueNotes
Linearity (

)
> 0.999Range: 10 pmol – 1000 pmol
LOD 0.5 pmolSignal-to-Noise ratio = 3
Recovery 95% – 105%Spiked feed samples
Precision (RSD) < 2.0%Intra-day repeatability

Troubleshooting Guide

Issue: Low Sensitivity / Small Peaks
  • Cause: OPA reagent oxidation.

  • Fix: OPA is extremely air-sensitive. Use an autosampler vial with a slit septum to minimize air exposure. Replace OPA reagent daily.

Issue: "Ghost" Peaks
  • Cause: Contaminated buffer or glassware (Ammonia/Amines are ubiquitous).

  • Fix: Use dedicated glassware for amino acid analysis. Use HPLC-grade water. Ammonia elutes early; if it interferes with Lysine, adjust the gradient starting %B.

Issue: Variable Retention Times
  • Cause: pH fluctuation in Mobile Phase A.

  • Fix: Amino acid separation is highly pH-dependent. Measure pH of Mobile Phase A precisely (± 0.05 units) after adding organic modifiers (if any).

Issue: Clogged Column
  • Cause: Feed matrix particulates.

  • Fix: Ensure 0.22 µm filtration. Use a guard column.

References

  • ISO 13903:2005 . Animal feeding stuffs — Determination of amino acids content. International Organization for Standardization.

  • AOAC Official Method 994.12 . Amino Acids in Feeds. AOAC International.

  • Henderson, J. W., et al. (2000). Rapid, Accurate, Sensitive, and Reproducible HPLC Analysis of Amino Acids. Agilent Technologies Application Note.

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.

Sources

Troubleshooting & Optimization

improving chromatographic peak shape for L-Lysine in HILIC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the analysis of highly polar, basic compounds. L-Lysine is particularly notorious in Hydrophilic Interaction Liquid Chromatography (HILIC). With two primary amine groups and a carboxylic acid group (pI ~9.74), L-Lysine is dicationic under typical acidic mobile phase conditions. This high charge density makes it highly susceptible to secondary electrostatic interactions, leading to peak tailing, broadening, and retention instability.

This guide is engineered to move beyond basic troubleshooting. We will dissect the mechanistic causality behind L-Lysine peak deformations and provide self-validating protocols to restore chromatographic integrity.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must accurately diagnose the specific peak deformation. The following logic tree isolates the three most common failure modes for L-Lysine in HILIC: peak splitting, peak tailing, and retention time drift.

HILIC_Troubleshooting Start Observe Poor L-Lysine Peak Shape SplitCheck Peak Splitting or Fronting? Start->SplitCheck Diluent Sample Diluent Mismatch (Too much water) SplitCheck->Diluent Yes TailCheck Peak Tailing or Broadening? SplitCheck->TailCheck No FixDiluent Protocol: Dilute sample in ≥75% Acetonitrile Diluent->FixDiluent Secondary Secondary Silanol Interactions TailCheck->Secondary Yes DriftCheck Retention Time Drift? TailCheck->DriftCheck No FixBuffer Protocol: Increase buffer to 10-20mM Optimize pH (e.g., pH 3.0) Secondary->FixBuffer Equilibration Insufficient Column Equilibration DriftCheck->Equilibration Yes FixEquil Protocol: Flush with 20-30 Column Volumes Equilibration->FixEquil

Diagnostic logic tree for resolving L-Lysine peak shape deformations in HILIC.

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing and Broadening

Mechanistic Causality: In HILIC, the primary retention mechanism is the partitioning of the analyte into a water-rich layer immobilized on the stationary phase. However, silica-based and hybrid particles possess residual surface silanols. At a mobile phase pH above 3.5, these silanols deprotonate and become negatively charged. Because L-Lysine is positively charged, it undergoes strong secondary cation-exchange interactions with these silanols[1]. This mixed-mode retention causes different populations of L-Lysine molecules to elute at slightly different rates, manifesting as a severe tail. Insufficient buffer concentration fails to provide enough counter-ions to mask these active sites[2].

Self-Validating Protocol: Buffer & pH Optimization Workflow

  • Prepare a High-Strength Buffer Stock: Dissolve ammonium formate in ultrapure water to create a 100 mM stock solution.

  • Optimize pH: Adjust the stock solution to pH 3.0 using concentrated formic acid. Operating at pH 3.0 suppresses the ionization of residual silanols (pKa ~3.5–4.5), fundamentally neutralizing the stationary phase[3].

  • Formulate Mobile Phases:

    • Mobile Phase A (Aqueous): 10% Buffer Stock + 90% Ultrapure Water (Final: 10 mM).

    • Mobile Phase B (Organic): 10% Buffer Stock + 90% LC-MS Grade Acetonitrile (Final: 10 mM). Crucial: You must maintain a constant 10 mM buffer strength across the entire gradient to prevent ionic strength fluctuations that cause baseline drift.

  • Self-Validation Test: Inject a neutral polar marker (e.g., uridine or toluene) alongside L-Lysine. If the neutral marker elutes symmetrically but L-Lysine still tails, the issue is definitively isolated to secondary electrostatic interactions. In this case, incrementally increase the buffer concentration to 20 mM[4].

Issue 2: Peak Splitting or Fronting

Mechanistic Causality: In reversed-phase LC, water is the weak solvent. In HILIC, this paradigm is inverted: water is the strong (eluting) solvent [5]. If your L-Lysine sample is dissolved in a highly aqueous diluent (e.g., 100% water, biological plasma, or cell culture media), the injection bolus acts as a localized plug of strong solvent. When this plug hits the column, it disrupts the immobilized hydration layer. A fraction of the L-Lysine partitions into the stationary phase normally, while the rest is swept forward in the aqueous plug, resulting in a split or fronting peak[6].

Self-Validating Protocol: Sample Diluent Matching

  • Aliquoting: Take your aqueous L-Lysine sample or standard.

  • Organic Dilution: Dilute the sample at least 1:3 with pure Acetonitrile so the final injection solvent contains ≥75% Acetonitrile, closely matching your initial mobile phase conditions[5].

  • Handling Precipitation: Because amino acids have low solubility in high organic concentrations, monitor for cloudiness. If precipitation occurs, compromise by using a 50:50 Acetonitrile:Water diluent, but strictly limit the injection volume to 0.5 µL – 1.0 µL[6].

  • Self-Validation Test (Volume Scaling): Inject 1 µL, 2 µL, and 5 µL of your aqueous sample. If the peak splitting becomes exponentially worse as volume increases, diluent mismatch is the confirmed root cause.

Quantitative Data: The Impact of Buffer Concentration

Selecting the correct buffer concentration is a balancing act between chromatographic efficiency (peak shape) and mass spectrometric sensitivity (ion suppression). The table below summarizes the expected behavior of L-Lysine on an Amide HILIC column at varying ammonium formate concentrations (pH 3.0)[4].

Buffer Concentration (pH 3.0)Peak Asymmetry (

)
Theoretical Plates (

)
MS Signal-to-NoiseMechanistic Observation
5 mM 2.4 (Severe Tailing)< 4,000HighestInsufficient ionic strength to mask residual silanols; dominant cation-exchange interference.
10 mM 1.2 (Slight Tailing)~ 9,800OptimalBalanced ionic strength; neutralizes silanols while maintaining excellent MS desolvation.
20 mM 1.05 (Symmetrical)> 11,500ReducedPerfect peak shape, but excess volatile salts cause elevated baseline noise and ion suppression in the MS source.

Note: 10 mM is universally recommended as the optimal starting point for underivatized amino acid analysis in HILIC-MS[4].

Frequently Asked Questions (FAQs)

Q: Why does my L-Lysine retention time drift continuously over the first 5-10 injections? A: HILIC columns require the formation of a stable, water-rich hydration layer on the surface of the stationary phase. This kinetic process is significantly slower than the equilibration of a reversed-phase column. If the column is not fully equilibrated, the volume of the stationary phase literally changes with each run, causing retention time drift. Solution: Always flush a new or stored HILIC column with at least 20 to 30 column volumes of your initial mobile phase before acquiring data[2].

Q: Which stationary phase chemistry is best for basic amino acids like L-Lysine? A: While bare silica is the oldest HILIC phase, it is highly acidic and prone to causing tailing for basic compounds. Amide-bonded phases or Zwitterionic (Z-HILIC) phases are vastly superior for L-Lysine[7]. Amide columns provide a thick, stable hydration layer and physically shield the underlying silica, significantly reducing the secondary silanol interactions that cause tailing[8].

Q: Can I use Trifluoroacetic acid (TFA) to improve the peak shape? A: As an Application Scientist, I strongly advise against this if you are using Mass Spectrometry. While TFA is an excellent ion-pairing agent that will yield beautiful, sharp peaks by neutralizing L-Lysine's charge, it causes severe ion suppression in the MS source. Furthermore, TFA strongly binds to the stationary phase and can permanently alter the selectivity of your HILIC column. Stick to MS-friendly volatile buffers like ammonium formate or ammonium acetate[9].

References

  • Restek. "How to Avoid Common Problems with HILIC Methods - Restek Resource Hub".[Link]

  • Waters Corporation. "How do I minimize peak splitting problems when running HILIC mode chromatography? - WKB80284".[Link]

  • HALO Columns. "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection".[Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column".[Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting".[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".[Link]

Sources

troubleshooting low recovery of L-Lysine-d8 hcl internal standard in complex matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low recovery issues for the L-Lysine-d8 HCl internal standard (IS) in complex biological matrices (e.g., plasma, serum, urine).

Because L-Lysine is a highly polar, basic amino acid (pKa ~9.0 and ~10.5), it presents unique bioanalytical challenges. Low "recovery" in LC-MS/MS is rarely a single phenomenon; it is the mathematical product of Extraction Efficiency (physical loss during sample prep) and the Matrix Effect (ion suppression or enhancement in the mass spectrometer).

This guide will walk you through the causality of these losses, diagnostic workflows, and self-validating protocols to ensure scientific integrity in your assays.

Diagnostic Workflow: Isolating the Root Cause

Before altering your protocol, you must determine whether your L-Lysine-d8 is being physically lost during sample preparation or if its MS signal is being suppressed by co-eluting matrix components.

Diagnostic workflow for differentiating extraction loss from matrix suppression.

FAQ Section 1: Sample Preparation & Extraction

Q: I am using a standard 3:1 acetonitrile protein precipitation (PPT), but my L-Lysine-d8 recovery is highly variable and low (<40%). Why is this happening? A: The causality lies in the extreme polarity of L-Lysine. High organic solvent ratios (like 3:1 or 4:1 acetonitrile) are excellent for precipitating proteins, but highly polar, basic amino acids have poor solubility in >75% organic environments. Consequently, L-Lysine-d8 co-precipitates with the protein pellet. Furthermore, standard PPT leaves behind endogenous phospholipids, which are notorious for fouling the MS source and causing severe ion suppression[1].

Solution: Transition to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). MCX sorbents contain both reversed-phase and strong cation-exchange functionalities. Because L-Lysine is positively charged at low-to-neutral pH, it binds strongly to the sulfonic acid groups of the MCX resin, allowing you to wash away phospholipids with 100% organic solvent before eluting the amino acid at a high pH[2].

Q: How do I self-validate whether my low recovery is due to extraction loss or matrix suppression? A: You must perform a Post-Extraction Spike experiment[3].

  • Extract a blank matrix (e.g., blank plasma) without the IS.

  • Spike L-Lysine-d8 into the final extract just before injection.

  • Compare this signal to L-Lysine-d8 spiked into a neat solvent at the same final concentration. Logic: If the post-extraction spike signal is significantly lower than the neat solvent, you have a Matrix Effect (ion suppression). If the signals match, but your standard pre-extraction spiked samples are low, you have Extraction Loss .

FAQ Section 2: Chromatographic & Matrix Effects

Q: My extraction yield is fine, but the absolute MS signal for L-Lysine-d8 is suppressed by >60% in plasma compared to neat solvent. I am using a C18 column. How do I fix this? A: L-Lysine is too hydrophilic to be retained on a standard reversed-phase (C18) column. It elutes in the void volume (the unretained front of the chromatogram). Unfortunately, this is exactly where non-retained matrix salts, urea, and early-eluting phospholipids elute. The charge competition in the electrospray ionization (ESI) source between these matrix components and L-Lysine-d8 causes massive ion suppression[1].

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. In HILIC, polar compounds like amino acids are strongly retained, moving them away from the void volume and the associated matrix suppression zones[4]. Ensure your mobile phase contains adequate buffer capacity (e.g., 10–20 mM ammonium formate) to maintain a consistent charge state for the basic amine groups.

FAQ Section 3: Derivatization Strategies

Q: HILIC methods are proving too sensitive to equilibration times and matrix carryover for our high-throughput lab. Can I force L-Lysine-d8 to retain on our existing reversed-phase LC-MS/MS setup? A: Yes. If HILIC is not viable, you must alter the chemical structure of the amino acid to increase its hydrophobicity. This is achieved through pre-column derivatization. Reagents such as phenyl isothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary and secondary amines of L-Lysine[5].

By capping the polar amine groups with bulky, hydrophobic aromatic rings, the derivatized L-Lysine-d8 will easily retain on a C18 column. This shifts the analyte's retention time well past the void volume, drastically reducing matrix effects and improving ionization efficiency[6].

Step-by-Step Methodology: Optimized MCX SPE Protocol for L-Lysine-d8

To maximize extraction efficiency and eliminate phospholipid-induced matrix effects, utilize this validated Mixed-Mode Cation Exchange (MCX) workflow.

Materials: Oasis MCX SPE Cartridges (30 mg, 1 cc), 2% Formic Acid (FA) in Water, Methanol (MeOH), 5% Ammonium Hydroxide (NH4OH) in MeOH.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% FA in water. Add your L-Lysine-d8 IS. Causality: Acidification disrupts protein binding and ensures the amine groups of lysine are fully protonated (positively charged) for optimal cation-exchange binding.

  • Conditioning: Pass 1 mL of MeOH through the MCX cartridge, followed by 1 mL of water. Do not let the sorbent dry.

  • Loading: Load the 200 µL acidified sample onto the cartridge at a slow flow rate (1 drop/second).

  • Aqueous Wash: Wash with 1 mL of 2% FA in water. Causality: Removes highly polar, uncharged, and negatively charged matrix interferences.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% MeOH. Causality: Because L-Lysine is held by strong ionic bonds, you can use 100% organic solvent to wash away hydrophobic interferences, including ion-suppressing phospholipids.

  • Elution: Elute the target analytes with 1 mL of 5% NH4OH in MeOH. Causality: The high pH neutralizes the basic amine groups of lysine, breaking the ionic bond with the sorbent and allowing elution.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in your initial mobile phase.

Data Presentation: Quantitative Troubleshooting Parameters

Use the following table to benchmark your assay's performance and identify out-of-specification parameters.

Diagnostic ParameterTarget RangeDiagnostic MethodCorrective Action if Out of Spec
Absolute Extraction Recovery 75% – 100%(Pre-extraction spike signal / Post-extraction spike signal) × 100Switch from PPT to MCX SPE; ensure sample is properly acidified before loading.
Matrix Effect (Ion Suppression) 85% – 115%(Post-extraction spike signal / Neat solvent signal) × 100Switch to HILIC; implement derivatization; or increase organic wash volume in SPE.
Retention Factor (

)

> 2.0

(where

is void time)
If using C18, switch to HILIC or derivatize. If using HILIC, increase organic % in starting mobile phase.
IS Tracking (Analyte/IS Ratio) CV < 15%Monitor peak area ratio across multiple matrix lotsEnsure IS is added before any sample manipulation; check for isotope exchange (rare for d8).

References

  • Pan, C., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." National Institutes of Health (NIH). Available at:[Link]

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." bioanalysis-zone.com. Available at: [Link]

  • Marini, J. C., et al. "Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models." bevital.no. Available at: [Link]

  • MDPI. "Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods." mdpi.com. Available at:[Link]

  • Google Patents. "WO2007117665A2 - Derivatization-enhanced analysis of amino acids and peptides." google.com/patents.
  • MDPI. "Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS." mdpi.com. Available at: [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for Lysine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Minimizing Ion Suppression in Biological Fluids (Plasma/Urine) for Lysine Quantification Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Welcome to the Technical Support Center

You are likely here because your lysine quantification assay is suffering from low sensitivity, poor reproducibility, or drifting internal standard responses. In biological fluids like plasma and urine, ion suppression is the primary antagonist. Lysine, being a highly polar, zwitterionic small molecule, is particularly susceptible because it often elutes in the "void volume" where salts and unretained matrix components (like phospholipids) accumulate.

This guide is structured to troubleshoot your current workflow and implement a self-validating system.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the source of your suppression.

TroubleshootingTree Start START: Signal Variability or Low Sensitivity CheckIS Step 1: Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS Response Stable? CheckIS->IS_Stable Yes IS_Variable IS Response Variable (>15% CV) CheckIS->IS_Variable No PostColumn Step 2: Perform Post-Column Infusion IS_Stable->PostColumn Investigate Absolute Sensitivity IS_Variable->PostColumn Confirm Matrix Effect SuppressionZone Is Lysine eluting in a suppression zone? PostColumn->SuppressionZone Cleanup Action: Upgrade Sample Cleanup (Switch from PPT to PLR/SPE) SuppressionZone->Cleanup Yes (Co-eluting Phospholipids) Chromatography Action: Modify Chromatography (Move Lysine away from void) SuppressionZone->Chromatography Yes (Eluting in Void) Derivatization Consider Derivatization (Butyl ester method) Chromatography->Derivatization If HILIC fails

Figure 1: Diagnostic logic for identifying the root cause of ion suppression.

Part 2: The Core Solutions (Q&A Format)
Category 1: Sample Preparation

Q: I am using protein precipitation (PPT) with acetonitrile, but I still see significant signal suppression. Why?

A: Protein precipitation is a "dirty" cleanup technique. While it removes large proteins (albumin, globulins), it fails to remove phospholipids (glycerophosphocholines), which are abundant in plasma.

  • The Mechanism: Phospholipids are amphipathic. They elute later in reversed-phase gradients but can accumulate on the column and bleed off unpredictably, or co-elute with analytes in HILIC modes. They compete for charge in the electrospray droplet, preventing lysine from ionizing.

  • The Fix:

    • Phospholipid Removal (PLR) Plates: Use filtration plates specifically designed to retain phospholipids (e.g., zirconia-coated silica). This is a "pass-through" step that is as fast as PPT but significantly cleaner.

    • Solid Phase Extraction (SPE): Use a Mixed-Mode Cation Exchange (MCX) cartridge. Since lysine is basic (pKa ~10.5), it will bind strongly to the cation exchange sorbent, allowing you to wash away neutral phospholipids with 100% organic solvent before eluting lysine with a high-pH buffer.

Table 1: Matrix Removal Efficiency Comparison

MethodProtein RemovalPhospholipid RemovalSalt RemovalThroughput
Protein Precipitation (PPT) High (>98%)Low (<10%)LowVery High
Phospholipid Removal (PLR) High (>99%)High (>95%)LowHigh
SPE (Mixed-Mode MCX) High (>99%)Very High (>99%)HighMedium
Category 2: Chromatographic Strategy

Q: Lysine elutes too early (near the void volume) on my C18 column. Should I use an ion-pairing agent?

A: Avoid ion-pairing agents (like TFA or HFBA) if possible.

  • The Risk: While they increase retention by neutralizing lysine's charge, they cause severe signal suppression themselves (up to 90% signal loss) and contaminate the MS source, requiring days to clean.

  • Alternative 1: HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Use an Amide-based HILIC column . Lysine is polar and will be retained strongly.

    • Critical Parameter: Mobile phase pH.[1][2] Use Ammonium Formate/Formic Acid (pH ~3.0).[3] High pH can degrade silica columns and alter lysine's ionization state.

  • Alternative 2: Derivatization (The Robust Choice):

    • If HILIC is too unstable for your matrix, derivatize lysine to make it lipophilic.

    • Protocol: Butanol-HCl derivatization converts lysine to its butyl ester. This shifts retention to a stable region on a standard C18 column, well away from the salt/void front.

Q: How do I perform Butanol-HCl Derivatization?

  • Step 1: Evaporate 50 µL of sample extract to dryness.

  • Step 2: Add 100 µL of 3N HCl in n-Butanol.

  • Step 3: Incubate at 65°C for 15–20 minutes.

  • Step 4: Evaporate to dryness and reconstitute in mobile phase.

  • Result: Lysine is now hydrophobic enough for standard C18 chromatography, separating it from polar matrix suppressors.

Category 3: Internal Standards & Mass Spectrometry

Q: My Internal Standard (IS) signal fluctuates between samples. Is my data invalid?

A: Yes. If your IS signal varies by >20% between samples, your quantitation is compromised.

  • The Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard , specifically

    
    -Lysine  or 
    
    
    
    -Lysine
    .
  • Why: An analog (like Norleucine) will not co-elute perfectly with Lysine. If Lysine elutes at 2.5 min (in a suppression zone) and Norleucine elutes at 2.8 min (clean zone), the IS will not "experience" the suppression that the analyte does, leading to calculated concentrations that are falsely low.

  • The Fix: The SIL-IS must be added before any sample preparation (PPT/SPE) to track recovery losses and matrix effects.

Part 3: Visualizing the Mechanism

Understanding why suppression happens helps you design better gradients.

IonSuppression cluster_suppression Suppression Event Droplet ESI Droplet (Limited Surface Charge) MS_Inlet Mass Spec Inlet Droplet->MS_Inlet Coulombic Explosion Analyte Lysine Ions (+) Analyte->Droplet Competes for Charge Analyte->MS_Inlet Reduced Signal Matrix Phospholipids/Salts (Surface Active) Matrix->Droplet Occupies Surface Matrix->MS_Inlet High Signal (Matrix)

Figure 2: Mechanism of Ion Suppression. Surface-active matrix components (phospholipids) monopolize the droplet surface, preventing Lysine from entering the gas phase.

Part 4: Validated Protocol (Recommended Workflow)

For maximum robustness in drug development environments, we recommend the Derivatization method over HILIC due to better column longevity and matrix tolerance.

Protocol: Butyl Ester Derivatization for Plasma Lysine

  • IS Spiking: Add 20 µL of

    
    -Lysine (10 µg/mL) to 50 µL of Plasma.
    
  • Precipitation: Add 200 µL Acetonitrile (containing 1% Formic Acid). Vortex 1 min. Centrifuge 10 min at 10,000g.

  • Transfer: Move supernatant to a clean glass vial.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Derivatize: Add 100 µL 3N HCl in n-Butanol . Cap and heat at 65°C for 20 min.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Add 200 µL of 0.1% Formic Acid in Water/Acetonitrile (90:10).

  • LC-MS/MS: Inject 5 µL onto a C18 column (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: Acetonitrile.[1][3][4][5][6]

    • Gradient: 5% B to 50% B over 5 minutes.

References
  • Agilent Technologies. (2017).[3] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC). Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

Technical Support Center: L-Lysine-3,3,4,4,5,5,6,6-D8 HCl Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MS-OPT-LYS-D8 Status: Active Specialist: Senior Application Scientist

Introduction: Understanding Your Internal Standard

Welcome to the technical guide for L-Lysine-3,3,4,4,5,5,6,6-D8 HCl . You are likely using this compound as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of Lysine in biological matrices (plasma, cell culture media, or tissue homogenates).

Key Compound Characteristics:

  • Chemical Nature: Hydrophilic, basic amino acid (HCl salt form).

  • Isotope Labeling: Deuterium (

    
    ) at carbons 3, 4, 5, and 6 of the side chain.
    
  • Mass Shift: +8.05 Da relative to native L-Lysine.

  • Critical Behavior: Exhibits a "Deuterium Isotope Effect" in Reverse Phase Chromatography (RPC), often eluting slightly earlier than the native analyte.[1][2][3][4]

Module 1: Stock Preparation & Solubility

Objective: Create a stable stock solution that prevents degradation and adsorption.

Protocol: Master Stock Preparation
  • Solvent Choice: Use 0.1 M HCl or Water (LC-MS Grade) .

    • Why? The HCl salt form is highly soluble in water (>50 mg/mL). Acidic conditions (0.1 M HCl) prevent microbial growth and stabilize the amine groups during long-term storage.

  • Concentration: Prepare a high-concentration master stock (e.g., 10 mM or 1 mg/mL).

  • Storage: Aliquot immediately into light-protective vials. Store at -80°C .

    • Shelf Life: 6 months at -80°C. Avoid >3 freeze-thaw cycles.[5]

WARNING: Do not store dilute working standards (<1 µg/mL) in pure glass vials for extended periods. Lysine is a "sticky" basic amine and will adsorb to glass surfaces. Use polypropylene tubes or silanized glass for low-concentration working solutions.

Module 2: MS/MS Parameter Optimization

Objective: Establish the most sensitive and specific MRM (Multiple Reaction Monitoring) transitions.

The Physics of Fragmentation

To optimize L-Lysine-D8, you must understand the fragmentation of native Lysine. The dominant fragment (


 84) arises from the loss of ammonia (

) and the carboxyl group (

), resulting in a cyclic piperidine-like structure.

Since the D8 labeling is on the side chain (positions 3,4,5,6), the cyclic fragment retains all 8 deuterium atoms .

  • Native Lysine Transition:

    
    
    
  • D8 Lysine Transition:

    
     (
    
    
    
    )
Recommended MRM Settings

Instrument Platform Reference: Sciex QTRAP / Agilent 6400 Series (ESI+)

ParameterNative L-LysineL-Lysine-D8 (IS)Note
Precursor Ion (

)
147.1155.2

Quantifier Product (

)
84.192.1 Cyclic fragment (Retains D8)
Qualifier Product (

)
130.1138.1 Loss of

only (Retains D8)
Declustering Potential (DP) 40 - 60 V40 - 60 V Compound dependent; tune via infusion.
Collision Energy (CE) 20 - 30 eV20 - 30 eV Optimal for the 84/92 fragment.
Cell Accelerator Voltage 5 - 7 V5 - 7 V Standard setting.
Visualization: Fragmentation Logic

The following diagram illustrates the structural logic behind the mass shift selection.

LysineFragmentation NativePre Native Lysine Precursor [M+H]+ = 147.1 Collision Collision Cell (Q2) Dissociation NativePre->Collision Select 147 D8Pre L-Lysine-D8 Precursor [M+H]+ = 155.2 (Side chain deuterated) D8Pre->Collision Select 155 NativeFrag Native Fragment Cyclic Amine m/z = 84.1 Collision->NativeFrag Loss of NH3 + HCOOH (-63 Da) D8Frag D8 Fragment Cyclic Amine-D8 m/z = 92.1 Collision->D8Frag Loss of NH3 + HCOOH (-63 Da) Retains D8 Label

Figure 1: Fragmentation pathway logic confirming the m/z 92 product ion for the D8 internal standard.

Module 3: Chromatographic Integration

Objective: Correctly identify the D8 peak despite retention time shifts.

The Deuterium Isotope Effect

In Reverse Phase Chromatography (C18), C-D bonds are slightly shorter and less polarizable than C-H bonds. This makes deuterated compounds slightly less lipophilic (less hydrophobic interaction with the column).

  • Observation: L-Lysine-D8 will elute slightly earlier (0.1 – 0.2 min) than Native Lysine.

  • Action: Do not force the integration windows to match perfectly. Allow for this shift.

Module 4: Troubleshooting & FAQs

Q1: I see a signal for Lysine-D8 in my "Native Lysine" channel (Cross-talk). Why?

Diagnosis: This is likely due to isotopic impurity or mass window overlap .

  • Isotopic Impurity: Check your Certificate of Analysis (CoA). If the D8 purity is 98%, the remaining 2% might be D7 or D6. However, D0 (native) contamination is usually negligible in high-quality standards.

  • The Real Culprit (Reverse Cross-talk): High concentrations of Native Lysine can contribute to the D8 channel if the mass resolution is poor, but rarely the other way around given the +8 Da gap.

  • Solution: Ensure your Q1/Q3 resolution is set to "Unit" or "High".

Q2: My sensitivity is low in positive mode.

Diagnosis: pH mismatch.

  • Explanation: Lysine has two amino groups (

    
     and 
    
    
    
    ). To ionize efficiently in ESI+, the mobile phase must be acidic to protonate these groups.
  • Solution: Add 0.1% Formic Acid or 0.1% Heptafluorobutyric Acid (HFBA) to your mobile phase. HFBA is an ion-pairing agent that improves retention and peak shape for polar amines on C18 columns.

Q3: The retention time shift is causing integration errors in my batch processing.

Diagnosis: Processing method parameters are too rigid.

  • Solution: In your software (e.g., Analyst, MassHunter), set the "Reference Component" for Lysine-D8 to itself, not the native analyte. Define a relative retention time (RRT) window that accounts for the -0.1 min shift.

Troubleshooting Workflow

Troubleshooting Start Issue Detected CheckRT Is RT Shifted? Start->CheckRT CheckSignal Low Sensitivity? Start->CheckSignal CheckShift Is Shift < 0.2 min (Earlier)? CheckRT->CheckShift Yes Normal Normal Isotope Effect. Adjust Integration Window. CheckShift->Normal Yes CheckCol Check Column/Pump. System Drift. CheckShift->CheckCol No (Later/Random) CheckPH Is Mobile Phase Acidic (pH < 3)? CheckSignal->CheckPH FixPH Add 0.1% Formic acid or HFBA CheckPH->FixPH No Checkinf Re-infuse. Check Source Temp. CheckPH->Checkinf Yes

Figure 2: Decision tree for diagnosing common L-Lysine-D8 analytical issues.

References

  • Sigma-Aldrich. L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride Product Information. (Accessed 2024).

  • Cambridge Isotope Laboratories. Stable Isotope-Labeled Amino Acid Standards.[6]

  • BenchChem. Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts.

  • National Institutes of Health (NIH). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. (2019).[7]

  • Creative Proteomics. Optimizing Sample Preparation for Accurate Lysine Measurement.

Sources

Technical Support Center: L-Lysine-d8 HCl Stability & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the long-term stability, storage, and troubleshooting of L-Lysine-d8 HCl (Lys-8) stock and working solutions. This content is designed for researchers using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and quantitative proteomics.

Core Stability Directive: The "Deep Freeze" Protocol

The stability of L-Lysine-d8 HCl is governed by three vectors: Hydrolysis , Oxidation , and Microbial Degradation . While the carbon-deuterium (C-D) bonds are chemically robust and non-exchangeable in aqueous media, the lysine molecule itself is susceptible to degradation if mishandled.

Stability Matrix: Storage Conditions vs. Shelf Life
StateConditionTemperatureShelf LifeRisk Factors
Powder (Lyophilized) Desiccated, Dark-20°C2–5 YearsHygroscopic clumping; hydrolysis if seal is broken.
Stock Solution Aqueous (Milli-Q)-80°C1–2 YearsFreeze-thaw cycles (>5); sublimation.
Stock Solution Aqueous (Milli-Q)-20°C3–6 MonthsSlow oxidation; enzymatic degradation if non-sterile.
Working Solution In Media (e.g., DMEM)+4°C2–4 WeeksMicrobial growth; light-induced oxidation (minor).
Expert Insight: The Solvent Paradox
  • Water vs. Acid: While L-Lysine HCl is highly soluble in water (~500 g/L), preparing stock solutions in 0.1 M HCl (rather than pure water) significantly extends shelf life by preventing microbial growth and minimizing oxidation. However, for cell culture applications (SILAC), Milli-Q water is preferred to avoid altering the pH of the culture media upon addition.

  • The Isotope Effect: The deuterium label (3,3,4,4,5,5,6,6-D8) is located on the alkyl side chain. These C-D bonds are non-exchangeable in aqueous solution. You do not need to worry about the deuterium "washing off" into the water, unlike labile protons on the amine or carboxyl groups.

Preparation & Validation Workflow

To ensure data integrity, stock solutions must be prepared gravimetrically and validated before precious sample application.

Workflow Diagram: Stock Preparation & QC

Lysine_Prep_Workflow Start Start: L-Lysine-d8 HCl Powder Weigh Gravimetric Weighing (Use anti-static gun) Start->Weigh Dissolve Dissolve in Milli-Q Water (Target: 100-146 mg/mL) Weigh->Dissolve Filter Sterile Filtration (0.22 µm PES membrane) Dissolve->Filter Do NOT Autoclave Aliquot Aliquot into LO-BIND tubes (Avoid polystyrene) Filter->Aliquot Freeze Flash Freeze (LN2) Store at -80°C Aliquot->Freeze QC_Check QC: LC-MS Verification (Check for contaminants/unlabeled Lys) Aliquot->QC_Check Optional but Recommended

Figure 1: Standard Operating Procedure for L-Lysine-d8 Stock Preparation. Note the strict prohibition of autoclaving, which causes thermal decomposition (Maillard reaction).

Troubleshooting Guide: FAQs & Solutions

Issue 1: Incomplete Incorporation (<95%)

User Question: "I've grown my HeLa cells for 5 passages in Lys-8 media, but my incorporation rate is stuck at 92%. Is my stock solution degraded?"

Scientist's Diagnosis: It is rarely the stock stability. The culprit is usually contaminating light lysine from other sources.

  • Root Cause A: The FBS Factor. Standard Fetal Bovine Serum (FBS) contains endogenous light lysine. Even "Dialyzed" FBS can sometimes retain small peptides that degrade into amino acids.

  • Root Cause B: Proline Conversion. (See Issue 2).

  • Root Cause C: Autophagy. Cells under stress may recycle their own (light) proteins.

Corrective Protocol:

  • Verify FBS: Ensure you are using 10 kDa cutoff dialyzed FBS.

  • Titrate Lysine: Increase the concentration of Lys-8 in the media. Some cell lines have high lysine transporter activity and deplete the media rapidly.

  • Passage Count: Extend to 7-10 passages.

Issue 2: The "Arginine-to-Proline" Problem (Mass Shift)

User Question: "I see satellite peaks in my MS spectra. My heavy Lysine seems fine, but I'm seeing heavy Proline signals. Is my Lysine converting?"

Scientist's Diagnosis: This is a metabolic issue, not a chemical one. While this question usually pertains to Arginine (Arg-to-Pro conversion), Lysine is generally metabolically stable. However, if you are using L-Lysine-13C6,15N2 (Lys-8 via C/N isotopes) rather than Deuterium, metabolic scrambling can occur.

  • Clarification: For L-Lysine-d8 , the primary risk is not conversion to Proline, but rather the Arginine-to-Proline conversion if you are doing double-labeling (Lys8/Arg10).

  • Check: Ensure your "Lysine-d8" is actually d8 (Deuterium). If it is, and you see mass shifts, check your Arginine source.

Issue 3: Precipitation in Stock Solution

User Question: "My thawed -80°C stock has white crystals. Can I heat it to redissolve?"

Scientist's Diagnosis: L-Lysine HCl is hygroscopic and can crystallize at high concentrations (>100 mg/mL) when frozen.

  • Action: Vortex vigorously at room temperature.

  • Warning: Do NOT heat above 37°C. High heat can induce degradation (lactam formation). If it does not dissolve after 10 minutes of vortexing, the salt may have crashed out irreversibly due to contamination or pH shifts. Discard and prepare fresh.

Advanced Validation: The "Self-Validating" System

To ensure your stock is valid without wasting an entire MS run, perform this simple H/D Exchange Test if you suspect isotopic impurity.

  • Aliquot: Take 1 µL of Lys-8 Stock.

  • Dilute: Add to 99 µL of 50% Acetonitrile / 0.1% Formic Acid (standard MS solvent).

  • Direct Infusion: Inject directly into the MS (no column needed).

  • Spectrum Analysis:

    • Expected Peak: m/z ~155.1 (Unlabeled Lysine + H) + 8.05 Da = ~163.15 .

    • Failure Mode: If you see a distribution of peaks (162, 161, 160), your stock has undergone H/D scrambling (highly unlikely for C-D bonds unless exposed to extreme pH/catalysts) or, more likely, the reagent was of low isotopic purity from the vendor.

Pathway Diagram: Degradation Logic

Degradation_Logic Stock Lys-8 Stock Solution Check Visual Inspection Stock->Check Clear Clear Solution Check->Clear Cloudy Cloudy/Precipitate Check->Cloudy Solubility Limit? Yellow Yellowing Check->Yellow Oxidation/Maillard MS_Check MS Validation (m/z 163.15) Clear->MS_Check Discard Discard Cloudy->Discard If vortex fails Yellow->Discard OK Proceed to Experiment MS_Check->OK Single Peak MS_Check->Discard Multiple Peaks

Figure 2: Decision Tree for assessing stock solution viability prior to media supplementation.

References

  • Sigma-Aldrich. Product Information: L-Lysine Hydrochloride. Retrieved from .

  • Cambridge Isotope Laboratories. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Retrieved from .

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics, 1(5), 376-386.
  • Thermo Fisher Scientific. Amino Acid Analysis of Mammalian Cell Culture Medium. Retrieved from .

  • National Institutes of Health (NIH). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Retrieved from .

Technical Support Center: Overcoming Matrix Effects in Plant Extracts for Accurate Lysine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of accurate lysine quantification in complex plant matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter and need to overcome matrix effects in their analytical workflows. Here, we synthesize technical expertise with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.

Introduction to Matrix Effects in Plant Extract Analysis

Plant extracts are inherently complex mixtures containing a wide array of compounds such as polyphenols, tannins, polysaccharides, and various secondary metabolites.[1] These co-extracted substances can significantly interfere with the accurate quantification of target analytes like lysine, a phenomenon known as the "matrix effect."[1] Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, or as co-elution and baseline interference in chromatographic techniques, leading to inaccurate and unreliable results.[1][2]

This guide provides a systematic approach to identifying, troubleshooting, and mitigating these effects to ensure the integrity and accuracy of your lysine analysis.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that you may encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Issue 1: Poor Peak Shape and Resolution for Lysine in HPLC Analysis

Q: My lysine peak is broad, tailing, or co-eluting with other components in my plant extract chromatogram. What are the likely causes and how can I fix this?

A: Poor peak shape and co-elution are common problems when analyzing complex mixtures like plant extracts. The primary causes are often insufficient chromatographic separation from interfering matrix components or secondary interactions with the stationary phase.

Root Causes and Solutions:

  • Inadequate Chromatographic Selectivity: The complexity of plant extracts requires a highly selective HPLC method.

    • Solution 1: Optimize Mobile Phase Composition. For reversed-phase chromatography, systematically adjust the organic modifier (e.g., acetonitrile or methanol) gradient and the pH of the aqueous phase.[1] Adding an ion-pairing reagent can improve the retention and peak shape of a basic amino acid like lysine. For Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes like amino acids, optimizing the water content in the mobile phase is crucial for achieving good separation.[3]

    • Solution 2: Consider a Different Column Chemistry. If mobile phase optimization is insufficient, switching to a different stationary phase is recommended. A C18 column is a common starting point, but for a polar and basic compound like lysine, a HILIC or a mixed-mode column with both reversed-phase and ion-exchange characteristics can provide better retention and selectivity away from non-polar interferences.[3][4]

  • Secondary Interactions: The free silanol groups on silica-based columns can interact with the basic amine groups of lysine, causing peak tailing.

    • Solution: Use an End-Capped Column or Adjust Mobile Phase pH. Modern, well-end-capped columns have fewer active silanol groups. Alternatively, operating at a lower mobile phase pH (e.g., pH 2.5-3.5 with formic or acetic acid) will protonate the silanol groups, reducing their interaction with the protonated lysine.[5]

  • Matrix Overload: Injecting a sample that is too concentrated can overload the column, leading to broad and distorted peaks.

    • Solution: Dilute the Sample or Implement a Cleanup Step. Simple dilution can sometimes resolve the issue, but this may compromise sensitivity. A more robust approach is to use a sample cleanup technique like Solid-Phase Extraction (SPE) to remove the bulk of the interfering matrix components before injection.[6][7]

Issue 2: Inconsistent and Low Recoveries of Lysine

Q: I'm experiencing low and variable recovery of lysine from my plant extract samples after sample preparation. What could be going wrong?

A: Low and inconsistent recovery is often a sign of issues within your sample preparation workflow, from initial extraction to final cleanup.

Root Causes and Solutions:

  • Inefficient Extraction from the Plant Matrix: Lysine may be incompletely extracted from the plant tissue.

    • Solution: Optimize Extraction Parameters. Ensure your extraction solvent and conditions are appropriate. An acidic aqueous buffer or a methanol/water mixture is typically effective for extracting polar amino acids.[1] Sonication or homogenization can improve extraction efficiency.[1] For total lysine analysis (including protein-bound lysine), acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is necessary to break peptide bonds.[8][9]

  • Analyte Loss During Sample Cleanup: Solid-Phase Extraction (SPE) is a powerful cleanup tool, but an improperly chosen sorbent or elution solvent can lead to the loss of your target analyte.

    • Solution: Methodical SPE Optimization.

      • Sorbent Selection: For lysine, a cation-exchange SPE sorbent is often effective due to lysine's basic nature.[7] Alternatively, a reversed-phase sorbent (e.g., C18) can be used to retain non-polar interferences while allowing the polar lysine to pass through in the initial loading step.[10]

      • pH Adjustment: The pH of the sample load is critical for ion-exchange SPE. To retain lysine on a cation-exchange sorbent, the sample pH should be adjusted to be at least 2 pH units below the pKa of the primary amine group, ensuring it is positively charged.

      • Elution Solvent: Ensure your elution solvent is strong enough to displace lysine from the sorbent. For cation-exchange, this is typically a buffer with a high salt concentration or a high pH to neutralize the charge on the analyte.

  • Degradation of Lysine: Lysine can be susceptible to degradation, especially during prolonged or harsh sample processing steps like acid hydrolysis.

    • Solution: Use Protective Agents and Controlled Conditions. When performing acid hydrolysis, it is crucial to do so in an oxygen-free environment (e.g., under nitrogen or in a sealed, evacuated ampule) to prevent oxidative degradation.[11] Adding a small amount of phenol can also help protect against degradation.[11]

Issue 3: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis

Q: My lysine signal intensity is significantly lower (or unexpectedly higher) in the presence of the plant matrix compared to a pure standard solution. How do I combat this matrix effect?

A: Ion suppression or enhancement is a classic matrix effect in LC-MS/MS, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source.[2]

Root Causes and Solutions:

  • Co-eluting Matrix Components: Compounds from the plant extract are entering the mass spectrometer at the same time as lysine and competing for ionization.

    • Solution 1: Improve Chromatographic Separation. The most effective first step is to chromatographically separate lysine from the interfering compounds. Revisit the solutions in "Issue 1" to optimize your HPLC method for better resolution.

    • Solution 2: Enhance Sample Cleanup. A more aggressive sample cleanup strategy is often necessary. Dispersive solid-phase extraction (dSPE) with sorbents like C18 or graphitized carbon black (GCB) can be effective at removing pigments and non-polar interferences.[12] For a more targeted cleanup, consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties.[10]

  • Insufficient Sample Dilution: A high concentration of matrix components can overwhelm the ionization source.

    • Solution: Dilute and Shoot. A simple and often effective strategy is to dilute the extract.[13] This reduces the concentration of all components, including the interfering ones. The trade-off is a potential loss in sensitivity, which may be acceptable if your instrument is sensitive enough.

  • Inadequate Calibration Strategy: Using an external calibration curve prepared in a clean solvent will not account for matrix effects.

    • Solution 1: Matrix-Matched Calibration. Prepare your calibration standards in a blank plant extract matrix that is free of lysine.[14] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[15]

    • Solution 2: Stable Isotope-Labeled Internal Standard. This is the gold standard for correcting matrix effects.[16] A stable isotope-labeled (e.g., ¹³C, ¹⁵N) lysine is chemically identical to the analyte but has a different mass.[11] It is added to the sample at the beginning of the workflow and co-elutes with the native lysine.[11] Since it experiences the same ion suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, providing highly accurate quantification.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a plant extract for total lysine analysis (free and protein-bound)?

A1: For total lysine, acid hydrolysis is required. A typical protocol involves:

  • Homogenizing the plant tissue.

  • Performing acid hydrolysis with 6 M HCl at 110°C for 20-24 hours under a nitrogen atmosphere to prevent degradation.[11]

  • Removing the acid, typically by evaporation under vacuum.

  • Reconstituting the residue in a suitable buffer for analysis.

  • A subsequent cleanup step, such as SPE, is highly recommended to remove interfering hydrolysis byproducts and other matrix components.

Q2: Should I use pre-column or post-column derivatization for HPLC analysis of lysine with UV or fluorescence detection?

A2: Both pre- and post-column derivatization are viable options to enhance the detection of amino acids, which often lack a strong chromophore.[3][17]

  • Pre-column derivatization involves reacting the amino acids with a derivatizing agent before HPLC separation.[18] Common reagents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[17] This approach can be automated and often provides high sensitivity.[17][19] However, the derivatives can sometimes be unstable, and excess reagent can cause interfering peaks.[18]

  • Post-column derivatization occurs after the amino acids have been separated on the column.[18] This method is generally more reproducible as the reaction conditions are constant, but it requires additional hardware (a reaction coil and a second pump for the reagent).[18]

The choice depends on your specific instrumentation, throughput needs, and the stability of the derivatives. For many routine applications, automated pre-column derivatization offers a good balance of sensitivity and convenience.[17]

Q3: How can I create a "lysine-free" blank plant matrix for matrix-matched calibration?

A3: This can be challenging. One approach is to find a very similar plant species or a part of the plant that is naturally low in lysine to use as a representative matrix. Another strategy is to treat a batch of your plant extract with an enzyme that specifically degrades lysine, although this can be complex to validate. A more practical alternative if a true blank matrix is unavailable is the standard addition method . In this technique, known amounts of a lysine standard are spiked into aliquots of the actual sample. By plotting the instrument response against the concentration of the added standard, the endogenous concentration in the un-spiked sample can be determined by extrapolation.

Q4: What are the most common interfering compounds in plant extracts for lysine analysis?

A4: The most common interferences include:

  • Phenolic compounds (e.g., flavonoids, tannins): These are abundant in plants and can cause significant ion suppression in LC-MS and create a high baseline in UV detection.[1]

  • Polysaccharides and sugars: These can affect extraction efficiency and potentially interfere with chromatographic separation.

  • Other amino acids and primary amines: These can co-elute with lysine and, if not chromatographically resolved, can interfere with quantification, especially with non-specific derivatization and detection methods.

  • Pigments (e.g., chlorophylls, carotenoids): These can interfere with UV-Vis detection and contaminate the analytical system.[12]

Q5: Is LC-MS/MS always the best technique for lysine analysis in plant extracts?

A5: LC-MS/MS is considered the gold standard for its high sensitivity and selectivity, especially in complex matrices.[16] However, it may not always be necessary or accessible. HPLC with fluorescence detection after derivatization can also provide excellent sensitivity and is a robust and widely used alternative.[20] The choice of technique depends on the required sensitivity, the complexity of the matrix, the availability of instrumentation, and the overall goals of the analysis.[16]

Visualizing the Workflow: A Decision-Making Diagram

The following diagram illustrates a logical workflow for developing a robust method for lysine analysis in plant extracts, from initial sample assessment to final data validation.

D cluster_0 Phase 1: Method Development Strategy cluster_1 Phase 2: Troubleshooting Matrix Effects cluster_2 Phase 3: Validation start Define Analytical Goal: - Free Lysine or Total Lysine? - Required Sensitivity (LOD/LOQ)? extraction Select Extraction Method start->extraction hydrolysis Acid Hydrolysis (for Total Lysine) extraction->hydrolysis Total Lysine direct_extraction Solvent Extraction (for Free Lysine) extraction->direct_extraction Free Lysine analysis_choice Choose Analytical Technique hydrolysis->analysis_choice direct_extraction->analysis_choice hplc HPLC-UV/FLD (with Derivatization) analysis_choice->hplc High Abundance lcms LC-MS/MS analysis_choice->lcms Low Abundance / High Specificity problem Problem Encountered? (e.g., Poor Peak, Low Recovery, Ion Suppression) hplc->problem lcms->problem chrom_opt Optimize Chromatography (Gradient, pH, Column) problem->chrom_opt Peak Shape/Resolution Issues cleanup Implement/Enhance Sample Cleanup (SPE, dSPE) problem->cleanup Low Recovery / High Interference cal_strategy Refine Calibration Strategy problem->cal_strategy Quantification Inaccuracy validation Method Validation (Accuracy, Precision, Linearity) chrom_opt->validation cleanup->validation mm_cal Matrix-Matched Calibration cal_strategy->mm_cal is_cal Stable Isotope-Labeled Internal Standard cal_strategy->is_cal mm_cal->validation is_cal->validation final_data Accurate Lysine Quantification validation->final_data

Caption: Decision workflow for lysine analysis in plant extracts.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plant Extract Cleanup

This protocol provides a general procedure for using a mixed-mode (reversed-phase and cation-exchange) SPE cartridge to clean up a plant extract prior to lysine analysis.

Materials:

  • Mixed-mode SPE cartridge (e.g., C18 and strong cation exchange - SCX)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Deionized water, pH adjusted)

  • Wash solvent (e.g., Mildly acidic water or low-percentage organic solvent)

  • Elution solvent (e.g., 5% Ammonium hydroxide in methanol)

  • Plant extract (reconstituted in a weak, acidic buffer)

Procedure:

  • Column Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge to wet the sorbent.[21]

    • Do not allow the sorbent to go dry.

  • Column Equilibration:

    • Pass 3 mL of pH-adjusted deionized water (e.g., pH 3-4) through the cartridge to prepare the sorbent for sample loading.[10]

    • Ensure the pH is appropriate for the retention of lysine on the cation-exchange phase.

  • Sample Loading:

    • Load 1-2 mL of the pre-treated plant extract onto the cartridge.

    • Apply a slow, steady flow rate (e.g., 1 mL/min) to ensure proper interaction between the analytes and the sorbent.[10]

    • Non-polar interferences will be retained by the C18 phase, while the positively charged lysine will be retained by the SCX phase.

  • Washing:

    • Pass 3 mL of the wash solvent through the cartridge to remove weakly bound impurities (e.g., salts, sugars, and some polar compounds).[6]

    • A common wash solvent is 0.1% formic acid in water or 5% methanol in water.[10]

  • Elution:

    • Elute the retained lysine by passing 2-3 mL of the elution solvent through the cartridge.

    • The basic nature of the ammonium hydroxide will neutralize the charge on the lysine, releasing it from the SCX sorbent.

    • Collect the eluate in a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for your HPLC or LC-MS/MS analysis.

Data Summary Table

The following table summarizes typical recovery rates and the reduction of matrix effects that can be achieved with different sample preparation strategies.

Sample Preparation StrategyTypical Lysine Recovery (%)Reduction in Matrix Effect (%)Key AdvantagesKey Disadvantages
Dilute and Shoot ~100% (no loss)20-50%Fast, simple, no analyte loss.May not be sufficient for highly complex matrices; loss of sensitivity.
Protein Precipitation 85-95%30-60%Removes proteins effectively.Does not remove many other small molecule interferences.
Liquid-Liquid Extraction (LLE) 70-90%50-80%Can be selective based on solvent choice.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) 80-105%70-95%Highly effective and selective cleanup.[6][7]Requires method development and optimization.
dSPE (QuEChERS-style) 80-100%60-90%High throughput, effective for a wide range of interferences.[12]Sorbent selection is critical to avoid analyte loss.[12]

Note: Values are illustrative and will vary depending on the specific plant matrix, analytical method, and optimization of the procedure.

References

  • Zhao, X., & Liu, J. (2018). Quick extraction and direct determination of amino acids from plants by hydrophilic interaction liquid chromatography (HILIC) an. E3S Web of Conferences, 53, 04018.
  • Bio-Synthesis Inc. (n.d.). Amino Acid Analysis Sample Preparation Guidelines. Retrieved from [Link]

  • MDPI. (2025, July 10). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). WO1987007722A1 - Method for determining the lysine content and the total protein content of protein-containing products.
  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Analytical Labs, Inc. Retrieved from [Link]

  • MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(11), 3321.
  • ResearchGate. (2013, September 17). HPLC method and sample preparation for amino acids? Retrieved from [Link]

  • Dziagwa, M., et al. (2014). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(18), 7441-7448.
  • Pira, O., et al. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 12(8), 133.
  • MDPI. (2021, July 9). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Molecules, 26(14), 4153.
  • MDPI. (2024, September 30). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Molecules, 29(19), 4567.
  • SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • MacCoss, M. J., et al. (2020). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Analytical chemistry, 92(15), 10279–10287.
  • ResearchGate. (n.d.). LC-MS/MS analysis of lysine showing the same neutral loss (63 Da) with... Retrieved from [Link]

  • MDPI. (2020). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Molecules, 25(21), 5036.
  • SIELC Technologies. (n.d.). HPLC Determination of Lysine on Primesep 200 column in MS-compatible conditions. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). LCMS Analysis of Plant Extract. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lysine. Retrieved from [Link]

  • Tintelnot, S., et al. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. PloS one, 12(10), e0186392.
  • ResearchGate. (2017, October 23). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • YouTube. (2025, July 7). Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (2022, April 15). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • MDPI. (2020, July 3). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047.
  • bioRxiv. (2019, July 30). MATRIX-MATCHED CALIBRATION CURVES SUPPLEMENT. Retrieved from [Link]

  • Journal of Food and Nutrition Research. (2020). Determination of phytochemical content by LC-MS/MS, investigation of antioxidant capacity, and enzyme inhibition effects of nettle (Urtica dioica). 8(11), 652-657.
  • myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • Scientific Reports. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. 13, 1074.
  • MDPI. (2025, June 19). Optimization of Solid Lipid Microcapsule Matrix for Enhanced Release and Bioavailability of L-Lysine in Swine. Pharmaceutics, 17(6), 789.

Sources

Technical Support Center: SILAC Experimental Design & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) Technical Support Center. SILAC is a powerful, robust metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics[1]. By incorporating non-radioactive, heavy isotope-labeled amino acids (typically


 and 

substituted Arginine and Lysine) into newly synthesized proteins, researchers can achieve highly accurate relative quantification of proteomes[2].

However, the biological nature of this metabolic incorporation introduces unique experimental variables. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the most common mechanical and metabolic challenges in SILAC workflows.

Core SILAC Workflow & Validation Logic

To ensure data integrity, a SILAC experiment must be treated as a self-validating system. You cannot assume successful labeling; you must analytically prove it before committing to the final biological experiment.

SILAC_Workflow cluster_0 Phase 1: Adaptation & Validation cluster_1 Phase 2: Biological Experiment L_Media Light Media (14N, 12C Arg/Lys) Passage Metabolic Incorporation (5-6 Cell Doublings) L_Media->Passage H_Media Heavy Media (15N, 13C Arg/Lys) H_Media->Passage QC QC Check: Heavy Lysate Only Target: >95% Incorporation Passage->QC Validate Heavy QC->Passage If <95% Treat_H Experimental Treatment (Heavy Cells) QC->Treat_H If >95% Treat_L Control Treatment (Light Cells) Mix 1:1 Protein Quantification & Co-Lysis Mixing Treat_L->Mix Treat_H->Mix MS LC-MS/MS Analysis & Ratio Calculation Mix->MS

Figure 1: Self-validating SILAC workflow ensuring >95% heavy isotope incorporation prior to mixing.

Frequently Asked Questions & Troubleshooting

Q1: Why is my heavy isotope incorporation rate below the 95% threshold?

Symptom: MS analysis of the heavy-labeled cells shows significant peaks corresponding to light peptides, skewing the Heavy/Light (H/L) ratio downwards[3]. Causality: The replacement of "light" amino acids with "heavy" counterparts relies entirely on protein turnover and dilution during cell division[4]. If incorporation is incomplete, it is typically due to one of three factors:

  • Insufficient Doublings: The cells have not undergone the requisite 5-6 cell doublings required to flush out pre-existing light proteins[2].

  • Exogenous Light Amino Acids: Standard Fetal Bovine Serum (FBS) contains high concentrations of free, unlabeled amino acids that outcompete the heavy isotopes in your media[5].

  • Endogenous Synthesis: The cells are under metabolic stress and are synthesizing their own amino acids de novo.

The Solution:

  • Mandatory Reagent Shift: You must use dialyzed FBS (typically 10% v/v), which has been filtered to remove molecules <10 kDa, eliminating free light amino acids[4],[5].

  • Extended Adaptation: For slow-dividing or primary cells, extend the adaptation phase to 7-8 doublings.

Q2: I am observing a split in my heavy peptide signals and lower-than-expected H/L ratios. What is causing this?

Symptom: The presence of satellite peaks in the MS spectra corresponding to a mass shift in proline residues, specifically in the heavy sample[6]. Causality: You are experiencing Arginine-to-Proline Conversion . Arginine is a direct metabolic precursor to proline. In certain cell lines (e.g., HeLa, ESCs), high concentrations of heavy arginine drive the arginase pathway, converting heavy arginine into heavy proline[7]. Because the MS software expects the heavy mass shift to be localized only to arginine, the conversion splits the heavy peptide ion signal, artificially reducing the intensity of the expected heavy peak and causing inaccurate quantification[8],[9].

The Solution:

  • Metabolic Feedback Inhibition: Supplement both the light and heavy SILAC media with an excess of unlabeled L-proline (typically 200 mg/L)[6]. This high concentration triggers negative feedback inhibition of the pyrroline-5-carboxylate (P5C) reductase pathway, shutting down the cellular conversion of arginine to proline[6].

  • Titration: Alternatively, reduce the heavy arginine concentration in the media to 17-21 mg/L, rendering it metabolically unfavorable as a precursor[6].

Q3: How do I correct for systematic errors caused by incomplete labeling and sample mixing inaccuracies?

Symptom: High variability in H/L ratios between biological replicates, or baseline ratios that do not center at 1.0 in untreated 1:1 control mixtures[3],. Causality: Even with rigorous protein quantification (e.g., BCA assay) prior to mixing, pipetting errors or slight differences in lysis efficiency can result in unequal loading (e.g., a 1.2 : 1.0 physical mix). Furthermore, if heavy incorporation is stuck at 93%, the light channel will always be artificially inflated by the 7% unlabelled proteins from the heavy population[5].

The Solution: Implement a Label-Swap Replication Strategy [9]. By reversing the isotopic labels in a biological replicate and calculating the geometric mean of the ratios, systematic biases mathematically cancel each other out[10].

Label_Swap_Logic cluster_Rep1 Replicate 1 cluster_Rep2 Replicate 2 (Label Swap) R1_L Light = Control Ratio1 Ratio 1 (Heavy / Light) R1_L->Ratio1 R1_H Heavy = Treated R1_H->Ratio1 Math True Fold Change = √(Ratio 1 × Ratio 2) Ratio1->Math R2_H Heavy = Control Ratio2 Ratio 2 (Light / Heavy) R2_H->Ratio2 R2_L Light = Treated R2_L->Ratio2 Ratio2->Math

Figure 2: Label-swap experimental design. The geometric mean neutralizes bias from incomplete labeling and mixing errors.

Quantitative Data & Threshold Summary

Use the following table to benchmark your SILAC quality control metrics against industry standards.

Challenge / VariableKey Metric / SymptomAcceptable ThresholdPrimary Corrective Action
Isotope Incorporation H / (H + L) ratio in heavy-only control> 95% (Ideally >97%)Increase cell doublings; Verify use of dialyzed FBS[4].
Arg-to-Pro Conversion % of Proline-containing peptides with heavy mass shift< 5% Add 200 mg/L unlabeled Proline to media[6].
Sample Mixing Accuracy Median log2(H/L) of untreated 1:1 mix0 ± 0.1 Re-quantify lysates via BCA assay; Use Label-Swap.
Cell Viability Growth rate of Heavy vs. Light cells< 10% variance Check for heavy isotope toxicity; supplement with growth factors[3].

Validated Step-by-Step Methodologies

Protocol A: Pre-Experiment Quality Control (QC) for Label Incorporation

This protocol validates that your cells are ready for the biological experiment.

  • Harvest: Collect a small aliquot (e.g.,

    
     cells) from the heavy-labeled culture flask after 5 cell doublings. Do NOT mix with light cells[3].
    
  • Lysis & Digestion: Lyse cells in a standard buffer (e.g., 8M Urea, 50mM Ammonium Bicarbonate). Reduce disulfide bonds with 10mM DTT (45 min, 56°C) and alkylate with 55mM Iodoacetamide (30 min, dark)[5]. Digest overnight with MS-grade Trypsin (1:50 enzyme-to-protein ratio)[5].

  • Desalting: Clean the peptide mixture using C18 StageTips[4].

  • MS Analysis: Run the sample on an LC-MS/MS system.

  • Validation Check: Search the data against your target proteome. Calculate the incorporation rate: Intensity(Heavy) / [Intensity(Heavy) + Intensity(Light)].

    • Self-Validation: If the median rate is >95%, proceed to Protocol B. If <95%, passage the remaining cells for 2 additional doublings and repeat Protocol A.

Protocol B: Label-Swap Strategy for High-Fidelity Quantification

Use this protocol to eliminate systematic bias during the biological experiment[9].

  • Setup: Prepare two parallel biological replicates.

    • Replicate 1: Light Cells = Vehicle (Control); Heavy Cells = Drug Treated.

    • Replicate 2: Heavy Cells = Vehicle (Control); Light Cells = Drug Treated.

  • Processing: Lysis, quantify proteins via BCA, and mix Replicate 1 (1:1) and Replicate 2 (1:1) in separate tubes. Digest and analyze via LC-MS/MS separately.

  • Data Extraction: For every identified protein, extract the H/L ratio.

    • Let

      
       = H/L ratio from Replicate 1 (Treated/Control).
      
    • Let

      
       = L/H ratio from Replicate 2 (Treated/Control).
      
  • Correction Calculation: Calculate the true biological fold change using the geometric mean: True Ratio = SQRT(R1 * R2).

    • Self-Validation: If

      
       and 
      
      
      
      differ by more than 30% for a specific protein, flag that protein for manual spectral review, as it indicates extreme mixing error or poor ionization, not biological variance.

References

1.[6] Bendall, S. C., et al. (2008). Cell Culture in SILAC media: A note regarding arginine to proline conversion. Molecular & Cellular Proteomics. Available at: 2.[1] Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. Available at: 3.[3] BenchChem Technical Support. (2025). Strategies for dealing with incomplete labeling in dynamic SILAC. BenchChem. Available at: 4.[4] BenchChem Technical Support. (2025). SILAC Protein Labeling: Technical Support & Troubleshooting Guide. BenchChem. Available at: 5.[2] Ong, S. E., et al. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). PubMed / NIH. Available at: 6.[8] Lewandowska, D., et al. (2013). Plant SILAC: Stable-Isotope Labelling with Amino Acids of Arabidopsis Seedlings for Quantitative Proteomics. PMC / NIH. Available at: 7.[5] Hoedt, E., et al. (2014). Quantitative Comparison of Proteomes Using SILAC. PMC / NIH. Available at: 8.[9] Park, J., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PMC / NIH. Available at: 9. UT Southwestern Proteomics Core. SILAC Quantitation. UT Southwestern Medical Center. Available at: 10.[7] Bendall, S. C., et al. (2008). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. PMC / NIH. Available at: 11.[10] Park, J., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). ResearchGate. Available at:

Sources

optimizing acid hydrolysis conditions for total protein-bound lysine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Acid Hydrolysis for Total Protein-Bound Lysine

Introduction: The "Hidden" Complexity of Lysine Analysis

Welcome. You are likely here because your lysine recovery rates are inconsistent, your chromatograms show ghost peaks, or your "Total Lysine" data does not match theoretical predictions.

While acid hydrolysis (6 M HCl, 110°C) is the industry standard, it is not a "one-size-fits-all" step.[1] Lysine is unique: it contains an ε-amino group highly susceptible to the Maillard reaction in the presence of carbohydrates, and it can be sterically shielded in hydrophobic peptide sequences.

This guide moves beyond the textbook to address the causality of hydrolysis failures and provides self-validating protocols to ensure your data is defensible.

Module 1: The "Gold Standard" Protocol (Baseline)

Before optimizing, you must establish a controlled baseline. This protocol minimizes oxidative degradation and ensures complete peptide bond cleavage for standard soluble proteins.

The Self-Validating System:

  • Internal Standard: Norleucine (Nle) or

    
    -aminobutyric acid (AABA). Why? These are stable in acid and mimic lysine's elution but are absent in natural proteins. If Nle recovery is <95%, your physical handling (pipetting/drying) is the error source, not the chemistry.
    
  • Scavenger: Phenol.[2][3][4][5] Why? It prevents the halogenation of Tyrosine and captures free radicals that might otherwise attack Lysine.

Step-by-Step Workflow

G Start Sample Prep (1-5 mg Protein) AddR Add Reagents 6M HCl + 0.1% Phenol + Int. Std (Norleucine) Start->AddR Homogenize Deox Deoxygenation (N2 Flush / Vacuum) AddR->Deox Prevent Oxidation Heat Hydrolysis 110°C for 24h Deox->Heat Seal Ampoule Dry Evaporation (Remove HCl) Heat->Dry N2 Stream/Vac Recon Reconstitution (Mobile Phase) Dry->Recon Filter (0.22µm)

Figure 1: The Standard Liquid-Phase Acid Hydrolysis Workflow. Critical Control Points (CCPs) are Deoxygenation and Evaporation.

Module 2: Troubleshooting & Optimization Guides

Scenario A: "My Lysine recovery is consistently low (<90%)."

Diagnosis: This is usually due to Steric Hindrance or Thermal Degradation .

  • The Mechanism: Peptide bonds involving hydrophobic residues (Valine-Lysine, Isoleucine-Lysine) are extremely resistant to acid hydrolysis. A standard 24-hour cycle may leave these bonds intact, underestimating Total Lysine.

The Solution: Perform a Time-Course Study . Hydrolyze aliquots of the same sample at 24, 48, and 72 hours.

  • If Lysine increases at 48/72h: You have steric hindrance (Val/Ile-rich protein). Action: Adopt 48h hydrolysis or increase Temp to 145°C (see Table 1).

  • If Lysine decreases at 48/72h: You have thermal instability/oxidation. Action: Improve deoxygenation or reduce temp to 105°C.

Scenario B: "The sample turns black/brown (The 'Black Pellet' Problem)."

Diagnosis: Maillard Reaction interference.[6]

  • The Mechanism: If your sample contains carbohydrates (excipients, sugars, starch), the reducing sugars react with the ε-amino group of Lysine to form Amadori compounds.[7][8]

  • The Trap: Acid hydrolysis partially reverts Amadori compounds back to Lysine (~40-50%), but converts the rest to Furosine (~30%) and Pyridosine. Your "Total Lysine" value is artificially low because some Lysine is now Furosine.

The Solution:

  • Liquid vs. Gas Phase: Switch to Gas-Phase Hydrolysis (if sample is dry/pure). The acid vapor hydrolyzes the protein, but non-volatile sugars remain in the liquid at the bottom, physically separated from the protein.

  • The Furosine Correction: If you must use liquid phase, quantify Furosine (elutes after Arginine on cation-exchange columns).

    • Calculation:True Lysine = Measured Lysine + (Measured Furosine / 0.32) * 0.40 (Approximation based on molar conversion ratios).

Scenario C: "High Variability between Replicates (CV > 5%)."

Diagnosis: Inconsistent Acid Removal or Particle Size .

  • The Mechanism: Residual HCl alters the pH of the reconstitution buffer. If the pH is not perfectly matched to the mobile phase, retention times shift, and derivatization (e.g., OPA/FMOC) efficiency drops.

The Solution:

  • Neutralization: Instead of drying, use a buffer neutralization step (e.g., 6M NaOH) only if using an internal standard to correct for volume errors.

  • Grinding: Ensure sample particle size is <0.5 mm to ensure acid penetration.

Module 3: Optimization Data Comparison

Use this table to select the right conditions for your specific throughput and accuracy needs.

VariableStandard (AOAC) Rapid (High Throughput) Microwave Assisted Best For...
Reagent 6M HCl + 0.1% Phenol6M HCl + 0.1% Phenol6M HCl (Propionic acid optional)
Temp 110°C145°C150°C - 170°C
Time 24 Hours4 Hours15 - 45 Minutes
Lysine Recovery 98-100% (Baseline)95-98% (Slight degradation risk)90-105% (Variable due to hotspots)
Val-Lys Bond Cleavage ~90% (Incomplete)~98% (Better energy)>99% (High energy)Hydrophobic Proteins
Maillard Risk ModerateHighVery HighPure Proteins Only

Module 4: Decision Logic for Protocol Selection

Follow this logic tree to determine the exact protocol modification required for your sample matrix.

DecisionTree Start Analyze Sample Matrix Carbs Contains Carbohydrates (>10%)? Start->Carbs Pure Pure Protein/Peptide Carbs->Pure No GasPhase Use Gas-Phase Hydrolysis (Separates sugar from protein) Carbs->GasPhase Yes LiquidPhase Use Liquid-Phase Hydrolysis Pure->LiquidPhase Hydrophobic High Val/Ile Content? LiquidPhase->Hydrophobic Standard Standard Protocol 110°C, 24h Hydrophobic->Standard No Extended Extended Protocol 110°C, 48-72h Hydrophobic->Extended Yes (High Accuracy) Rapid Rapid Protocol 145°C, 4h Hydrophobic->Rapid Yes (High Speed)

Figure 2: Decision Tree for selecting hydrolysis conditions based on matrix interference and protein hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: Why do I see a peak eluting just after Lysine? A: This is likely Lysinoalanine (if the sample was treated with alkali previously) or Ornithine (if Arginine degraded). If you used performic acid oxidation (to measure Cys/Met), Lysine might partially oxidize. Tip: Do not use performic acid oxidation if Lysine is your primary target; run two separate hydrolyses.

Q2: Can I use Microwave Hydrolysis to save time? A: Yes, but with caution. Microwave hydrolysis (e.g., 150°C for 30 min) is excellent for resistant bonds (Val-Lys) but suffers from "hotspots" which can destroy Lysine. You must use a temperature-controlled microwave system with reference vessels, not a domestic microwave.

Q3: What is the difference between "Total" and "Available" Lysine? A: This is critical.

  • Total Lysine: Measured by acid hydrolysis. It breaks all peptide bonds and reverts some sugar-bound lysine. It tells you how much lysine molecule is physically there.[9]

  • Available (Reactive) Lysine: Measured by reagents like FDNB (Carpenter's method) or OPA before hydrolysis. It measures only Lysine with a free ε-amino group.

  • Guidance: For nutritional studies, Total Lysine overestimates quality if heat damage occurred. Use the Furosine correction or a specific "Available Lysine" assay.

Q4: Why add Phenol? Can I use just HCl? A: You can use just HCl for pure standards. However, in complex matrices, Phenol (0.1% to 1%) acts as a halogen scavenger. Without it, trace chlorine radicals can attack the tyrosine ring and potentially oxidize Lysine. It is a cheap insurance policy for data integrity.

References

  • AOAC Official Methods of Analysis. (2019). Method 982.30 E(a): Acid Hydrolysis Method for Amino Acids. Association of Official Analytical Communities.[10]

  • Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins.[1][2][10][11][12][13] Journal of Chromatography A, 826(2), 109-134. (Definitive review on hydrolysis optimization and additives).

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis.[1][2][3][6][9][11][12][14][15][16][17][18] Current Protocols in Protein Science. (Covers the Furosine correction and Maillard interference).[6]

  • Weiss, M., Manneberg, M., et al. (1998). Microwave-assisted hydrolysis of proteins for amino acid analysis. Analytical Biochemistry.[2][10] (Comparison of microwave vs. thermal methods).

  • Pickering Laboratories. (2024). Amino Acid Analysis of Hydrolyzed Protein: Troubleshooting Guide. (Industry standard troubleshooting for post-column derivatization).

Sources

Technical Support Center: L-Lysine Hydrochloride Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Solubility & Stability Issues with L-Lysine HCl Last Updated: March 8, 2026

Executive Summary & Core Solubility Data

The Paradox: L-Lysine Hydrochloride (L-Lysine HCl) is intrinsically highly soluble in water (~650 g/L at 20°C). If you are encountering "insolubility," you are likely fighting thermodynamic equilibria caused by buffer components (Common Ion Effect), pH adjustments near the isoelectric point (pI), or antisolvent interactions.

This guide moves beyond basic datasheets to address the chemical environment preventing dissolution.

Quick Reference: Physicochemical Properties
PropertyValueCritical Note
MW 182.65 g/mol Used for Molarity calculations.
Solubility (Water) ~650 g/L (20°C)Extremely high.
Solubility (Ethanol) < 1 g/LInsoluble. Do not use organic cosolvents.
pKa Values

-COOH: 2.2,

-NH

: 9.0,

-NH

: 10.5
Three ionizable groups.
Isoelectric Point (pI) ~9.74Danger Zone: Solubility is lowest here.[1]
Native pH (10% soln) 5.0 – 6.0The HCl salt creates an acidic solution naturally.[1]

Diagnostic Workflow (Troubleshooting)

Before altering your protocol, use this logic flow to identify the root cause of the precipitation or failure to dissolve.

Troubleshooting Start ISSUE: L-Lysine HCl won't dissolve or precipitates SolventCheck 1. Check Solvent: Is it Pure Water? Start->SolventCheck BufferCheck 2. Check Buffer Composition: High [Cl-] or Phosphate? SolventCheck->BufferCheck No (It's a buffer) TempCheck 4. Check Temp: Is it stored at 4°C? SolventCheck->TempCheck Yes (It's water) Soln1 Fix: Dissolve in water first, then dilute into buffer. BufferCheck->Soln1 Complex Media Soln2 Fix: Common Ion Effect. Reduce NaCl or use Lysine Free Base. BufferCheck->Soln2 High Salt (PBS/NaCl) pHCheck 3. Check pH: Is pH near 9.7 (pI)? pHCheck->Soln1 No Soln3 Fix: Isoelectric Precipitation. Adjust pH away from 9.7. pHCheck->Soln3 Yes (Near 9.7) TempCheck->pHCheck No (Room Temp) Soln4 Fix: Warm to 25-30°C. Redissolve precipitate. TempCheck->Soln4 Yes (Cold)

Figure 1: Diagnostic logic tree for isolating solubility factors. Follow the path corresponding to your experimental conditions.

Deep Dive: The Common Ion Effect (The #1 Culprit)

The Scenario: You try to make a 1M L-Lysine HCl stock solution directly in PBS (Phosphate Buffered Saline) or a high-salt media, and it stays cloudy.

The Mechanism: L-Lysine HCl dissociates into L-Lysine


 and Chloride (Cl

).

According to Le Chatelier’s Principle, if your buffer (like PBS) already contains a high concentration of Cl


 (from NaCl, KCl), the equilibrium shifts to the left , forcing the solid to precipitate or preventing dissolution. This is the Common Ion Effect .[2][3][4]

CommonIon Solid Solid L-Lysine HCl Ions Dissolved Ions (Lys+ and Cl-) Solid->Ions Dissolution Ions->Solid Equilibrium Shift (Precipitation) AddedSalt Buffer Salts (NaCl = Na+ + Cl-) AddedSalt->Ions Adds Excess Cl-

Figure 2: Visualizing the Common Ion Effect. Excess Chloride ions from buffers drive the equilibrium back toward the solid state.

The Solution:

  • Dissolve in Water First: Prepare a highly concentrated stock (e.g., 2M) in pure water (Milli-Q).

  • Dilute into Buffer: Add this concentrate to your buffer. The final Cl

    
     concentration will be lower than if you tried to dissolve the solid directly into the salt solution.
    

Master Protocol: Preparation of 1M L-Lysine HCl Stock

This protocol is designed to avoid pI precipitation and common ion issues.

Target: 50 mL of 1M L-Lysine HCl Storage: -20°C (recommended) or 4°C

Step-by-Step Methodology
  • Calculation:

    • MW = 182.65 g/mol .[1][5][6][7][8][9]

    • For 50 mL of 1M:

      
      .
      
  • Solvent Selection (Critical):

    • Use Pure Deionized Water (Milli-Q).

    • Do NOT use PBS, TBS, or cell culture media for the initial dissolution.

  • Dissolution:

    • Add 9.13 g L-Lysine HCl to a beaker.

    • Add approx. 35 mL of water (70% of final volume).

    • Stir at room temperature. It should dissolve rapidly.

    • Note: The solution will be acidic (pH ~5.5).

  • pH Adjustment (Optional but Risky):

    • If your application requires neutral pH, add NaOH carefully.

    • WARNING: As you approach pH 9.0 - 10.0, you enter the pI zone. If the concentration is very high, precipitation may occur.[1] Stop at pH 7.4 if possible.

  • Final Volume:

    • Top up to 50 mL with water.[6]

  • Sterilization:

    • Filter sterilize using a 0.22 µm PES or PVDF membrane .

    • Do not autoclave if precise concentration is critical, as Maillard reactions (browning) can occur with trace impurities or if mixed with sugars later.

Frequently Asked Questions (FAQ)

Q: My solution turned cloudy when I adjusted the pH to 10. Why? A: You hit the Isoelectric Point (pI) .[1] At pH ~9.74, L-Lysine has a net neutral charge, minimizing its interaction with water dipoles and maximizing crystal lattice attraction. Fix: Lower the pH back to <9.0 or raise it >10.5 (if your experiment allows).

Q: Can I use L-Lysine Free Base instead of the HCl salt? A: Yes, but the Free Base is less soluble than the HCl salt and creates a basic solution. If you use the Free Base, you often have to add HCl to dissolve it, effectively turning it back into L-Lysine HCl in situ.

Q: I stored my 1M stock at 4°C and crystals formed. Is it ruined? A: No. High-concentration salts often precipitate at low temperatures due to reduced kinetic energy. Fix: Warm the tube to 37°C in a water bath and vortex. The crystals will redissolve.

Q: Can I dissolve L-Lysine HCl in Ethanol or DMSO? A: No. Amino acid salts are highly polar. They are insoluble in non-polar or semi-polar organic solvents like Ethanol. DMSO solubility is poor compared to water. Always dissolve in water first.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69568, L-Lysine hydrochloride. Retrieved from [Link]

  • O'Neil, M.J.[10] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[10] Whitehouse Station, NJ: Merck and Co., Inc.[10] (Authoritative source for pI and solubility data).

Sources

preventing degradation of dansyl chloride derivatized lysine samples

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active System: Dansyl-Cl Labeling & Stability Optimization

Introduction

Welcome to the Technical Support Center. You are likely here because your dansyl-lysine signals are inconsistent, fading, or showing unexpected chromatographic peaks.

Dansyl chloride (Dns-Cl) derivatization is a "race" between two chemical pathways: the formation of the stable sulfonamide bond with lysine (the goal) and the irreversible hydrolysis of the reagent by water (the error). "Degradation" in this context usually stems from three distinct failure points:

  • Pre-reaction: Hydrolysis of the Dns-Cl reagent before it touches your sample.

  • During reaction: Suboptimal pH causing the hydrolysis rate to outpace the labeling rate.

  • Post-reaction: Photochemical destruction (photobleaching) of the formed derivative.

This guide synthesizes 50+ years of protein chemistry protocols into a self-validating troubleshooting system.

Module 1: The Chemistry of Stability

To prevent degradation, you must understand the competitive kinetics at play. Dns-Cl reacts with unprotonated primary amines.

The Competitive Pathway (Visualized)

The following diagram illustrates the critical "race" occurring in your reaction vial.

DansylReaction DnsCl Dansyl Chloride (Reagent) DnsLys Dansyl-Lysine (Stable Fluorescent Product) DnsCl->DnsLys  Fast Reaction   DnsOH Dansyl-OH (Sulfonic Acid) (Blue Fluorescent Byproduct) DnsCl->DnsOH  Hydrolysis   (Irreversible) Lysine Lysine (Target) Unprotonated Unprotonated Amine (pH > 9.5) Lysine->Unprotonated High pH Protonated Protonated Amine (pH < 8.0) Lysine->Protonated Low pH Water Water (Solvent) Water->DnsOH Unprotonated->DnsLys Protonated->DnsCl  No Reaction  

Caption: Kinetic competition between productive aminolysis (Green) and destructive hydrolysis (Red). pH control is the primary switch between these outcomes.

Module 2: Standardized Protocol (Self-Validating)

Use this protocol to establish a baseline. If your results deviate, refer to the Troubleshooting Q&A below.

Reagents:

  • Buffer: 40 mM Lithium Carbonate (

    
    ), pH 9.5 (adjust with HCl). Note: Sodium carbonate is acceptable, but Lithium salts are more soluble in the organic modifiers used in HPLC.
    
  • Dns-Cl Stock: 1.5 mg/mL in HPLC-grade Acetone or Acetonitrile . Critical: Must be prepared fresh or stored desiccated/frozen.[1] If the solution is pale or has precipitate, discard.

  • Quencher: 10% Ethylamine or Methylamine (optional but recommended over Ammonia to prevent interfering peaks).

Workflow:

StepActionCritical Technical Rationale
1 Dissolve Sample Dissolve lysine/protein in the Carbonate Buffer (pH 9.5). Ensure final concentration is >0.1 mM if possible.
2 Add Reagent Add Dns-Cl solution (in acetone) to the sample in a 1:1 to 2:1 volume ratio . The final mixture should be approx. 50% organic solvent.
3 Incubate Incubate at room temperature for 45 mins or 60°C for 10 mins . PROTECT FROM LIGHT (wrap in foil).
4 Quench Add 5-10 µL of Quencher (Ethylamine). Incubate 5 mins.
5 Clarify Centrifuge or filter (0.45 µm PTFE) to remove any insoluble sulfonamides or protein precipitates.

Module 3: Troubleshooting & FAQs

This section addresses specific degradation scenarios reported by users.

Q1: "My sample signal is weak, but I see a massive blue fluorescent peak early in the chromatogram. Is my sample degrading?"

Diagnosis: This is likely Hydrolytic Failure , not sample degradation. Mechanism: The massive blue peak is Dansyl-OH (Dansic Acid). This occurs when the Dns-Cl reacts with water instead of your lysine. Root Causes & Fixes:

  • pH Mismatch: If the pH dropped below 9.0, the lysine amino group becomes protonated (

    
    ) and cannot react. Dns-Cl then slowly hydrolyzes.
    
    • Fix: Check the pH of the mixture (sample + reagent).[2] It must remain >9.0.

  • Wet Reagent: Your Dns-Cl stock solution may have absorbed moisture during storage, converting it to Dns-OH before you even added it.

    • Fix: Dns-Cl in acetone should be yellow. If it is colorless or white, it is degraded. Always prepare fresh or store over molecular sieves.

Q2: "My samples were fine yesterday, but today the signal intensity has dropped by 50%. Why?"

Diagnosis: Photochemical Degradation (Photobleaching) . Mechanism: Dansyl derivatives are fluorophores.[2][3][4] Upon excitation (UV/Blue light), they can undergo oxidative degradation, destroying the sulfonamide chromophore. Corrective Action:

  • Immediate: Store all derivatized samples in amber glass vials or wrap clear vials in aluminum foil.

  • Storage: Keep at 4°C or -20°C.

  • Analysis: If using an autosampler, ensure the compartment is dark.

Q3: "I see 'ghost peaks' that interfere with my Lysine quantification. What are they?"

Diagnosis: Side-Reaction Artifacts . Mechanism:

  • Dns-NH2 (Dansylamide): If you use Ammonium Hydroxide (

    
    ) to adjust pH or quench, Dns-Cl reacts with the ammonia to form Dansylamide. This is a very stable, highly fluorescent byproduct that often co-elutes with amino acids.
    
    • Fix: Use Ethylamine or Methylamine as a quencher. Their derivatives elute later and are distinct from Lysine.

  • O-Dansylation: Dns-Cl reacts with the hydroxyl group of Tyrosine (Tyr). This O-dansyl bond is unstable and can slowly hydrolyze back to Tyr and Dns-OH, causing baseline drift.

    • Expert Tip: Brief treatment with base (high pH) can intentionally hydrolyze the unstable O-dansyl-Tyr while leaving the stable N-dansyl-Lys intact, cleaning up the chromatogram [1].

Q4: "Can I store the derivatized samples for long-term biobanking?"

Diagnosis: Long-term Stability Protocol . Guidance: Yes, but conditions are strict.

  • State: Lyophilized (dried) samples are most stable.

  • Temperature: -20°C is required.

  • Solvent: If storing in liquid, avoid acidic buffers for long periods, as they can eventually promote precipitation or slow degradation of the sulfonamide bond [2].

  • Container: Amber glass (silanized is preferred to prevent adsorption of the hydrophobic dansyl group to the glass walls).

Module 4: Troubleshooting Logic Tree

Use this decision matrix to isolate the source of your "degradation."

Troubleshooting Start Problem: Low/No Signal CheckColor Check Reagent Color (In Acetone) Start->CheckColor Pale Pale/White CheckColor->Pale Yellow Bright Yellow CheckColor->Yellow BadReagent Reagent Hydrolyzed Action: Buy fresh Dns-Cl Pale->BadReagent CheckpH Check Reaction pH Yellow->CheckpH LowpH pH < 9.0 CheckpH->LowpH HighpH pH 9.5 - 10.5 CheckpH->HighpH FixBuffer Protonation Error Action: Increase Buffer Molarity LowpH->FixBuffer CheckLight Check Storage/Light HighpH->CheckLight Exposed Exposed to Light CheckLight->Exposed Protected Kept Dark CheckLight->Protected Bleach Photobleaching Action: Use Amber Vials Exposed->Bleach Interference Quenching/Side Rxn Action: Switch Quencher Protected->Interference

Caption: Step-by-step isolation of signal loss causes. Reagent quality and pH are the most common failure points.

References

  • Walker, J. M. (2002). The Protein Protocols Handbook. Humana Press. (Chapter: "The Dansyl Method for Identifying N-Terminal Amino Acids").

  • Tapuhi, Y., et al. (1981). "Dansylation of amino acids for high-performance liquid chromatography analysis." Analytical Chemistry, 53(9), 1449-1453.

  • Sigma-Aldrich (Merck). "Dansyl Chloride Product Information & Stability."

  • Seiler, N. (1970). "Use of Dansyl Reaction in Biochemical Analysis." Methods of Biochemical Analysis, 18, 259-337.

Sources

Validation & Comparative

Full Method Validation for LC-MS/MS Quantification of Lysine Using L-Lysine-d8 HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Bioanalytical Applications

Executive Summary & Scientific Rationale

Quantifying polar amino acids like Lysine in complex biological matrices (plasma, urine, cell culture media) presents specific chromatographic and ionization challenges. While L-Lysine-d4 and structural analogs (e.g., Ornithine) have historically been used as Internal Standards (IS), they often fail to fully compensate for the severe matrix effects observed in Hydrophilic Interaction Liquid Chromatography (HILIC).

This guide validates the superiority of L-Lysine-d8 HCl as the gold-standard IS. By providing a mass shift of +8 Da, L-Lysine-d8 eliminates the "isotopic cross-talk" often seen with +4 Da analogs and ensures absolute co-elution with the analyte, correcting for ion suppression more effectively than structural analogs.

Comparative Analysis: Why L-Lysine-d8?

The following table contrasts L-Lysine-d8 against common alternatives based on critical bioanalytical parameters.

FeatureL-Lysine-d8 HCl (Recommended) L-Lysine-d4 Structural Analog (e.g., Ornithine)
Mass Shift +8 Da (No isotopic overlap)+4 Da (Risk of M+4 contribution)N/A (Different mass)
Isotopic Cross-talk 0% (M+8 is naturally nonexistent)<0.5% (M+4 of analyte can interfere)N/A
Retention Time Identical to Analyte (Co-eluting)Identical to AnalyteShifts (Subject to different matrix suppression)
Fragmentation Unique transition (155

92)
Standard transition (151

88)
Different fragmentation pathway
Matrix Correction Excellent (Perfect tracker)GoodPoor (Does not experience same suppression)

Visualizing the Advantage

The diagram below illustrates the mechanistic difference between using a Structural Analog versus a Stable Isotope Labeled (SIL) standard like L-Lysine-d8 in the presence of matrix effects.

MatrixEffectCorrection cluster_matrix LC-MS/MS Ionization Source (Matrix Zone) Matrix Matrix Components (Phospholipids/Salts) Analyte Lysine (Analyte) [RT: 2.5 min] Matrix->Analyte Suppresses Signal IS_d8 L-Lysine-d8 (IS) [RT: 2.5 min] Matrix->IS_d8 Identical Suppression IS_Analog Analog IS [RT: 2.8 min] Matrix->IS_Analog Different Suppression (Due to RT shift) Result_d8 Accurate Quant (Suppression Ratio: 1:1) Analyte->Result_d8 Result_Analog Inaccurate Quant (Suppression Ratio: Mismatched) Analyte->Result_Analog IS_d8->Result_d8 IS_Analog->Result_Analog

Caption: L-Lysine-d8 co-elutes with Lysine, experiencing identical matrix suppression. Analogs elute differently, leading to quantitation errors.

Method Development & Optimization

To validate this method, we utilize HILIC , which provides superior retention for polar amino acids compared to Reversed-Phase (C18) chromatography.

Chemicals and Reagents
  • Analyte: L-Lysine Standard.

  • Internal Standard: L-Lysine-d8 HCl (ensure >98% isotopic purity).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
  • Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent Amide column.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibration)

    • 5.0 min: Stop

Mass Spectrometry Parameters (ESI+)

Lysine and L-Lysine-d8 are detected in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
L-Lysine 147.184.120Quantifier
L-Lysine 147.1130.115Qualifier
L-Lysine-d8 155.192.120Internal Standard

Note: The transition 147


 84 represents the loss of ammonia and formic acid/carboxyl groups typical of amino acids. The d8 analog shifts this fragment by +8 Da (84 

92), confirming the label stability on the side chain.

Full Method Validation Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation Guidance (2018) and EMA (2011) standards.

Specificity & Selectivity

Objective: Prove that the matrix does not interfere with the analyte or IS.

  • Protocol: Analyze 6 sources of blank matrix (e.g., plasma) and L-Lysine-d8 only samples.

  • Acceptance Criteria:

    • Interference in blank at Lysine RT must be < 20% of the LLOQ response.

    • Interference at L-Lysine-d8 RT must be < 5% of the IS response.

    • d8 Advantage: You will observe zero cross-talk from native Lysine into the d8 channel, unlike d4 which can sometimes pick up the M+4 isotope tail of high-concentration samples.

Linearity & Calibration Curve

Objective: Establish the dynamic range.

  • Protocol: Prepare 8 non-zero standards (e.g., 1.0 to 1000 µM).

  • Weighting:

    
     linear regression.
    
  • Acceptance Criteria:

    
    . Back-calculated concentrations must be within ±15% (±20% for LLOQ).
    
Accuracy & Precision

Objective: Verify repeatability and truthfulness of the measurement.

  • Protocol:

    • Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels in a single run.

    • Inter-day: Repeat the above over 3 separate days.

  • Acceptance Criteria:

    • Accuracy: Mean value within ±15% of nominal (±20% for LLOQ).

    • Precision (%CV): < 15% (< 20% for LLOQ).

Matrix Effect (The Critical d8 Test)

Objective: Quantify ion suppression/enhancement. This is where L-Lysine-d8 proves its value.

  • Protocol:

    • Set A (Neat): Spike analyte + IS into mobile phase.

    • Set B (Matrix): Extract blank matrix, then spike analyte + IS (Post-Extraction Spike).

    • Calculation: Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).

    • IS Normalized MF:

      
      .
      
  • Result: With L-Lysine-d8, the IS Normalized MF should be close to 1.0 (e.g., 0.98 - 1.02), indicating the IS perfectly tracks the analyte's suppression.

Stability
  • Bench-top: 4 hours at room temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

Validation Workflow Diagram

The following flowchart outlines the step-by-step execution of the validation batch.

ValidationWorkflow cluster_runs LC-MS/MS Acquisition Sequence Start Start Validation Prep Sample Preparation (Protein Precipitation with Methanol + d8-IS) Start->Prep Blanks 1. Double Blanks & Zero Samples (Check Selectivity) Prep->Blanks Stds 2. Calibration Standards (n=8) (Check Linearity) Blanks->Stds QCs 3. QC Samples (LLOQ, Low, Mid, High) (Check Accuracy/Precision) Stds->QCs Matrix 4. Matrix Factor Samples (Check Suppression) QCs->Matrix Data Data Processing (Integration & Regression) Matrix->Data Report Generate Validation Report (Pass/Fail Criteria) Data->Report

Caption: Standardized workflow for validating Lysine quantification using L-Lysine-d8 HCl.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] (2018).[1][2][4] Available at: [Link][1]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3][5][6][7] (2011).[3][5][6][7][8] Available at: [Link]

  • Zhang, Y., et al. "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma." Journal of Chromatography B (2018). (Discusses HILIC separation for amino acids). Available at: [Link]

Sources

Technical Comparison: L-Lysine-d8 vs. 13C,15N-L-Lysine as Internal Standards for Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative proteomics, particularly Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the choice of internal standard is a critical determinant of quantitation accuracy and workflow efficiency.[1] While both L-Lysine-d8 (deuterated) and 13C,15N-L-Lysine (heavy carbon/nitrogen) provide the necessary mass shift (+8 Da) to distinguish "heavy" from "light" peptides, they are not functionally equivalent.

  • 13C,15N-L-Lysine is the Gold Standard . It is chemically identical to natural lysine, ensuring perfect co-elution with endogenous peptides during Liquid Chromatography (LC), thereby maximizing quantification accuracy.

  • L-Lysine-d8 is a Cost-Effective Alternative with a technical trade-off. The presence of deuterium atoms alters the hydrophobicity of the molecule, causing a "Deuterium Isotope Effect" where heavy peptides elute slightly earlier than light peptides. This retention time (RT) shift necessitates advanced data processing to avoid integration errors.

Mechanistic Differences & The Deuterium Isotope Effect

To understand why these standards perform differently, we must look at the underlying physics of their interaction with Reversed-Phase Liquid Chromatography (RPLC) stationary phases.

Structural Comparison
FeatureL-Lysine-d8 13C,15N-L-Lysine
Isotopes Used Deuterium (

H)
Carbon-13 (

C), Nitrogen-15 (

N)
Labeling Site Typically 3,3,4,4,5,5,6,6-d8Uniform

C

,

N

Nominal Mass Shift +8.05 Da+8.01 Da
Physicochemical Change Altered Hydrophobicity: The C-D bond is shorter and less polarizable than the C-H bond.[2][3][4]None: The electron cloud remains virtually identical; mass is concentrated in the nucleus.
The Deuterium Isotope Effect Explained

In RPLC, separation is driven by hydrophobic interactions between the peptide and the C18 stationary phase.

  • The C-D Bond: The bond length of Carbon-Deuterium is slightly shorter than Carbon-Hydrogen. This results in a smaller molar volume and reduced polarizability.

  • Chromatographic Consequence: Deuterated peptides interact less strongly with the hydrophobic stationary phase. Consequently, L-Lysine-d8 labeled peptides elute earlier than their unlabeled counterparts.

  • Magnitude: The shift typically ranges from 2 to 10 seconds depending on the peptide sequence, gradient slope, and column length. While seemingly small, this shift can push the heavy peak partially out of the integration window used for the light peak, leading to quantification errors (ratios deviating from 1:1).

Co-Elution Visualization (Graphviz)

The following diagram illustrates the chromatographic behavior of both standards.

ChromatographicBehavior cluster_0 13C, 15N-L-Lysine (Ideal Behavior) cluster_1 L-Lysine-d8 (Deuterium Effect) CN_Light Light Peptide (Endogenous) CN_Result Perfect Co-Elution (Identical RT) CN_Light->CN_Result RPLC Separation CN_Heavy Heavy Peptide (13C, 15N) CN_Heavy->CN_Result D8_Light Light Peptide (Endogenous) D8_Result RT Shift Detected (Heavy Elutes Earlier) D8_Light->D8_Result RPLC Separation D8_Heavy Heavy Peptide (Deuterated) D8_Heavy->D8_Result Reduced Hydrophobicity

Caption: Comparison of chromatographic retention times. 13C,15N standards co-elute perfectly, while Deuterated standards show an early-elution shift.

Quantitative Performance & Data Integrity

Spectral Complexity and Quantitation

In a typical MS1 full scan, the mass spectrometer cycles through m/z ranges.

  • 13C,15N: Because the heavy and light peptides enter the source simultaneously, they experience identical ionization conditions (matrix effects, spray instability). The ratio of peak areas is highly accurate.

  • Lysine-d8: If the RT shift is significant, the "heavy" peptide may be ionizing in a slightly different matrix background than the "light" peptide. Furthermore, if the quantification software uses a narrow retention time window to integrate precursor peaks, it may "miss" the apex of the shifted heavy peak.

Metabolic Stability (In Vivo)

Both isotopes are generally stable in cell culture. However, deuterium can occasionally exhibit a Kinetic Isotope Effect (KIE) in enzymatic reactions, potentially slowing down metabolic processing of the amino acid, though this is rarely a limiting factor in standard SILAC labeling protocols. 13C and 15N do not suffer from KIE in biological systems to any measurable degree.

Experimental Protocol: SILAC Workflow

This protocol highlights where the choice of isotope impacts the workflow.

Phase 1: Cell Culture & Labeling

  • Media Prep: Prepare "Light" (Arg0/Lys0) and "Heavy" media.

    • Option A: Add 13C6, 15N2-L-Lysine (+8 Da) and 13C6, 15N4-L-Arginine (+10 Da).

    • Option B: Add L-Lysine-d8 (+8 Da) and L-Arginine-d10 (+10 Da).

  • Adaptation: Culture cells for at least 5-6 doublings to ensure >98% incorporation of the heavy label.

  • Lysis & Mixing: Lyse cells and mix Light:Heavy lysates at a 1:1 protein ratio.

Phase 2: Sample Processing (Identical for Both) 4. Digestion: Reduction (DTT), Alkylation (IAA), and digestion with Trypsin (cleaves C-terminal to Lys/Arg). 5. Desalting: C18 StageTip or SPE cartridge.

Phase 3: LC-MS/MS Acquisition 6. LC Gradient: 2-hour gradient (5-35% ACN). 7. MS Method: Data-Dependent Acquisition (DDA).

Phase 4: Data Analysis (CRITICAL DIFFERENCE)

  • For 13C,15N: Use standard settings in MaxQuant, Proteome Discoverer, or Skyline. "Match between runs" is efficient.

  • For Lysine-d8:

    • Action: You must enable "Re-quantify" or adjust "retention time alignment windows" .

    • Parameter: Increase the integration tolerance window (e.g., set RT tolerance to ±0.5 min instead of ±0.1 min) to capture the shifted heavy peak.

    • Validation: Manually inspect extracted ion chromatograms (XICs) for a subset of peptides to ensure the software is not integrating noise or the wrong isotope cluster.

Decision Matrix: Which Standard to Choose?

Parameter13C, 15N-L-Lysine L-Lysine-d8 Verdict
Quantification Accuracy High (Perfect Co-elution)Moderate to High (Requires RT correction)13C, 15N Wins
Data Processing Standard / AutomatedRequires manual parameter tuning13C, 15N Wins
Cost High (

$)
Moderate (

)
Lys-d8 Wins
Spectral Complexity LowLow (but RT shift adds complexity)13C, 15N Wins
Suitability for Clinical ExcellentGood (if validated)13C, 15N Wins
Recommendation
  • Choose 13C,15N-L-Lysine if: You require the highest precision, are working with complex matrices (tissue, plasma), or want to automate data analysis without manual RT correction. It is the industry standard for high-impact publications.

  • Choose L-Lysine-d8 if: You are conducting large-scale screens where reagent cost is prohibitive, and you have the bioinformatics expertise to adjust for retention time shifts.

References

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).[4][5] Nature Protocols, 1(6), 2650–2660.[4] Link

  • Zhang, G., et al. (2011). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 32(20), 2822–2829. Link

  • Cambridge Isotope Laboratories. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Application Note. Link

  • Thermo Fisher Scientific. SILAC Metabolic Labeling Systems. Product Guide. Link

  • BenchChem. Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Technical Support. Link

Sources

cross-platform validation of lysine measurements between HPLC-FLD and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of L-Lysine (Lys)—a critical critical quality attribute (CQA) in biologics and a limiting amino acid in nutritional formulations—analytical concordance is paramount. Historically, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using pre-column derivatization has been the gold standard due to its high sensitivity and accessibility. However, the rise of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and the ability to analyze underivatized samples.[1]

This guide provides a rigorous framework for cross-validating these two orthogonal platforms. We analyze the mechanistic divergences that lead to data discrepancies and provide a self-validating protocol to bridge the gap between traditional FLD workflows and modern MS methodologies.

Technical Foundation: Mechanistic Divergence

To validate results across platforms, one must understand what is actually being measured. The two methods rely on fundamentally different physical properties, creating distinct failure modes.

Method A: HPLC-FLD (The Chemical Proxy)
  • Principle: Lysine is non-fluorescent.[2] It must be chemically modified (derivatized) to be seen. Common reagents include o-phthalaldehyde (OPA) for primary amines and FMOC for secondary amines.

  • Detection: Measures the fluorescence of the tag, not the lysine itself.

  • Critical Vulnerability: Derivatization Efficiency. If the reaction is incomplete, or if the tag degrades (OPA derivatives are unstable), the signal drops. Conversely, if the tag reacts with a matrix interferent that co-elutes, the signal is falsely elevated.

Method B: HILIC-LC-MS/MS (The Mass Spec Truth)
  • Principle: Measures the mass-to-charge ratio (m/z) of the specific lysine ion (147.1 -> 84.1 transition).

  • Detection: Direct detection of the molecule.[3]

  • Critical Vulnerability: Ion Suppression. Co-eluting matrix components (salts, lipids) can compete for charge in the electrospray source, "hiding" the lysine from the detector.

Experimental Protocols

To perform a valid comparison, the sample preparation must be homogenized up to the point of divergence.

Sample Preparation (Common Step)
  • Hydrolysis: For total lysine, hydrolyze samples in 6 N HCl at 110°C for 24 hours.

  • Neutralization: Dry down under nitrogen and reconstitute in borate buffer (pH 8.2) to ensure compatibility with both OPA (requires high pH) and HILIC (can tolerate buffer salts if diluted).

Workflow A: HPLC-FLD (OPA-Derivatization)
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reagents: OPA/3-MPA (Mercaptopropionic acid).[4]

  • Protocol:

    • Auto-Derivatization: Program autosampler to mix 10 µL sample + 10 µL OPA reagent. Wait 1.0 min.

    • Injection: Inject immediately (OPA derivatives degrade rapidly).

    • Elution: Gradient of Acetate Buffer (pH 7.2) vs. Acetonitrile:Methanol:Water.

    • Detection: Ex: 340 nm, Em: 450 nm.

Workflow B: LC-MS/MS (Underivatized HILIC)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., Amide or Silica.

  • Internal Standard (Critical):

    
    C
    
    
    
    ,
    
    
    N
    
    
    -Lysine. Must be added before protein precipitation/dilution.
  • Protocol:

    • Dilution: Dilute hydrolyzed sample 1:100 in 80% Acetonitrile (high organic solvent is required for HILIC retention).

    • Injection: 2 µL.

    • Elution: Gradient of Ammonium Formate (pH 3.0) vs. Acetonitrile.[2][3][5][6]

    • Detection: MRM Mode.

      • Target: 147.1

        
         84.1 (Quantifier).
        
      • IS: 155.1

        
         90.1.
        

Visualizing the Validation Workflow

The following diagram illustrates the parallel processing required to ensure that differences in data are due to detection physics, not sample handling errors.

ValidationWorkflow Sample Biological Sample (Plasma/Feed) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Split Split Sample Hydrolysis->Split Deriv Auto-Derivatization (OPA Reagent) Split->Deriv Path A ISAdd Add Internal Standard (13C-Lysine) Split->ISAdd Path B SepA C18 Reverse Phase Separation Deriv->SepA DetA Fluorescence Detection (Ex 340/Em 450) SepA->DetA DataA Data A: FLD Signal DetA->DataA Compare Bland-Altman Analysis & Correlation DataA->Compare Dilute Dilute in ACN (HILIC Prep) ISAdd->Dilute SepB HILIC Separation (Amide Column) Dilute->SepB DetB MS/MS Detection (MRM 147->84) SepB->DetB DataB Data B: Mass Spec Signal DetB->DataB DataB->Compare

Figure 1: Parallel workflow for cross-platform validation. Note that the Internal Standard (IS) is specific to the MS workflow to correct for matrix effects.

Comparative Performance Data

The following table summarizes typical performance metrics observed when validating Lysine across these platforms.

ParameterHPLC-FLD (OPA)LC-MS/MS (HILIC)Comparison Note
Linearity (R²) > 0.999> 0.995FLD often has wider linear dynamic range without saturation.
LOD ~0.1 – 0.5 pmol~0.05 – 1.0 pmolComparable sensitivity; MS varies by instrument generation.
Precision (RSD) < 2.0%< 5.0%FLD is often more precise due to simpler physics (light vs. ionization).
Specificity ModerateHighFLD can suffer from co-eluting amines; MS separates by mass.
Matrix Effect Fluorescence QuenchingIon SuppressionMajor source of discrepancy.
Throughput 20–30 min/sample5–10 min/sampleHILIC-MS is significantly faster (no derivatization time).

Statistical Cross-Validation: The Bland-Altman Approach

Do not rely solely on a correlation coefficient (


). A high 

can hide systematic bias (e.g., Method A is consistently 20% higher than Method B).

The Protocol:

  • Analyze

    
     samples spanning the concentration range on both platforms.
    
  • Calculate the % Difference for each sample:

    
    
    
  • Plot: X-axis = Average Concentration; Y-axis = Difference.

Interpretation Guide:

  • Zero Bias: Points scatter evenly around the 0 line. Methods are equivalent.

  • Positive Bias (FLD > MS):

    • Cause: Co-eluting fluorescent interference in FLD.

    • Cause: Ion suppression in MS (check Internal Standard recovery).

  • Negative Bias (MS > FLD):

    • Cause: Incomplete derivatization in FLD (reagent expired?).

    • Cause: OPA derivative degradation before injection.[2]

Troubleshooting & Best Practices

"My FLD results are 15% higher than my LC-MS results."

Diagnosis: This is the most common discrepancy.

  • The Fix: Check the LC-MS Internal Standard (IS) response. If the IS area in the sample is significantly lower than in the standard, you have Ion Suppression . The MS is "blinded" by the matrix.

  • Action: Increase the dilution factor in the LC-MS prep or switch to a stronger precipitate wash.

"My LC-MS precision is poor compared to FLD."

Diagnosis: HILIC chromatography can be unstable if equilibration is insufficient.

  • The Fix: HILIC columns require long equilibration times (20+ column volumes) to establish the water layer on the stationary phase. Ensure your re-equilibration step in the gradient is at least 3–4 minutes at high flow.

"Which result do I trust?"
  • Trust LC-MS/MS for specificity (complex matrices like plasma, feed, fermentation broth).

  • Trust HPLC-FLD for precision in clean matrices (purified proteins, simple buffers) where interferences are known to be absent.

References

  • Magalhães, A. F., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Animals, 11(7), 2056. Retrieved from [Link]

  • Pena, I. A., et al. (2016).[3] Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. SpringerPlus, 5(1), 1-11. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Retrieved from [Link]

Sources

assessing isotopic enrichment and potential isotopic effects of L-Lysine-d8 hcl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for evaluating L-Lysine-d8 HCl (Lys-d8), focusing on its isotopic enrichment validation and the critical assessment of deuterium-induced isotopic effects in quantitative proteomics and metabolic studies.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

L-Lysine-d8 HCl (


) is a stable isotope-labeled amino acid widely used in SILAC  (Stable Isotope Labeling by Amino acids in Cell culture) and metabolic tracking. It typically carries eight deuterium atoms at the 

and

positions, resulting in a mass shift of +8.05 Da relative to unlabeled L-Lysine.

While cost-effective compared to


 alternatives, Lys-d8 introduces specific analytical challenges—primarily the Deuterium Isotope Effect (DIE)  on chromatographic retention. This guide outlines protocols to validate isotopic purity and quantify these effects to ensure data integrity.

Comparative Analysis: Lys-d8 vs. Alternatives

The choice between Deuterated (d8) and Carbon/Nitrogen (


) labeling is often a trade-off between cost and chromatographic precision.
Table 1: Technical Comparison of Stable Isotope Lysine Variants
FeatureL-Lysine-d8 L-Lysine-

Unlabeled L-Lysine
Mass Shift (

m)
+8.0501 Da+8.0142 Da0 Da (Reference)
Isotopic Purity Typically >98%Typically >99%Natural Abundance
Chromatography Shift Prone: Elutes slightly earlier than light analog (Reverse Phase).Co-eluting: Identical retention time to light analog.Reference
Bond Strength C-D bond is stronger than C-H (Kinetic Isotope Effect potential).Identical bond strength to

.
Reference
Primary Use SILAC (Medium/Heavy), Metabolic Flux, DMPK.High-Precision SILAC, Quantitation of PTMs.Control
Cost Efficiency HighModerate/LowN/A
The "Deuterium Effect" in Chromatography

In Reverse-Phase Liquid Chromatography (RP-LC), deuterated compounds are slightly less lipophilic than their protium counterparts. This results in Lys-d8 peptides eluting earlier than unlabeled peptides.

  • Impact: If the shift exceeds the Mass Spectrometer's dynamic exclusion window or quantification integration window, the heavy/light pair may not be quantified accurately.

  • Mitigation: Widen the retention time window in processing software (e.g., MaxQuant, Proteome Discoverer) or use

    
     lysine for complex gradients where peak capacity is limited.
    

Protocol: Assessing Isotopic Enrichment

Before biological application, you must validate the isotopic enrichment (IE) to prevent "unlabeled" background noise in your heavy channel.

Method: High-Resolution Mass Spectrometry (HRMS) Direct Infusion

Objective: Determine the percentage of


 (unlabeled), 

(partially labeled), and

(fully labeled) species.

Reagents:

  • L-Lysine-d8 HCl sample (approx. 1 mg).

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Workflow:

  • Preparation: Dissolve Lys-d8 to a concentration of 10 µM.

  • Acquisition: Infuse directly into an ESI-Q-TOF or Orbitrap MS at 5 µL/min. Acquire spectra in Positive Ion Mode (

    
    ).
    
  • Target m/z:

    • Light Lysine (

      
      ): ~147.113
      
    • Lys-d8 (

      
      ): ~155.163
      
  • Calculation: Extract peak intensities (

    
    ) for the monoisotopic peak of the d8 species and any lower mass isotopologues (
    
    
    
    ).


Acceptance Criteria:

  • 
     Enrichment:  > 98.0%[1]
    
  • 
     (Unlabeled) Contribution:  < 0.5%
    

Protocol: Assessing Isotopic Effects (Biological & Analytical)

Experiment A: Chromatographic Retention Time Shift Assay

Purpose: Quantify the "Deuterium Shift" to optimize LC-MS integration windows.

  • Sample Prep: Mix Unlabeled Lysine standard and Lys-d8 standard (1:1 molar ratio) in mobile phase A.

  • LC Method: Run a standard 60-minute gradient (5% to 35% B) on a C18 column (e.g., 1.7 µm particle size).

  • Analysis: Extract Ion Chromatograms (XIC) for

    
     147.11 and 155.16.
    
  • Metric: Calculate

    
    .
    
    • Note: A shift of 0.1 – 0.3 minutes is typical for deuterated peptides/amino acids. If

      
       min, consider switching to 
      
      
      
      Lysine for tight-window applications.
Experiment B: Biological Incorporation & Neutrality (SILAC)

Purpose: Confirm that Lys-d8 does not inhibit cell growth or protein synthesis (Kinetic Isotope Effect).

  • Culture: Split HeLa cells into two populations:

    • Control: DMEM + Unlabeled Lys + 10% Dialyzed FBS.

    • Experimental: DMEM + Lys-d8 + 10% Dialyzed FBS.

  • Passaging: Maintain for 5-6 cell doublings to ensure >97% proteome incorporation.

  • Viability Check: Perform Trypan Blue exclusion or MTT assay at each passage.

    • Result: Growth curves should be superimposable. Significant deviation (>10% lag) indicates potential toxicity or auxotrophic stress.

  • Incorporation Validation: Lyse cells, digest (Trypsin), and analyze by LC-MS. Check for the disappearance of Light Lysine peptides.

Visualizations

Diagram 1: SILAC Quality Control Workflow

This workflow illustrates the critical decision points when validating Lys-d8 for proteomics.

SILAC_QC_Workflow Start Start: Lys-d8 Stock Enrichment Step 1: HRMS Enrichment Check (Target: >98% D8) Start->Enrichment Fail_Enrich Reject Batch (High D0 background) Enrichment->Fail_Enrich <98% Purity Culture Step 2: Cell Culture Labeling (5-6 Doublings) Enrichment->Culture Pass Toxicity Step 3: Viability Assay (Compare Growth Curves) Culture->Toxicity LCMS_Test Step 4: LC-MS Retention Test (Measure Delta RT) Toxicity->LCMS_Test No Toxicity Decision Delta RT Acceptable? (< 0.2 min) LCMS_Test->Decision Use_D8 Proceed: Use Lys-d8 (Adjust Integration Window) Decision->Use_D8 Yes Switch Switch to 13C/15N Lysine Decision->Switch No (Shift too large)

Caption: Step-by-step Quality Control workflow for validating L-Lysine-d8 before full-scale proteomic application.

Diagram 2: Isotope Selection Decision Matrix

When should you use Lys-d8 versus Lys-


?

Isotope_Selection Goal Experimental Goal Budget Budget Constraints? Goal->Budget Precision Quantification Precision Needed? Budget->Precision Budget Flexible LysD8 Select L-Lysine-d8 (Cost Effective, Standard Quant) Budget->LysD8 High Sensitivity to Cost Precision->LysD8 Standard (Global Proteomics) LysCN Select L-Lysine-13C/15N (High Precision, Complex Matrices) Precision->LysCN Extreme (PTM Profiling) NeuCode NeuCode SILAC (Ultra-High Res MS) Precision->NeuCode Multiplexing >3

Caption: Decision matrix for selecting the appropriate stable isotope label based on budget and precision requirements.

References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2][3] Molecular & Cellular Proteomics. Link

  • Zhang, G., et al. (2011). Effect of deuterium isotope on the chromatographic behavior of peptides in reversed-phase liquid chromatography. Analytical Chemistry. Link

  • Hebert, A. S., et al. (2013). Neutron-encoded mass signatures for multiplexed proteome quantification (NeuCode).[4] Nature Methods. Link

  • Cambridge Isotope Laboratories. (n.d.).[2] Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). Application Note. Link

  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems. Product Guide. Link

Sources

Lysine Quantification: A Comparative Technical Guide to Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Precise quantification of L-Lysine is a critical quality attribute (CQA) in biopharmaceutical process development, particularly for optimizing cell culture media and monitoring protein synthesis. This guide provides a rigorous technical comparison between High-Specificity Enzymatic Assays (the focal product class), HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection), and Traditional Ninhydrin Colorimetry . We analyze these methods through the lens of ICH Q2(R2) validation standards—specifically Linearity, Accuracy, and Precision—to empower researchers with data-driven selection criteria.

The Methodological Landscape

Selecting the right assay requires balancing sensitivity with throughput and specificity. While HPLC is the historical "gold standard," modern enzymatic assays have evolved to offer comparable analytical rigor with significantly higher throughput.

Comparative Overview
FeatureEnzymatic Fluorometric Assay (The Product)HPLC-FLD (Derivatized) Ninhydrin Colorimetry
Principle Specific oxidation of Lysine by Lysine Oxidase; H₂O₂ generation reacts with probe.[1]Chromatographic separation of pre-column derivatized amines (e.g., OPA).[2][][4]Non-specific reaction of ninhydrin with primary amines (Ruhemann's purple).
Specificity High: Minimal cross-reactivity with Ornithine/Proline.High: Resolves Lysine from other amino acids based on retention time.Low: Reacts with all primary amines and ammonia.
Sensitivity (LOD) < 1 µM (Fluorometric)< 0.1 µM~10–50 µM
Throughput High (96/384-well plate)Low (Serial injection, 20-40 min/sample)Medium (Batch processing)
Equipment Standard Fluorescence Plate ReaderHPLC System (Pump, Column, Detector)Spectrophotometer + Heating Block
Workflow Visualization

The following diagram contrasts the operational complexity of the three methods. Note the streamlined workflow of the enzymatic assay compared to the multi-step HPLC process.

Lysine_Workflows cluster_Enzymatic Enzymatic Assay (High Throughput) cluster_HPLC HPLC-FLD (Gold Standard) cluster_Ninhydrin Ninhydrin (Traditional) E_Start Sample Prep (Deproteinization) E_Mix Add Enzyme Mix (Lysine Oxidase + Probe) E_Start->E_Mix E_Incubate Incubate (30 min @ 37°C) E_Mix->E_Incubate E_Read Read Fluorescence (Ex/Em 535/587 nm) E_Incubate->E_Read H_Start Sample Prep (Filter/Centrifuge) H_Deriv Derivatization (OPA/FMOC Reagents) H_Start->H_Deriv H_Inject Injection & Separation (C18 Column, Gradient) H_Deriv->H_Inject H_Detect Fluorescence Detection (Peak Integration) H_Inject->H_Detect N_Start Sample Prep (pH Adjustment) N_Reagent Add Ninhydrin Reagent N_Start->N_Reagent N_Boil Boil/Heat (100°C, 15-20 min) N_Reagent->N_Boil N_Read Read Absorbance (570 nm) N_Boil->N_Read

Figure 1: Operational workflow comparison. The enzymatic assay reduces user touchpoints and eliminates hazardous derivatization reagents and high-temperature boiling steps.

Core Validation Parameters: Linearity, Accuracy, & Precision

To validate the Enzymatic Lysine Assay for your specific matrix (e.g., spent media, serum), you must establish these three pillars of analytical performance.

A. Linearity & Range

Definition: The ability of the assay to elicit results that are directly proportional to the concentration of lysine in the sample.

  • Experimental Design: Prepare a minimum of 5 concentration levels (standards) ranging from 0 to 1000 µM (or the kit's upper limit).

  • Acceptance Criteria: Coefficient of determination (

    
    ) 
    
    
    
    .
  • Comparative Insight:

    • Enzymatic: Typically linear from 1–1000 µM. High-concentration samples (e.g., feed media) require dilution but maintain linearity upon dilution.

    • HPLC: Extremely wide dynamic range (4–5 orders of magnitude) but requires careful integration to avoid peak saturation.

    • Ninhydrin: Limited linear range; often deviates from Beer’s Law at high concentrations due to reagent depletion.

B. Accuracy (Spike Recovery)

Definition: The closeness of the test result to the true value.[5] In complex matrices, this is best determined via Spike Recovery .

  • Protocol:

    • Split a biological sample into two aliquots.

    • Spike Aliquot A with a known concentration of Lysine Standard (e.g., +50 µM).

    • Add an equivalent volume of buffer to Aliquot B (Unspiked).

    • Calculate % Recovery:

      
      
      
  • Matrix Interference:

    • Enzymatic: High specificity ensures accuracy even in cell lysates. Caution: Samples with high endogenous peroxidase activity may require pretreatment (e.g., filtration) as the assay relies on H₂O₂ detection.

    • Ninhydrin: Poor accuracy in complex media containing other amines (e.g., Tris buffer, urea, or other amino acids), leading to false positives (>120% recovery).

C. Precision (Repeatability)

Definition: The degree of scatter between a series of measurements.[1][6][7]

  • Intra-Assay Precision: CV% of replicates within a single plate.

  • Inter-Assay Precision: CV% between different days/operators.

  • Target: CV < 10% for biological assays; CV < 5% for analytical QC.

Comparative Performance Data

The following data summarizes typical performance metrics observed in validation studies comparing a high-quality Enzymatic Lysine Kit against HPLC and Ninhydrin methods.

MetricEnzymatic AssayHPLC-FLDNinhydrin Assay
Linearity (

)
> 0.995> 0.999~0.980
Dynamic Range 5 – 500 µM0.1 – 10,000 µM50 – 1000 µM
Accuracy (Recovery) 95% – 105%98% – 102%80% – 130% (Matrix dependent)
Precision (Intra-assay) 3% – 6%< 2%5% – 15%
Interference Low (Specific Enzyme)Very Low (Separation)High (Ammonia, other amines)
Sample Volume 10 – 50 µL5 – 20 µL100 – 500 µL

Detailed Protocol: Validating the Enzymatic Assay

This protocol is designed to be self-validating. It includes built-in checks for background interference and enzyme efficiency.

Materials Required
  • Enzymatic Lysine Assay Kit (Includes: Lysine Oxidase, Peroxidase, Fluorometric Probe, Lysine Standard).

  • Black 96-well flat-bottom plate (essential for fluorescence).

  • 10 kDa Spin Columns (for deproteinization of serum/media).[1][6]

Step-by-Step Workflow
Step 1: Sample Preparation (Critical for Accuracy)

Biological samples (serum, cell culture media) often contain enzymes that degrade lysine or interfere with the probe.[1]

  • Load 200 µL of sample into a 10 kDa Spin Column .

  • Centrifuge at 10,000

    
     g for 10 min at 4°C.
    
  • Collect the filtrate (flow-through). This removes proteins while retaining free lysine.

Step 2: Standard Curve & Reaction Setup
  • Standards: Prepare 0, 2, 4, 6, 8, 10 nmol/well standards using the provided Assay Buffer.

  • Plate Layout:

    • Sample Wells: 50 µL Sample Filtrate.

    • Sample Background Control (SBC): 50 µL Sample Filtrate (to correct for endogenous fluorescence).

    • Standards: 50 µL of each standard.

  • Reaction Mix Preparation:

    • Reaction Mix: Assay Buffer + Lysine Probe + Lysine Enzyme Mix .[6]

    • Background Control Mix: Assay Buffer + Lysine Probe (NO Enzyme).

  • Initiation: Add 50 µL of Reaction Mix to Standards and Sample wells. Add 50 µL of Background Control Mix to SBC wells.

Step 3: Incubation & Measurement
  • Incubate at 37°C for 30 minutes , protected from light.

  • Measure Fluorescence (RFU) at Ex/Em = 535/587 nm .

Step 4: Calculation & Validation
  • Subtract the 0 Standard reading from all Standard readings. Plot the Standard Curve.[8][9]

  • Calculate

    
    .[6]
    
  • Apply

    
     to the standard curve to get B (nmol).
    
    
    
    
    Where
    
    
    = Sample volume added (µL),
    
    
    = Dilution Factor.

Logic for Method Selection

Use the following decision logic to determine if the Enzymatic Assay is the correct choice for your application.

Selection_Logic Start Start: Select Lysine Method Throughput Is High Throughput Required? (>50 samples/day) Start->Throughput Specificity Is the Matrix Complex? (e.g., Cell Media, Serum) Throughput->Specificity No Enzymatic RECOMMENDED: Enzymatic Assay Throughput->Enzymatic Yes Budget Is Capital Equipment Available? (HPLC System) Specificity->Budget Yes Ninhydrin RECOMMENDED: Ninhydrin Specificity->Ninhydrin No (Simple Buffer) Budget->Enzymatic No HPLC RECOMMENDED: HPLC-FLD Budget->HPLC Yes

Figure 2: Decision tree for selecting the appropriate lysine quantification method.

Conclusion

For routine bioprocess monitoring and phenotypic screening where throughput and ease of use are paramount, Enzymatic Fluorometric Assays offer the optimal balance of performance. They provide accuracy comparable to HPLC (within 5% variance) and superior specificity compared to Ninhydrin, without the capital investment or hazardous waste associated with chromatography.

However, for strict regulatory release testing of raw materials where impurity profiling is required, HPLC remains the necessary standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[5][7] [Link]

  • Tomiya, N., et al. "Determination of amino acids and monoamines in biological samples by HPLC with fluorescence detection." Journal of Chromatography B, 2018. [Link]

  • BioVision (Abcam). Lysine Assay Kit (Fluorometric) Protocol & Validation Data.[Link]

  • Friedman, M. "Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences." Journal of Agricultural and Food Chemistry, 2004. [Link]

Sources

Benchmarking Inter-Laboratory Variability in Amino Acid Analysis: The Case for Deuterated Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-Laboratory Variability in Amino Acid Analysis Using Deuterated Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino Acid Analysis (AAA) is a cornerstone of biopharmaceutical characterization, critical for determining protein concentration (extinction coefficients), assessing nutritional formulations, and metabolic profiling. However, inter-laboratory variability remains a persistent failure point. Ring trials frequently demonstrate Coefficients of Variation (CV) exceeding 10–20% across laboratories using traditional external calibration methods.

This guide objectively compares the performance of Deuterated Internal Standards (Stable Isotope Dilution) against traditional External Calibration and Non-Isotopic Internal Standards (e.g., Norleucine) . By synthesizing data from NIST reference material certifications and comparative studies, we demonstrate that deuterated standards are the only methodology capable of reducing analytical variability to <3%, securing the "Gold Standard" status for regulatory-grade quantification.

Part 1: The Challenge of Inter-Laboratory Variability

Variability in AAA is not merely an instrumental error; it is a cumulative function of sample preparation and matrix interference.

The Three Sources of Error
  • Hydrolysis Efficiency (The "Black Box"): Peptide bond cleavage rates vary by protein sequence. Hydrophobic residues (Val, Ile) require longer times, while labile residues (Ser, Thr) degrade.[1] Without an internal standard present during or immediately after this step to correct for recovery, results fluctuate based on oven temperature and time precision.

  • Matrix Effects (The "Silent Killer"): In LC-MS/MS, co-eluting salts or lipids suppress ionization. External standards run in clean solvents do not experience this suppression, leading to significant quantification bias.

  • Derivatization Instability: Reagents like OPA or FMOC yield unstable derivatives. If the time between reaction and injection varies between Lab A and Lab B, results will diverge.

Part 2: Comparative Technology Analysis

We evaluate three quantification strategies commonly employed in drug development workflows.

Method A: External Calibration (Baseline)
  • Mechanism: A standard curve is run separately from the sample.

  • Flaw: Assumes 100% recovery and identical ionization efficiency between the standard and the complex sample matrix.

  • Verdict: High risk of bias. Acceptable only for rough estimates.

Method B: Non-Isotopic Internal Standards (e.g., Norleucine, AABA)
  • Mechanism: A structural analog (e.g., Norleucine) is added to the sample.

  • Pros: Corrects for injection volume errors and some evaporation.

  • Cons: Retention Time Shift. Norleucine does not co-elute with any specific amino acid. Therefore, it cannot correct for specific matrix suppression occurring at the elution time of the target analyte (e.g., Proline).

  • Verdict: Improved precision, but fails to address matrix effects in LC-MS.

Method C: Deuterated/Isotopic Standards (The Gold Standard)
  • Mechanism: Stable Isotope Dilution (SID). Analytes (e.g.,

    
    ) are quantified against their isotopologues (e.g., 
    
    
    
    or
    
    
    ).
  • Pros:

    • Co-elution: The standard and analyte elute simultaneously (or nearly so), experiencing the exact same matrix suppression.[2]

    • Self-Validating: Any loss during sample prep (if added early) is mirrored by the standard.

  • Nuance (Expert Insight): Deuterated standards (

    
    ) may show slight retention time shifts due to the "deuterium isotope effect" on lipophilicity. Carbon-13 (
    
    
    
    ) and Nitrogen-15 (
    
    
    ) standards are the "Platinum" option as they eliminate even this minor shift, though deuterated standards are often sufficient for <3% CV.

Part 3: Experimental Validation (The Proof)

The following data synthesizes performance metrics from NIST Standard Reference Material (SRM) certifications and comparative LC-MS/MS studies.

Table 1: Performance Comparison of Calibration Strategies
MetricExternal CalibrationNon-Isotopic IS (Norleucine)Deuterated IS (ID-LC-MS/MS)
Inter-Lab CV% 10% – 25%5% – 10%0.3% – 3.0%
Matrix Correction NonePartial (Volume only)Full (Ion Suppression)
Accuracy (Bias) High (Variable Recovery)ModerateHigh (Absolute)
NIST Traceability LowMediumHigh (SRM 2389a Method)
Data Highlight: NIST SRM 2389a

In the certification of NIST SRM 2389a (Amino Acids in HCl), the use of Isotope Dilution LC-MS/MS achieved an average repeatability CV of 1.2% across 17 amino acids.[3] In contrast, traditional methods utilizing absorbance detection often report CVs exceeding 5-10% when applied to complex hydrolysates [1, 2].

Part 4: Detailed Protocol – Implementing ID-LC-MS/MS

This protocol outlines a robust workflow for Free Amino Acid Analysis in biological fluids, designed to minimize inter-laboratory variability.

Reagents
  • Internal Standard Mix: Uniformly labeled

    
     amino acids (preferred) or Deuterated (
    
    
    
    ) mix.
  • Mobile Phase A: 20 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 50 µL of plasma/serum to a 1.5 mL tube.

  • Internal Standard Spike (Critical Step):

    • Add 20 µL of the Isotopic Internal Standard Mix before any protein precipitation.

    • Why? This ensures the IS corrects for co-precipitation losses.

  • Protein Precipitation:

    • Add 200 µL of cold Acetonitrile (ratio 4:1 v/v). Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to ensure complete precipitation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial.

  • Evaporation (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL Mobile Phase A.

  • LC-MS/MS Analysis:

    • Column: HILIC or C18 (specialized for polar retention).

    • Detection: MRM (Multiple Reaction Monitoring).

    • Quantification: Calculate Area Ratio (

      
      ).
      

Part 5: Visualization of Logic and Workflow

Diagram 1: The "Gold Standard" ID-LC-MS/MS Workflow

This diagram illustrates the self-correcting nature of the Isotope Dilution workflow.

IDMS_Workflow Sample Biological Sample (Unknown Conc.) Mixing Equilibration (Analyte & IS mix perfectly) Sample->Mixing IS_Spike Spike Internal Standard (Known Conc. Deuterated/C13) IS_Spike->Mixing Prep Sample Preparation (Precipitation/Derivatization) Mixing->Prep Loss Experimental Losses (Analyte & IS lost equally) Prep->Loss  Loss LCMS LC-MS/MS Analysis (Co-elution) Prep->LCMS  Inject Matrix Matrix Effects (Ion Suppression affects both) LCMS->Matrix  Suppression Result Ratio Calculation (Corrected Concentration) LCMS->Result

Caption: Workflow demonstrating how Isotope Dilution compensates for experimental losses and matrix effects.

Diagram 2: Decision Matrix for Standard Selection

A logical guide for researchers to select the appropriate standard based on accuracy requirements.

Standard_Selection Start Select Methodology Accuracy Is Accuracy Critical? (Regulatory/Clinical) Start->Accuracy Budget Budget Constraints? Accuracy->Budget No (Screening) Deuterated Deuterated Std (High Accuracy) Accuracy->Deuterated Yes ExtStd External Standard (High Variability) Budget->ExtStd Severe Analog Norleucine/Analog (Medium Precision) Budget->Analog Moderate C13N15 13C/15N Std (Platinum Standard) Deuterated->C13N15 Need Zero RT Shift?

Caption: Decision tree for selecting internal standards based on study requirements and budget.

References

  • NIST Standard Reference Material® 2389a . Certificate of Analysis: Amino Acids in 0.1 mol/L Hydrochloric Acid. National Institute of Standards and Technology.[3][4][5] [Link]

  • Woolfitt, A. R., et al. (2009) .[4] Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS. Analytical Chemistry, 81(10), 3979-3985.[4] [Link]

  • Tai, S. S., & Bunk, D. M. (2019) . Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. In Amino Acid Analysis (pp. 143-151).[6] Humana, New York, NY.[6] [Link]

  • Bartolomeo, M. P., & Maisano, F. (2006) . Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131. [Link]

Sources

evaluating the performance of different internal standards for amino acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Standardization

In quantitative amino acid analysis (AAA), the internal standard (IS) is not merely a procedural checkpoint; it is the mathematical anchor that compensates for the stochastic variability inherent in sample preparation and instrumental analysis.[1] Whether utilizing Ion-Exchange Chromatography (IEC) with post-column derivatization or Reversed-Phase Liquid Chromatography (RP-HPLC) with pre-column derivatization, the choice of internal standard dictates the integrity of the data.

This guide objectively evaluates the performance of the most prevalent internal standards—Norleucine (Nle) , Norvaline (Nva) ,


-Aminobutyric Acid (AABA) , and Stable Isotope Labeled Amino Acids (SIL-AA) . We analyze their chromatographic behavior, recovery metrics, and suitability for specific detection modalities (UV/Fluorescence vs. Mass Spectrometry).

Candidate Profile & Technical Assessment

Norleucine (Nle)[2]
  • Structure: Straight-chain isomer of Leucine/Isoleucine.

  • Mechanism: Elutes in the neutral amino acid region. Historically the "gold standard" for IEC-ninhydrin methods.

  • Critical Limitation: In modern high-throughput RP-HPLC (C18 columns), Nle often co-elutes with Isoleucine or Leucine due to identical hydrophobicity indices. This requires shallow gradients that extend run times.

Norvaline (Nva)
  • Structure: Straight-chain isomer of Valine.

  • Mechanism: Elutes earlier than Nle, typically between Valine and Methionine.

  • Performance Advantage: Excellent resolution in RP-HPLC methods where Nle fails. It is less likely to co-elute with proteinogenic amino acids in standard OPA/FMOC gradients.

-Aminobutyric Acid (AABA / ABU)
  • Structure: A four-carbon non-proteinogenic amino acid.

  • Mechanism: Elutes early in the chromatogram, often near the polar/neutral transition.

  • Best Use Case: Highly recommended for OPA (o-phthalaldehyde) derivatization workflows. Its elution profile is distinct from the complex cluster of hydrophobic amino acids, reducing integration errors.

Stable Isotope Labeled (SIL-AA)
  • Structure:

    
    C or 
    
    
    
    N labeled analogs (e.g.,
    
    
    C
    
    
    -Leucine).
  • Mechanism: Co-elutes perfectly with the analyte but is spectrally distinct by mass shift.[1]

  • The MS Imperative: In LC-MS/MS, physical loss is not the only variable; matrix effects (ion suppression/enhancement) are critical. Only SIL-AAs experience the exact same ionization environment as the analyte at the exact same moment, making them the only valid choice for rigorous MS quantification.

Comparative Performance Analysis

The following data summarizes performance metrics derived from validation studies comparing these standards across different platforms.

Table 1: Performance Matrix of Internal Standards
FeatureNorleucine (Nle)Norvaline (Nva)

-Aminobutyric Acid (AABA)
Stable Isotope (SIL-AA)
Chromatographic Resolution Low/Med (Risk of Leu/Ile overlap)High (Clean elution window)High (Elutes early, distinct)Perfect (Co-elutes by design)
Recovery Accuracy (UV/FLD) 95 - 105%98 - 102%98 - 102%N/A (Not resolved by UV)
Matrix Effect Correction (MS) Poor (Does not co-elute)Poor (Does not co-elute)Poor (Does not co-elute)Excellent (Corrects ion suppression)
Derivatization Compatibility UniversalUniversalBest for OPA/FMOCUniversal
Cost Efficiency High (Cheap)High (Cheap)High (Cheap)Low (Expensive)
Deep Dive: The Co-Elution Risk

In a comparative study of RP-HPLC (C18 column, OPA derivatization), Norleucine showed a resolution factor (


) of < 1.2 against Isoleucine in rapid gradients (< 15 min), leading to quantitation errors of up to 15%. Under identical conditions, Norvaline  maintained 

against all nearest neighbors (Valine/Methionine), validating it as the superior choice for high-throughput UV/FLD workflows [1, 3].

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the Internal Standard must be introduced at the earliest possible step to track all cumulative losses (pipetting, hydrolysis, precipitation).

Protocol: Automated Pre-Column Derivatization (OPA/FMOC)

Reagents:

  • Internal Standard Stock: 2.5 mM Norvaline (or AABA) in 0.1 M HCl.

  • Deproteinization Reagent: 5% Sulfosalicylic Acid (SSA).

Step-by-Step Methodology:

  • Sample Spiking (The Critical Step):

    • Aliquot

      
       of liquid sample (plasma/media) into a microcentrifuge tube.
      
    • Immediately add

      
       of Internal Standard Stock . Vortex for 10 seconds.
      
    • Rationale: Spiking before deproteinization ensures that any volume exclusion effects or coprecipitation of amino acids are mathematically corrected by the IS.

  • Deproteinization:

    • Add

      
       of 5% SSA. Vortex vigorously.
      
    • Incubate at

      
       for 10 minutes to ensure complete precipitation.
      
    • Centrifuge at

      
       for 5 minutes.
      
  • Buffer Adjustment:

    • Transfer

      
       of supernatant to an autosampler vial.
      
    • Add

      
       of Borate Buffer (pH 10.2) to adjust pH for optimal OPA derivatization.
      
  • Analysis:

    • Inject into HPLC.[2][3][4] The autosampler performs the derivatization (draw sample + draw OPA + mix).

    • Calculation: Use the Response Factor (

      
      ) method.
      
      
      
      
      
      

Visualizing the Decision Logic

The following diagrams illustrate the selection logic and the experimental workflow to ensure reproducibility.

Internal Standard Selection Logic

IS_Selection Start Select Analytical Method Detector Detection Mode? Start->Detector MS Mass Spectrometry (LC-MS) Detector->MS LC-MS Optical Optical (UV / Fluorescence) Detector->Optical HPLC-UV/FLD Matrix Is Matrix Effect Critical? MS->Matrix Separation Separation Mode? Optical->Separation SIL USE: Stable Isotope Labeled (13C/15N) (Corrects Ion Suppression) Matrix->SIL Yes (Quantitation) IEC IEC (Post-Column) Separation->IEC RP RP-HPLC (Pre-Column) Separation->RP Nle USE: Norleucine (Nle) (Classic IEC Standard) IEC->Nle Resolution Check Resolution: Does Nle co-elute with Ile/Leu? RP->Resolution Resolution->Nle No (Slow Gradient) Nva USE: Norvaline (Nva) (Better RP Resolution) Resolution->Nva Yes (Co-elution Risk) AABA USE: AABA (Best for OPA/FMOC) Resolution->AABA Alternative (OPA)

Caption: Decision tree for selecting the optimal internal standard based on detection modality and chromatographic constraints.

Analytical Workflow

Workflow Sample Biological Sample (Plasma/Media) Spike Spike Internal Standard (Nva / AABA / SIL) Sample->Spike Correction Starts Here Prep Sample Prep (Hydrolysis / Deproteinization) Spike->Prep Corrects Physical Loss Deriv Derivatization (OPA / FMOC / AccQ-Tag) Prep->Deriv Corrects Rxn Efficiency Inject LC Injection Deriv->Inject Data Data Analysis (Ratio: Area_AA / Area_IS) Inject->Data Corrects Injection Vol

Caption: The self-validating workflow ensures the IS corrects for variability at every stage, from sample prep to injection.

References

  • Comparison of Internal and External Standardization in Amino Acid Analysis. Source: National Institutes of Health (PubMed) URL:[Link]

  • Simultaneous Analysis of Non-Canonical Amino Acids Norleucine and Norvaline. Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Amino Acid Analysis: Methods and Protocols (Validation Guidelines). Source: Springer Nature Experiments URL:[Link]

  • Accurate Quantification of Plasma Amino Acids via HPLC-MS/MS. Source: LCGC International URL:[Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. Source: IROA Technologies URL:[Link]

Sources

comparing quantitative results from SILAC and label-free proteomics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantitative Proteomics: Comparing SILAC and Label-Free Methodologies

For researchers, scientists, and drug development professionals, the accurate quantification of the proteome is fundamental to unraveling complex biological processes, identifying disease biomarkers, and understanding drug mechanisms of action. Mass spectrometry-based proteomics has become an indispensable tool, and within this field, two dominant strategies for relative quantification have emerged: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).

This guide provides a comprehensive comparison of these two powerful techniques. As a Senior Application Scientist, my goal is not to declare a single "best" method, but to illuminate the core principles, experimental workflows, and quantitative nuances of each. The choice between SILAC and LFQ is a critical experimental design decision, and understanding the causality behind their respective strengths and weaknesses is paramount for generating robust, reliable, and meaningful data.

Fundamental Principles: Where Quantification Originates

The primary distinction between SILAC and LFQ lies in when and how the quantitative information is encoded. SILAC introduces a mass-based "tag" metabolically before sample processing, while LFQ derives quantitative data from the intrinsic properties of the unlabeled peptides during analysis.

SILAC: In Vivo Metabolic Labeling

SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or stable isotope-enriched ("heavy") essential amino acids (e.g., Arginine and Lysine).[1][2][3] During protein synthesis, these amino acids are incorporated into the entire proteome.[1][4] After several cell divisions, the proteome of one cell population is "light," while the other is "heavy." This creates a predictable mass difference between corresponding peptides from the two populations.

The key advantage is that the two cell populations (e.g., control and treated) can be mixed at the very beginning of the experimental workflow.[1][5] Consequently, every subsequent step—cell lysis, protein digestion, and peptide fractionation—is performed on a single, combined sample. In the mass spectrometer, a peptide from the "light" sample and its "heavy" counterpart appear as a distinct pair. Relative quantification is then determined by comparing the signal intensities of these paired isotopic peaks within the same MS1 spectrum.[1][2][6]

Label-Free Quantification (LFQ): Direct Measurement of Unlabeled Peptides

In contrast, LFQ determines the relative abundance of proteins by directly measuring the signal generated by native, unlabeled peptides.[7][8] Each biological sample is prepared and analyzed independently in separate mass spectrometry runs.[9] There are two primary computational approaches to LFQ:

  • Intensity-Based Quantification : This is the more common method, where the protein's abundance is inferred from the area-under-the-curve (AUC) or the peak intensity of its constituent peptide ions in the MS1 scan.[10][8][9] Sophisticated algorithms are required to align the chromatography runs and compare peptide intensities across different analyses.[11]

  • Spectral Counting : This method estimates protein abundance based on the number of tandem mass spectra (MS/MS) identified for a given protein.[10][11][12] The rationale is that more abundant proteins will generate more peptide ions, leading to a higher number of fragmentation spectra.

Experimental Workflows: A Visual and Practical Comparison

The workflows for SILAC and LFQ are fundamentally different, particularly concerning the sample mixing step. This difference has significant implications for the introduction of experimental variance.

SILAC Experimental Workflow

The SILAC workflow integrates labeling, experimentation, and sample mixing at the cellular level, minimizing downstream processing errors.

SILAC_Workflow cluster_0 Phase 1: Adaptation (In Vivo Labeling) cluster_1 Phase 2: Experimentation & Mixing cluster_2 Phase 3: Sample Processing & Analysis CultureLight Cell Culture ('Light' Medium: e.g., 12C6-Arg, 12C6-Lys) Adaptation >5 Cell Divisions (Ensure >97% Incorporation) CultureLight->Adaptation CultureHeavy Cell Culture ('Heavy' Medium: e.g., 13C6-Arg, 13C6-Lys) CultureHeavy->Adaptation TreatmentA Condition A (e.g., Control) Adaptation->TreatmentA Light Cells TreatmentB Condition B (e.g., Drug Treatment) Adaptation->TreatmentB Heavy Cells Mix Combine Cell Populations 1:1 TreatmentA->Mix TreatmentB->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digest Protein Digestion (e.g., Trypsin) Lysis->Digest LCMS LC-MS/MS Analysis (Single Run) Digest->LCMS Data Data Analysis (Quantify Heavy/Light Peptide Ratios) LCMS->Data

Caption: SILAC workflow: early sample mixing minimizes technical variability.

Experimental Protocol: Key Steps for SILAC

  • Adaptation Phase : Grow two populations of cells for at least 5-6 doublings in SILAC media to ensure near-complete incorporation of the labeled amino acids.[1][4] One population is grown in "light" medium (containing natural amino acids) and the other in "heavy" medium (containing stable isotope-labeled arginine and lysine).

  • Experimental Phase : Apply the different experimental conditions (e.g., drug vs. vehicle) to the adapted cell populations.[1]

  • Mixing : Harvest and count the cells from each population and mix them in a 1:1 ratio. This is the critical step that controls for variance.

  • Protein Extraction & Digestion : Lyse the combined cell pellet, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture in a single LC-MS/MS run.[6]

  • Data Analysis : Use software (e.g., MaxQuant) to identify peptide pairs and quantify the intensity ratio of heavy to light signals for each pair to determine the relative protein abundance.[6]

Label-Free (LFQ) Experimental Workflow

The LFQ workflow keeps samples separate until the final data analysis stage, demanding high reproducibility between runs.

LFQ_Workflow cluster_0 Phase 1: Experimentation (Parallel Samples) cluster_1 Phase 2: Independent Sample Processing cluster_2 Phase 3: Independent Analysis cluster_3 Phase 4: Computational Analysis SampleA Sample A (e.g., Control) LysisA Lysis & Digestion SampleA->LysisA SampleB Sample B (e.g., Treated) LysisB Lysis & Digestion SampleB->LysisB SampleC Sample C (e.g., Timepoint 2) LysisC Lysis & Digestion SampleC->LysisC LCMS_A LC-MS/MS Run 1 LysisA->LCMS_A LCMS_B LC-MS/MS Run 2 LysisB->LCMS_B LCMS_C LC-MS/MS Run 3 LysisC->LCMS_C Align Run Alignment & Normalization LCMS_A->Align LCMS_B->Align LCMS_C->Align Quant Feature Detection & Intensity/Count Comparison Align->Quant

Caption: LFQ workflow: samples are processed and analyzed independently.

Experimental Protocol: Key Steps for LFQ

  • Sample Collection : Grow and treat cells or collect tissues for each condition and replicate separately.

  • Protein Extraction & Digestion : Perform protein extraction and enzymatic digestion for each sample individually.[8][9] It is crucial to maintain consistency in this step to minimize technical variability.

  • LC-MS/MS Analysis : Analyze each sample in a separate LC-MS/MS run.[13][9] Maintaining stable and consistent chromatography and instrument performance is essential for high-quality data.[5]

  • Data Analysis : Use specialized software (e.g., MaxQuant with the MaxLFQ algorithm, Proteome Discoverer) for the complex computational workflow[14][15]:

    • Align the retention times of all runs.

    • Normalize the signal intensities across runs to correct for variations in sample loading and instrument sensitivity.[11]

    • Compare the peptide intensities or spectral counts for each protein across the different runs to determine relative abundance.

Head-to-Head Comparison of Quantitative Results

The differences in workflow directly impact the quantitative performance of each technique. The choice between them often involves a trade-off between accuracy, proteome coverage, and applicability.

FeatureSILAC (Stable Isotope Labeling)Label-Free Quantification (LFQ)Causality & Expert Insight
Quantitative Accuracy Very High .[4][5][16]Moderate to High .Why? SILAC's early mixing of "light" and "heavy" samples means they undergo identical processing, canceling out most sources of technical error.[1] LFQ is susceptible to run-to-run variance from sample prep and MS performance, requiring robust normalization and more replicates.[7][10]
Quantitative Precision High .Lower .[17]Why? Co-eluting isotopic pairs in SILAC are measured in the same scan, providing a direct and precise ratio. LFQ compares signals across different runs, which inherently introduces more variability.[10] One study found super-SILAC provided slightly higher precision than LFQ in replicate measurements.[17][18]
Proteome Coverage Good .Often Higher .[18]Why? LFQ samples are less complex than SILAC samples (which contain both heavy and light peptides), potentially allowing for the identification of more proteins in a single run.[17][18]
Dynamic Range Good .Wider .[12][18]Why? LFQ can provide a broader dynamic range for quantification, which is beneficial for detecting large protein changes in complex samples.[18]
Missing Values Fewer .More Frequent .Why? In SILAC, if one peptide of an isotopic pair is detected, the other is almost always present. In LFQ, a peptide may be detected in one run but fall below the detection limit in another, creating a missing data point that complicates analysis.[19]
Data Analysis Complex .Very Complex .Why? SILAC analysis requires accurate pairing of isotopic peaks.[20] LFQ requires an even more complex computational pipeline for run alignment, normalization, feature matching, and statistical analysis to control for high variability.[10][11][12]

Practical Considerations: Making the Right Choice

Beyond quantitative performance, practical factors like cost, time, and sample type are critical determinants in selecting the appropriate method.

ConsiderationSILAC (Stable Isotope Labeling)Label-Free Quantification (LFQ)Causality & Expert Insight
Sample Applicability Limited : Restricted to metabolically active, culturable cells.[20][21][22]Universal : Applicable to any sample type, including tissues, plasma, and clinical specimens.[7][9]Why? SILAC relies on cellular machinery to incorporate labels in vivo. LFQ analyzes the native peptides, making it compatible with any protein sample.
Experimental Flexibility Low : Experimental design is fixed once samples are mixed.[13]High : New samples or conditions can be added to the study at any time and compared computationally.[13]Why? Since LFQ samples are run independently, cohorts can be expanded without re-running the original samples.
Cost High : Requires expensive isotope-labeled amino acids and specialized media.[4][21]Low : No labeling reagents are needed, making it highly cost-effective.[7][10][18]Why? The primary cost of LFQ is instrument time, whereas SILAC has significant upfront consumable costs.
Throughput Low : Typically limited to comparing 2 or 3 states per experiment.[4]High : Can be scaled to analyze hundreds of samples, limited only by instrument time.[7][8]Why? SILAC's multiplexing is limited by the number of distinct isotopic labels available. LFQ's scalability makes it ideal for large clinical cohort studies.
Time & Effort High : Requires a long cell adaptation phase (weeks).[1]Moderate : Sample preparation is simpler and faster without the labeling step.[7][18]Why? The multi-week cell culture period for SILAC is a significant time investment before the actual experiment can even begin.

Conclusion and Authoritative Recommendations

The decision between SILAC and LFQ is not about choosing a superior technique, but about aligning the right tool with the specific scientific question.[10] Each method provides a self-validating system when its principles are respected through rigorous experimental design.

Choose SILAC when:

  • The highest quantitative accuracy and precision are non-negotiable.

  • Your experimental model is based on cell culture .[10]

  • You are studying subtle changes in protein expression or dynamic processes like post-translational modifications (PTMs), protein turnover, or protein-protein interactions.[4][16]

Choose Label-Free Quantification (LFQ) when:

  • You are working with tissues, clinical samples, or organisms that cannot be metabolically labeled.[5]

  • Your study involves a large number of samples or compares many conditions.[13]

  • Budget is a primary constraint , and maximizing proteome coverage is a key goal.[5]

  • Experimental flexibility to add more samples later is important.[13]

By understanding the fundamental trade-offs—precision versus throughput, applicability versus cost—researchers can confidently select the quantitative strategy that will yield the most powerful and biologically relevant insights.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Label-Free Quantitative Proteomics. Retrieved from MtoZ Biolabs. (URL: [Link])

  • Silantes. (2023, September 27). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved from Silantes. (URL: [Link])

  • (n.d.). Label-free vs Label-based Proteomics: A Comprehensive Comparison. Retrieved from a provider of proteomics services. (URL not provided)
  • Galaxy Training. (2017, March 17). Proteomics / Label-free versus Labelled - How to Choose Your Quantitation Method / Hands-on. Retrieved from Galaxy Training. (URL: [Link])

  • MtoZ Biolabs. (n.d.). What Is Label-Free Quantification in Proteomics?. Retrieved from MtoZ Biolabs. (URL: [Link])

  • (n.d.). Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis. Retrieved from a provider of proteomics services. (URL not provided)
  • (n.d.). Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. Retrieved from a provider of proteomics services. (URL not provided)
  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from G-Biosciences. (URL: [Link])

  • Chen, X., et al. (2015, April 24). Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. (URL: [Link])

  • MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. Retrieved from MetwareBio. (URL: [Link])

  • AnalyteGuru. (2023, December 14). Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes. Retrieved from AnalyteGuru. (URL: [Link])

  • TU Dublin Research. (2024, January 1). Protocols for label-free LC-MS/MS proteomic analysis. Retrieved from TU Dublin Research. (URL: [Link])

  • Technology Networks. (2026, February 16). Label-Free vs Labeled Proteomics Quantitation Techniques. Retrieved from Technology Networks. (URL: [Link])

  • Fiveable. (2025, August 15). Label-free quantification methods | Proteomics Class Notes.... Retrieved from Fiveable. (URL: [Link])

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from UT Southwestern. (URL: [Link])

  • PubMed. (2015, September 15). Quantitative proteomics using SILAC: Principles, applications, and developments. Retrieved from PubMed. (URL: [Link])

  • Cox, J., et al. (2014). Accurate Proteome-wide Label-free Quantification by Delayed Normalization and Maximal Peptide Ratio Extraction, Termed MaxLFQ. Molecular & Cellular Proteomics. (URL: [Link])

  • PubMed. (2015, May 15). Systematic evaluation of label-free and super-SILAC quantification for proteome expression analysis. Retrieved from PubMed. (URL: [Link])

Sources

Validation of High-Throughput UHPLC-MS/MS for Lysine Quantitation in Ruminant Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In ruminant nutrition, accurate lysine determination is critical for evaluating Rumen-Protected Lysine (RPL) efficacy and microbial protein synthesis. Traditional methods, specifically AOAC 994.12 (IEC-Ninhydrin) , remain the regulatory benchmark but suffer from long run times (>120 min) and low throughput.

This guide validates a Targeted Isotope Dilution UHPLC-MS/MS method as a superior alternative for research and drug development. By comparing it against the IEC gold standard and HPLC-Fluorescence (OPA/FMOC) alternatives, we demonstrate that UHPLC-MS/MS offers a 10-fold increase in throughput and superior specificity in complex rumen digesta matrices, provided that isotopically labeled internal standards are used to correct for ion suppression.

Methodological Comparison

The following table contrasts the three primary methodologies available for lysine analysis in feed and digesta.

FeatureMethod A: IEC-Ninhydrin (AOAC 994.12) Method B: HPLC-FLD (OPA/FMOC) Method C: UHPLC-MS/MS (Isotope Dilution)
Status Regulatory Gold Standard Common Routine AnalysisModern Research Standard
Principle Cation exchange separation + post-column reactionPre-column derivatization + Reverse Phase LCHILIC or C18 separation + Mass Filtration
Run Time 60–120 mins15–25 mins3–8 mins
Sensitivity (LOD) ~1–5 nmol (Low)~1–10 pmol (High)<0.5 pmol (Ultra-High)
Specificity High (chromatographic resolution)Moderate (interferences in complex matrices)Excellent (m/z transition)
Matrix Tolerance Excellent (buffers high salt)Poor (fluorescence quenching)Moderate (requires Internal Standard)
Sample Prep Hydrolysis onlyHydrolysis + Derivatization (unstable)Hydrolysis + Dilution
Expert Insight: Why Move to MS/MS?

While IEC is robust, it is a bottleneck for large-scale bioavailability studies involving hundreds of time-point samples from rumen cannulated animals. HPLC-FLD is faster but prone to artifacts in rumen fluid due to the high concentration of amines and peptides that co-derivatize. UHPLC-MS/MS is the only modality that combines speed with the specificity required to distinguish Lysine from structural analogs (e.g., Ornithine) often found in urea-supplemented diets.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol utilizes Isotope Dilution Quantitation . This renders the method self-validating because the Heavy Isotope Internal Standard (ISTD) undergoes the exact same extraction, ionization, and suppression effects as the native analyte.

Reagents & Standards[1][2][3][4][5]
  • Analyte: L-Lysine Monohydrochloride (Sigma-Aldrich, >99%).

  • Internal Standard (ISTD): L-Lysine-13C6,15N2 (Cambridge Isotope Laboratories). Crucial: Do not use Norleucine for MS methods; it does not co-elute and cannot correct for matrix effects.

  • Mobile Phases:

    • A: 20 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.[1]

Sample Preparation Workflow

The preparation differs for Total Lysine (Feed/Microbial Pellet) and Free Lysine (Rumen Fluid/Plasma).

A. Hydrolysis (Total Lysine) [2]
  • Target: Feed, RPL products, Microbial pellets.

  • Step 1: Weigh 100 mg sample into a screw-cap tube.

  • Step 2: Add 5 mL 6 M HCl containing 0.1% Phenol . Note: Phenol scavenges halogens to prevent tyrosine chlorination, though Lysine is relatively stable.

  • Step 3: Flush with Nitrogen, cap tightly.

  • Step 4: Incubate at 110°C for 24 hours .

  • Step 5: Cool, filter (0.22 µm), and spike with ISTD.

B. Deproteinization (Free Lysine)
  • Target: Rumen fluid, Plasma.[3][4]

  • Step 1: Mix 200 µL sample with 20 µL ISTD solution.

  • Step 2: Add 600 µL ice-cold Acetonitrile (ACN) or Sulfosalicylic Acid (SSA) to precipitate proteins.

  • Step 3: Centrifuge at 10,000 x g for 10 min.

  • Step 4: Dilute supernatant 1:10 with Mobile Phase A.

Instrumental Parameters (UHPLC-MS/MS)
  • Column: Waters ACQUITY UPLC BEH Amide (HILIC), 1.7 µm, 2.1 x 100 mm. Why HILIC? Lysine is highly polar and retains poorly on C18 without ion-pairing agents.

  • Transitions (MRM):

    • Lysine: m/z 147.1 → 84.1 (Quantifier), 147.1 → 130.1 (Qualifier).

    • Lysine-13C6,15N2: m/z 155.1 → 90.1.

Visualizing the Workflow

The following diagram illustrates the critical decision points and processing steps for validating Lysine in ruminant matrices.

G Start Sample Input Matrix Matrix Type? Start->Matrix Feed Feed / Microbial Pellet Matrix->Feed Fluid Rumen Fluid / Plasma Matrix->Fluid AcidHydro Acid Hydrolysis (6M HCl, 110°C, 24h) Feed->AcidHydro Neutralize Filter & Dilute AcidHydro->Neutralize ISTD Add ISTD (13C-Lysine) Neutralize->ISTD Precip Protein Precipitation (ACN or SSA) Fluid->Precip Supernatant Collect Supernatant Precip->Supernatant Supernatant->ISTD UPLC UHPLC-MS/MS (HILIC Column) ISTD->UPLC Data Quantitation (Ratio Lys/ISTD) UPLC->Data

Figure 1: Analytical workflow distinguishing between total lysine (hydrolysis) and free lysine (extraction) workflows.

Validation Data & Performance Metrics

The following data represents typical validation results when comparing UHPLC-MS/MS against AOAC 994.12.

Linearity and Sensitivity
ParameterAOAC 994.12 (IEC)UHPLC-MS/MS
Range 10 – 1000 µM0.1 – 500 µM
R² (Linearity) > 0.995> 0.999
LOD (Limit of Detection) 2.5 µM0.05 µM
LOQ (Limit of Quantitation) 8.0 µM0.15 µM
Accuracy & Matrix Effect (Rumen Fluid)

Matrix effect (ME) is calculated as:


, where A is the response in neat solvent and B is the response in matrix post-extraction.
AnalyteRecovery (Spike)Precision (RSD %)Matrix Effect (Uncorrected)Matrix Effect (ISTD Corrected)
Lysine (Low Spike) 96.4%3.2%65% (Suppression)99.8%
Lysine (High Spike) 98.1%1.8%72% (Suppression)100.2%

Interpretation: Rumen fluid causes significant ion suppression (~30-35% signal loss) due to high salt and phospholipid content. However, the ISTD Corrected column demonstrates that using 13C-Lysine completely negates this error, yielding <2% deviation.

Logical Troubleshooting (Decision Tree)

Use this logic flow to troubleshoot recovery issues during validation.

DecisionTree Issue Low Lysine Recovery? CheckISTD Is ISTD Recovery also low? Issue->CheckISTD YesISTD Yes: Matrix Suppression CheckISTD->YesISTD Yes NoISTD No: Extraction/Hydrolysis Issue CheckISTD->NoISTD No Action1 Dilute Sample 1:10 or Clean up (SPE) YesISTD->Action1 Action2 Check Hydrolysis Time (Incomplete Release) NoISTD->Action2 Action3 Check Maillard Reaction (Carbohydrate Interference) NoISTD->Action3

Figure 2: Troubleshooting logic for Lysine recovery failures.

References

  • AOAC International. (2005).[1] Official Method 994.12: Amino Acids in Feeds.[5][6] AOAC Official Methods of Analysis.[6][7][8]

  • Fermo, I., et al. (1990).[9] "Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods." Journal of Chromatography B.

  • Zhang, Y., et al. (2023).[2] "Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds Using Isotope Dilution Z-HILIC LC-MS/MS." Journal of Agricultural and Food Chemistry.[1]

  • Albuquerque, J., et al. (2021).[10] "Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition." Molecules.[11][5][6][7][10][2][3][4][12][13]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of L-Lysine-3,3,4,4,5,5,6,6-D8 HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with laboratories on the logistical and safety protocols required for handling stable isotope-labeled compounds. L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a heavily deuterated amino acid critical for quantitative proteomics, metabolic flux analysis, and NMR spectroscopy[1].

While deuterium is a stable, non-radioactive isotope, treating deuterated compounds identically to their non-labeled counterparts is a critical operational error. Proper disposal requires strict adherence to chemical waste protocols to prevent environmental isotopic contamination and ensure laboratory safety. This guide provides the self-validating methodologies necessary to safely manage this compound from preparation to final disposal.

Part 1: Chemical Profile & Quantitative Data

Before handling the compound, personnel must be familiar with its physical and regulatory profile. Although it is non-hazardous for transport[2], it must be managed as a controlled laboratory chemical[3].

PropertySpecification
Chemical Name L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride
CAS Number 344298-93-7[3]
Molecular Weight 190.70 g/mol [2]
Isotopic Purity ≥ 98-99 atom % D[2]
Physical State Solid / Powder
Transport Hazard Non-hazardous for transport[2]
Primary Disposal Method High-Temperature Incineration[4]
Part 2: Mechanistic Insights: The "Why" Behind the Protocol

Why not use standard drain disposal? While L-Lysine itself is a benign nutrient, introducing highly concentrated deuterated analogs into local wastewater systems can cause isotopic scrambling in environmental microbial ecosystems. Furthermore, it can artificially inflate environmental deuterium baselines, confounding local environmental mass spectrometry monitoring[5].

The Causality of Incineration: To prevent environmental leakage, the self-validating standard for deuterated amino acid disposal is high-temperature incineration[4]. However, aqueous solutions of deuterated compounds do not combust efficiently. By actively mixing the aqueous waste with a combustible solvent (such as ethanol or methanol), we ensure the complete thermal cleavage of the robust carbon-deuterium (C-D) bonds during incineration[6]. This engineered combustion converts the compound into harmless, naturally distributed isotopic water vapor and carbon dioxide.

Part 3: Operational Workflows
Workflow A: Safe Preparation and Handling

To maintain isotopic integrity and ensure personnel safety, follow these steps during reagent preparation:

  • Thermal Equilibration: Allow the sealed vial of L-Lysine-d8 HCl to fully equilibrate to room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture condensation, which can degrade isotopic purity and alter the quantitative weight of the powder.

  • Weighing: Using an analytical balance inside a localized fume hood or ventilated enclosure, weigh the required mass. Wear standard PPE (nitrile gloves, safety glasses, lab coat) to prevent mild skin or eye irritation[7].

  • Reconstitution: Dissolve the powder in LC-MS grade water or a highly characterized buffer system.

  • Aliquoting: Divide the stock solution into single-use aliquots to minimize freeze-thaw cycles, storing them at -20°C.

Workflow B: Comprehensive Disposal Procedures

Execute the following steps to ensure compliance with local regulations and isotopic waste standards[8]:

Phase 1: Liquid Waste Management

  • Segregation: Collect all aqueous and organic liquid waste containing L-Lysine-d8 HCl in a designated, chemically compatible high-density polyethylene (HDPE) container.

  • Combustible Mixing: Add a combustible solvent (e.g., ethanol or isopropanol) to the liquid waste to achieve a minimum 1:1 ratio. Causality: This step is critical to ensure sufficient flammability for the incinerator's afterburner to completely destroy the C-D bonds[6].

  • Labeling: Clearly label the container as "Non-Radioactive Isotope Waste - Combustible Liquid Mixture". Do not use radioactive warning labels, as deuterium is a stable isotope.

  • Transfer: Transfer the sealed container to the facility's central hazardous waste collection point for commercial incineration[8].

Phase 2: Solid Waste and Contaminated Packaging

  • Collection: Place all contaminated pipette tips, gloves, and weighing boats into a designated solid hazardous waste bin[6].

  • Vial Management: Empty vials that contained the pure compound must not be rinsed into the sink. Treat all primary packaging as contaminated hazardous waste[6].

  • Final Processing: Seal the solid waste bin and arrange for disposal via a certified waste disposal plant equipped with a chemical incinerator and scrubber[4].

Part 4: Disposal Pathway Visualization

The following diagram illustrates the validated logical flow for segregating and neutralizing L-Lysine-d8 HCl waste.

G Start L-Lysine-d8 HCl Laboratory Use Segregation Waste Segregation Protocol Start->Segregation Liquid Aqueous/Organic Liquid Waste Segregation->Liquid Solid Solid Waste & PPE Segregation->Solid Vials Contaminated Empty Vials Segregation->Vials Solvent Mix with Combustible Solvent Liquid->Solvent Incinerator Chemical Incinerator (Afterburner & Scrubber) Solid->Incinerator Vials->Incinerator Solvent->Incinerator Ash Safe Atmospheric Release Incinerator->Ash

Workflow for the segregation, treatment, and incineration of L-Lysine-d8 HCl laboratory waste.

References

Sources

Personal protective equipment for handling L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride (Lysine-D8) is a stable isotope-labeled amino acid, primarily utilized in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics.[1]

From a toxicological perspective , this substance is generally classified as non-hazardous (similar to unlabeled L-Lysine HCl). However, from an experimental perspective , it represents a critical control point. The primary risk is not the chemical harming the operator, but the operator contaminating the chemical .

The "Two-Way Safety" Doctrine:

  • Personnel Safety: Protection against inhalation of fine particulate matter (standard laboratory hygiene).

  • Data Integrity: Absolute protection of the reagent from human keratin , skin oils, and moisture (hygroscopic degradation), which are catastrophic to Mass Spectrometry (MS) sensitivity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the specific risks associated with this isotope.

Hazard CategoryRisk LevelSpecific ThreatMechanism of Failure
Chemical Toxicity LowMild IrritantInhalation of high concentrations of dust may irritate the respiratory tract.
Radiological None Stable IsotopeNOT radioactive. No shielding required.
Experimental Critical Keratin ContaminationHuman skin/hair shedding introduces keratin peptides that mask low-abundance signals in LC-MS/MS.
Physical ModerateHygroscopicityAbsorbs atmospheric water, altering precise mass-to-weight ratios during formulation.

PPE Matrix: Application-Specific Protocols

Do not use a "one size fits all" approach. Select the protocol based on your downstream application.

Protocol A: General Handling (Stockroom/Inventory)

For sealed containers or bulk transport.

  • Gloves: Standard Nitrile (4 mil).

  • Eye Protection: Safety glasses with side shields.

  • Body: Standard lab coat.

Protocol B: Active Formulation (SILAC Media Prep)

REQUIRED for weighing, solubilization, and media addition. Failure to follow this results in MS background noise.

PPE ComponentSpecificationScientific Rationale
Gloves Powder-Free Nitrile (Double-glove recommended)Latex proteins are MS contaminants. Powder interferes with gravimetric analysis.
Respiratory N95 / P2 Mask (or Fume Hood sash at <18")Prevents inhalation of fine powder; prevents operator breath/saliva aerosols from contaminating the media.
Hair/Beard Bouffant Cap & Beard Cover CRITICAL. A single hair follicle contains enough keratin to saturate an MS detector, ruining the "Heavy" channel quantification.
Clothing Tyvek® Sleeves or cuffed Lab CoatCovers wrist skin gap between glove and coat. Skin squames (flakes) are the #1 enemy of SILAC.
Eyes Chemical Splash GogglesPrevents ocular contact with fine dust; superior seal compared to glasses.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Decision Tree

Use this logic flow to determine the necessary level of protection based on experimental sensitivity.

PPE_Decision_Tree Start Start: Handling Lysine-D8 HCl Container Is the container sealed? Start->Container Open Open Handling / Weighing Container->Open No (Dispensing) Level1 Level 1: Standard PPE (Coat, Glasses, Nitrile Gloves) Container->Level1 Yes (Transport/Storage) App Downstream Application? Open->App App->Level1 General Chemistry/Synthesis Level2 Level 2: High-Purity PPE (Sleeves, Hair Net, N95, Double Nitrile) App->Level2 SILAC / Mass Spec / Cell Culture

Caption: Operational logic for selecting PPE. Note that Mass Spectrometry applications trigger Level 2 "Clean" protocols to prevent keratin contamination.

Figure 2: Contamination-Free Weighing Workflow

The step-by-step physical movement of the reagent.

Handling_Workflow Prep 1. De-Static Environment (Ionizing Fan/Gun) PPE 2. Don Level 2 PPE (Cover wrists/hair) Prep->PPE Weigh 3. Weighing (Use anti-static boat) PPE->Weigh Solubilize 4. Solubilize (PBS or Media) Weigh->Solubilize Filter 5. Sterile Filter (0.22 µm PES) Solubilize->Filter

Caption: The critical path for handling Lysine-D8. Static control (Step 1) is often overlooked but essential for handling fine amino acid powders.

Operational Protocol: The "Clean Weigh" Technique

Objective: Transfer Lysine-D8 HCl without moisture absorption or keratin introduction.

  • Environmental Prep:

    • Clean the balance area with 70% Ethanol. Allow to dry completely.

    • Expert Tip: If available, use an ionizing blow-off gun or static bar. Deuterated salts are often electrostatically charged and will "jump" away from the spatula, leading to expensive loss.

  • Glove Discipline:

    • Don inner gloves.

    • Put on lab coat and sleeves.[2]

    • Don outer gloves (ensure they cover the sleeve cuff).

    • Sanitize outer gloves with Isopropanol before touching the reagent bottle.

  • Weighing:

    • Use a plastic weighing boat , not weighing paper (paper fibers are contaminants).

    • Work quickly to minimize exposure to humidity (Lysine HCl is hygroscopic).

    • Reseal the stock container immediately with Parafilm if storing long-term.

  • Solubilization:

    • Dissolve directly in SILAC-flex media or PBS.

    • Filtration: Always filter-sterilize (0.22 µm PES membrane) after dissolution. Do not autoclave Lysine-D8, as high heat can induce degradation (Maillard reaction if sugars are present) or potential isotopic exchange (though rare for C/N labels, heat is unnecessary risk).

Disposal & Spill Management

Because Lysine-D8 is non-toxic but expensive (~


1,000/gram), spill management focuses on recovery  first, then disposal.
  • Dry Spill (Clean Bench):

    • Do NOT use a wet cloth (dissolves and spreads the isotope).

    • Use a dry, static-free brush to sweep into a clean container.

    • Decision: If the surface was sterile, this may be used for "training" runs. If not, dissolve in water and dispose.

  • Disposal:

    • Regulatory Status: Non-hazardous waste.

    • Method: Dilute with excess water and flush down the drain (if local regulations permit for amino acids) or place in solid waste container.

    • Labeling: Deface the container label before disposal to prevent confusion with hazardous reagents.

References & Authority

  • Merck / Sigma-Aldrich. (2023). Safety Data Sheet: L-Lysine hydrochloride.[3][4][5] Retrieved from

  • Cambridge Isotope Laboratories. (2023). L-Lysine-2HCl (3,3,4,4,5,5,6,6-D8) Product Safety & Handling.[1] Retrieved from

  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. (Establishes the requirement for keratin-free handling). Retrieved from

  • National Institutes of Health (NIH). (2020). Stable isotopes: their use and safety in human nutrition studies. (Confirms non-radioactive safety profile). Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.